Bremelanotide
Description
Structure
2D Structure
Properties
IUPAC Name |
(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-9-benzyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H68N14O10/c1-3-4-16-35(58-29(2)65)43(67)64-41-25-42(66)54-20-11-10-18-37(49(73)74)60-46(70)39(23-31-26-56-34-17-9-8-15-33(31)34)62-44(68)36(19-12-21-55-50(51)52)59-45(69)38(22-30-13-6-5-7-14-30)61-47(71)40(63-48(41)72)24-32-27-53-28-57-32/h5-9,13-15,17,26-28,35-41,56H,3-4,10-12,16,18-25H2,1-2H3,(H,53,57)(H,54,66)(H,58,65)(H,59,69)(H,60,70)(H,61,71)(H,62,68)(H,63,72)(H,64,67)(H,73,74)(H4,51,52,55)/t35-,36-,37-,38+,39-,40-,41-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHBJDQSGDNCIV-MFVUMRCOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H68N14O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40893711 | |
| Record name | Bremelanotide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40893711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1025.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189691-06-3 | |
| Record name | Bremelanotide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189691063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bremelanotide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11653 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bremelanotide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40893711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BREMELANOTIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y24O4F92S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Bremelanotide on Melanocortin Receptors
Audience: Researchers, scientists, and drug development professionals.
Abstract: Bremelanotide is a synthetic peptide analogue of the endogenous neuropeptide alpha-melanocyte-stimulating hormone (α-MSH). It functions as an agonist at several subtypes of the melanocortin receptor (MCR) family, a class of G-protein coupled receptors (GPCRs). Its clinical efficacy in treating hypoactive sexual desire disorder (HSDD) is primarily attributed to its activity at the melanocortin-4 receptor (MC4R) within the central nervous system. This document provides a detailed overview of the molecular mechanism of this compound, its receptor interaction profile, the primary downstream signaling cascade it initiates, and the standard experimental protocols used to characterize its pharmacological activity.
Core Mechanism of Action
This compound is a cyclic heptapeptide and a functional agonist of melanocortin receptors.[1] The five melanocortin receptor subtypes (MC1R through MC5R) are involved in a wide array of physiological processes, including pigmentation, inflammation, energy homeostasis, and sexual function.[2] this compound non-selectively activates several of these receptor subtypes.[3]
The therapeutic effect of this compound for HSDD is believed to be mediated by its action on MCRs in the central nervous system, particularly the MC4R and potentially the MC3R.[4] These receptors are expressed in key areas of the brain, including the medial preoptic area (mPOA) of the hypothalamus, which is implicated in modulating sexual behavior and desire.[5] Animal studies suggest that agonism of presynaptic MC4Rs by this compound leads to an increased release of dopamine, an excitatory neurotransmitter that plays a crucial role in the brain's reward and pleasure pathways, thereby enhancing sexual desire and arousal.
Receptor Binding and Functional Activity Profile
This compound exhibits differential affinity and potency across the melanocortin receptor subtypes. The generally accepted order of potency is MC1R > MC4R > MC3R > MC5R, with negligible interaction with MC2R, the adrenocorticotropic hormone (ACTH) receptor. This profile explains some of the drug's ancillary effects; for instance, agonism at MC1R, which is expressed on melanocytes, can lead to increased melanin production and skin hyperpigmentation.
While precise Ki (binding affinity) and EC50 (functional potency) values can vary depending on the specific cell lines and assay conditions used, the following table summarizes the widely reported receptor interaction profile of this compound. For context, data for the related, well-characterized non-selective agonist Melanotan-II (MT-II) is also provided.
| Receptor Subtype | This compound Binding Affinity (Ki) | This compound Functional Potency (EC50) | Reference Compound: Melanotan-II (Ki, nM) | Reference Compound: Melanotan-II (EC50, nM) |
| hMC1R | High | High | 0.16 | 0.16 |
| hMC2R | Negligible | Negligible | >1000 | >1000 |
| hMC3R | Moderate | Moderate | 4.1 | 7.1 |
| hMC4R | High | High | 0.67 | 0.65 |
| hMC5R | Low | Low | 9.0 | 9.3 |
| Table 1: Summary of this compound's Pharmacological Profile at Human Melanocortin Receptors (hMCRs). This compound's profile is described qualitatively based on consistent findings in the literature. Quantitative data for Melanotan-II is provided for comparative purposes. |
Downstream Signaling Pathway
Like the endogenous α-MSH peptide, this compound's binding to MC1R, MC3R, MC4R, and MC5R initiates a canonical Gs-protein signaling cascade. These receptors are coupled to a heterotrimeric Gs protein.
-
Receptor Activation: Agonist (this compound) binding induces a conformational change in the receptor.
-
Gs Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gαs subunit of the associated Gs protein.
-
Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates from the Gβγ dimer and activates the enzyme adenylyl cyclase (AC).
-
cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP).
-
PKA Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA), which then phosphorylates numerous downstream substrates, leading to the ultimate cellular response.
Figure 1. this compound-induced Gs-protein signaling pathway.
Key Experimental Methodologies
The binding affinity and functional potency of this compound are typically determined using in vitro receptor binding and cell-based functional assays.
Radioligand Competition Binding Assay for Affinity (Ki) Determination
This assay measures how effectively this compound competes with a radiolabeled ligand for binding to a specific melanocortin receptor subtype. It is the gold standard for determining the binding affinity (Ki) of a compound.
Detailed Experimental Protocol:
-
Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are transiently or stably transfected to express a single human melanocortin receptor subtype (e.g., hMC4R).
-
Cells are cultured and harvested. For membrane preparations, cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes, which are then resuspended in an assay buffer. Alternatively, whole cells can be used.
-
-
Assay Setup:
-
The assay is performed in a 96-well plate format.
-
To each well, add:
-
A fixed concentration of a high-affinity radioligand, typically [¹²⁵I]-[Nle⁴, D-Phe⁷]-α-MSH ([¹²⁵I]NDP-α-MSH).
-
Increasing concentrations of unlabeled this compound (the competitor).
-
Cell membranes or whole cells expressing the receptor of interest.
-
-
Control wells are included to determine total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled agonist like NDP-α-MSH).
-
-
Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Separation and Detection:
-
The binding reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the cell membranes (and thus the receptor-bound radioligand) while allowing the unbound radioligand to pass through.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
After drying, a scintillant is added to each well, and the radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of this compound.
-
A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
The IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Figure 2. Experimental workflow for a radioligand binding assay.
Cell-Based Functional Assay for Potency (EC50) Determination
This assay measures the functional consequence of this compound binding to the receptor—specifically, the production of the second messenger cAMP. It is used to determine the agonist potency (EC50) of the compound. Homogeneous Time-Resolved Fluorescence (HTRF) is a common and robust technology for this purpose.
Detailed Experimental Protocol:
-
Cell Culture:
-
HEK293 or CHO cells expressing the MCR subtype of interest are seeded into 384-well white microplates and cultured overnight.
-
-
Compound Stimulation:
-
The cell culture medium is removed and replaced with an assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Serial dilutions of this compound are prepared and added to the wells. Control wells receive only the buffer.
-
The plate is incubated at room temperature for a specified time (e.g., 30 minutes) to allow for agonist-induced cAMP accumulation.
-
-
Cell Lysis and cAMP Detection (HTRF):
-
A lysis buffer containing the HTRF detection reagents is added to each well. The reagents typically consist of:
-
cAMP-d2: cAMP labeled with a fluorescent acceptor (d2).
-
Anti-cAMP Cryptate: An anti-cAMP antibody labeled with a fluorescent donor (Europium Cryptate).
-
-
The cell lysate, containing endogenously produced cAMP, competes with the cAMP-d2 for binding to the anti-cAMP antibody.
-
-
Incubation and Measurement:
-
The plate is incubated for 60 minutes at room temperature, protected from light, to allow the competitive immunoassay to reach equilibrium.
-
The plate is read on an HTRF-compatible reader. The instrument excites the Europium Cryptate donor (at 337 nm) and measures the emission at two wavelengths: 620 nm (donor emission) and 665 nm (acceptor emission, resulting from FRET).
-
-
Data Analysis:
-
A high concentration of endogenous cAMP produced by the cells displaces the cAMP-d2 from the antibody, disrupting FRET and leading to a low 665 nm signal. Conversely, low endogenous cAMP results in a high FRET signal.
-
The ratio of the emission signals (665 nm / 620 nm) is calculated and plotted against the log concentration of this compound.
-
A standard curve is generated using known concentrations of cAMP to convert the signal ratio to absolute cAMP concentrations.
-
A non-linear regression analysis is used to fit a sigmoidal dose-response curve to the data, from which the EC50 value (the concentration of this compound that produces 50% of the maximal response) is determined.
-
Figure 3. Experimental workflow for a cAMP HTRF functional assay.
Conclusion
This compound exerts its pharmacological effects through agonist activity at melanocortin receptors, most notably MC4R and MC1R. The core mechanism involves the activation of a Gs-protein coupled signaling pathway, leading to the production of intracellular cAMP. Its therapeutic utility in HSDD is linked to its ability to modulate key neuronal circuits involved in sexual desire, likely through the stimulation of dopamine release in the brain. The characterization of its binding affinity (Ki) and functional potency (EC50) relies on robust in vitro methodologies, such as radioligand binding and cAMP accumulation assays, which together provide a comprehensive understanding of its molecular interactions and mechanism of action.
References
- 1. Ligands for Melanocortin Receptors: Beyond Melanocyte-Stimulating Hormones and Adrenocorticotropin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The neurobiology of this compound for the treatment of hypoactive sexual desire disorder in premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 4. Design of MC1R Selective γ-MSH Analogues with Canonical Amino Acids Leads to Potency and Pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Neurobiology of Bremelanotide: A Technical Guide to its Role in Modulating Sexual Desire
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bremelanotide, a synthetic analog of the neuropeptide alpha-melanocyte-stimulating hormone (α-MSH), is a melanocortin receptor agonist approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women. This technical guide provides an in-depth exploration of the neurobiological mechanisms underlying this compound's effects on sexual desire. It details the molecular interactions, key neural circuits, and downstream neurochemical changes that mediate its pro-sexual effects. This document also compiles quantitative data from pivotal clinical and preclinical studies and outlines the experimental protocols employed in this research, offering a comprehensive resource for scientists and professionals in the field of sexual dysfunction and drug development.
Introduction
Hypoactive sexual desire disorder is characterized by a persistent lack of sexual thoughts, fantasies, and desire for sexual activity, leading to personal distress. The neurobiological basis of HSDD is thought to involve an imbalance in the excitatory and inhibitory neural pathways that regulate sexual desire.[1][2] this compound represents a therapeutic approach that targets the excitatory pathways to restore sexual desire.[1] This guide will elucidate the intricate neurobiological cascade initiated by this compound, from receptor binding to the modulation of complex behaviors.
Pharmacodynamics and Mechanism of Action
This compound is a cyclic heptapeptide analog of α-MSH.[3] It functions as a non-selective agonist at several melanocortin receptors (MCRs), with its therapeutic effects on sexual desire primarily attributed to its action on the melanocortin-4 receptor (MC4R) and to a lesser extent, the melanocortin-3 receptor (MC3R). The binding of this compound to these G protein-coupled receptors, predominantly located in the central nervous system, initiates a cascade of intracellular signaling events.
Signaling Pathway
The binding of this compound to MC4R, which is highly expressed in the medial preoptic area (mPOA) of the hypothalamus, is a critical step in its mechanism of action. This receptor activation is believed to stimulate the release of the excitatory neurotransmitter dopamine in the mPOA. Dopamine plays a crucial role in motivation, reward, and the appetitive aspects of sexual behavior. The increased dopaminergic activity in the mPOA is thought to be a key mediator of the pro-sexual effects of this compound.
Pharmacokinetics
Following subcutaneous administration, this compound is rapidly absorbed, with a bioavailability of approximately 100%.
| Pharmacokinetic Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour |
| Mean Terminal Half-life (t1/2) | ~2.7 hours |
| Protein Binding | Low |
Table 1: Key Pharmacokinetic Parameters of this compound.
Key Experimental Evidence and Protocols
The understanding of this compound's neurobiology is built upon a foundation of preclinical and clinical research. This section details the methodologies of key experiments that have elucidated its mechanism of action.
Preclinical Animal Models
The primary animal model used to study the effects of this compound on female sexual behavior is the ovariectomized (OVX), hormone-primed female rat. This model allows for precise control of the hormonal milieu, which is crucial for studying sexual motivation.
-
Animal Preparation: Adult female rats are ovariectomized to remove endogenous ovarian hormones.
-
Hormone Priming: To induce sexual receptivity, rats are treated with estradiol benzoate followed by progesterone. This mimics the hormonal state of a sexually receptive female.
-
Drug Administration: this compound or a vehicle control is administered subcutaneously.
-
Behavioral Testing: Rats are placed in a testing arena with a sexually experienced male. Appetitive sexual behaviors, such as solicitations, hops, and darts, are quantified as measures of sexual desire. Consummatory behaviors like lordosis (the receptive posture) are also recorded.
In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters in specific brain regions of awake, freely moving animals. This method has been instrumental in demonstrating that this compound increases dopamine levels in the mPOA.
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the mPOA of the rat brain.
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) solution at a constant flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of this compound.
-
Neurochemical Analysis: The concentration of dopamine in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
c-Fos Immunohistochemistry
The protein c-Fos is an immediate-early gene product that is expressed in neurons following stimulation. Immunohistochemical detection of c-Fos is used to map neuronal activation in the brain. Studies have shown that this compound administration leads to increased c-Fos expression in the mPOA, providing further evidence for its site of action.
-
Drug Administration and Perfusion: Following this compound or vehicle administration, rats are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Brain Sectioning: The brains are removed, post-fixed, and sectioned on a cryostat or vibratome.
-
Immunostaining: Brain sections are incubated with a primary antibody against c-Fos, followed by a fluorescently labeled secondary antibody.
-
Microscopy and Analysis: The sections are imaged using a fluorescence microscope, and the number of c-Fos-positive cells in the mPOA is quantified.
Functional Magnetic Resonance Imaging (fMRI)
In human studies, fMRI is used to investigate the neural correlates of sexual desire and the effects of this compound. These studies assess changes in brain activity in response to sexual cues.
-
Participant Recruitment: Premenopausal women with HSDD are recruited for the study.
-
Drug Administration: Participants receive a subcutaneous injection of either this compound or a placebo in a double-blind, crossover design.
-
fMRI Scanning: While in the fMRI scanner, participants view erotic and neutral visual stimuli (e.g., videos).
-
Data Acquisition and Analysis: Brain activity is measured by detecting changes in blood-oxygen-level-dependent (BOLD) signals. The data are analyzed to identify brain regions that show differential activation in response to erotic stimuli under the influence of this compound versus placebo.
Clinical Efficacy
The efficacy of this compound for the treatment of HSDD in premenopausal women was established in two pivotal Phase 3 clinical trials, known as the RECONNECT studies (Studies 301 and 302).
| Endpoint | Study 301 (this compound vs. Placebo) | Study 302 (this compound vs. Placebo) | Integrated Analysis (this compound vs. Placebo) |
| Change in Female Sexual Function Index-Desire Domain (FSFI-D) Score | 0.30 (p<0.001) | 0.42 (p<0.001) | 0.35 (p<0.001) |
| Change in Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO) Item 13 Score | -0.37 (p<0.001) | -0.29 (p=0.005) | -0.33 (p<0.001) |
Table 2: Co-primary Efficacy Endpoints from the RECONNECT Studies.
Safety and Tolerability
The most common adverse events reported in the RECONNECT studies were generally mild to moderate in severity.
| Adverse Event | This compound (%) | Placebo (%) |
| Nausea | 39.9 | 1.3 |
| Flushing | 20.4 | 0.3 |
| Headache | 11.0 | 1.8 |
Table 3: Common Adverse Events in the RECONNECT Studies.
Conclusion
This compound offers a targeted approach to the treatment of HSDD by modulating key neurobiological pathways involved in sexual desire. Its action as a melanocortin receptor agonist in the medial preoptic area, leading to the release of dopamine, provides a clear mechanistic rationale for its pro-sexual effects. The convergence of evidence from preclinical animal models, in vivo neurochemical studies, and human functional neuroimaging, alongside robust clinical trial data, establishes a comprehensive understanding of this compound's neurobiology. This technical guide provides a detailed overview of this evidence and the methodologies used to obtain it, serving as a valuable resource for the scientific and drug development communities.
References
- 1. The neurobiology of this compound for the treatment of hypoactive sexual desire disorder in premenopausal women | CNS Spectrums | Cambridge Core [cambridge.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound: an overview of preclinical CNS effects on female sexual function - PubMed [pubmed.ncbi.nlm.nih.gov]
Bremelanotide as a Melanocortin 4 Receptor Agonist: A Technical Guide
Abstract
Bremelanotide is a synthetic heptapeptide analog of the endogenous neuropeptide α-melanocyte-stimulating hormone (α-MSH). It functions as a non-selective agonist at melanocortin receptors, with a notable affinity for the melanocortin 4 receptor (MC4R). Primarily approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women, its mechanism of action is centered on the activation of central nervous system pathways that modulate sexual desire and arousal. This document provides a comprehensive technical overview of this compound's pharmacology, including its mechanism of action, quantitative pharmacodynamic and pharmacokinetic data, detailed experimental protocols for its characterization, and visualizations of its signaling pathways and experimental workflows.
Mechanism of Action
This compound is a non-selective agonist of the melanocortin receptors (MCRs), binding to several subtypes.[1] The order of potency for this compound is MC1R, MC4R, MC3R, MC5R, and MC2R.[2] At therapeutic concentrations, its binding to the MC1R and MC4R subtypes is considered most relevant.[3] The MC1R is primarily expressed on melanocytes, and its activation can lead to increased skin pigmentation, a known side effect of the drug.[2]
The therapeutic effects of this compound for HSDD are attributed to its agonist activity at the MC4R, which is expressed in numerous areas of the central nervous system.[2] Animal studies suggest that this compound's activation of presynaptic MC4Rs on neurons within the medial preoptic area (mPOA) of the hypothalamus is a key component of its mechanism. The mPOA is a critical region for the regulation of sexual behavior.
Activation of the MC4R, a G-protein coupled receptor (GPCR), stimulates the Gαs signaling cascade. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, leading to neuronal activation. This signaling cascade is believed to enhance the release of neurotransmitters, particularly dopamine, in the mPOA. Increased dopaminergic activity in these neural circuits is strongly associated with an increase in sexual desire and motivation.
Quantitative Data
The pharmacological profile of this compound is defined by its binding affinity and functional potency at melanocortin receptors, its pharmacokinetic properties following subcutaneous administration, and its clinical efficacy in pivotal trials.
Table 1: this compound Receptor Binding and Functional Potency Profile
| Receptor Subtype | Binding Affinity / Potency Rank | Comments |
| MC1R | 1 | Agonism is associated with the side effect of hyperpigmentation. |
| MC4R | 2 | Agonism is considered the primary mechanism for treating HSDD. |
| MC3R | 3 | Contributes to effects on sexual function. |
| MC5R | 4 | Lower affinity relative to MC1, MC3, and MC4 receptors. |
| MC2R | 5 (Negligible) | This compound does not effectively bind to or activate the ACTH receptor. |
Table 2: Pharmacokinetic Properties of this compound
The following parameters were determined following a single 1.75 mg subcutaneous dose in premenopausal women.
| Parameter | Value (Mean ± SD or Range) | Reference(s) |
| Bioavailability (SC) | ~100% | |
| Tmax (Time to Peak Conc.) | 1.0 hours (0.5 - 1.0 hours) | |
| Cmax (Peak Plasma Conc.) | 72.8 ng/mL | |
| AUC (Area Under the Curve) | 276 hr*ng/mL | |
| Plasma Protein Binding | 21% | |
| Volume of Distribution (Vd) | 25.0 ± 5.8 L | |
| Elimination Half-Life (t1/2) | 2.7 hours (1.9 - 4.0 hours) | |
| Clearance (CL) | 6.5 ± 1.0 L/hr | |
| Excretion | 64.8% (Urine), 22.8% (Feces) |
Table 3: Efficacy Results from Phase 3 RECONNECT Studies
The two identical, randomized, placebo-controlled Phase 3 trials (Study 301 and Study 302) evaluated the efficacy of 1.75 mg this compound vs. placebo over 24 weeks in premenopausal women with HSDD.
| Efficacy Endpoint | Study | This compound (Mean Change) | Placebo (Mean Change) | Treatment Difference | P-Value |
| FSFI-Desire Domain Score ¹ | Study 301 | N/A | N/A | 0.30 | <.001 |
| Study 302 | N/A | N/A | 0.42 | <.001 | |
| Integrated | N/A | N/A | 0.35 | <.001 | |
| FSDS-DAO Item 13 Score ² | Study 301 | N/A | N/A | -0.37 | <.001 |
| Study 302 | N/A | N/A | -0.29 | =.005 | |
| Integrated | N/A | N/A | -0.33 | <.001 |
¹Female Sexual Function Index-Desire Domain (FSFI-D) score measures change in sexual desire. A positive change indicates improvement. ²Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO) Item 13 measures distress related to low sexual desire. A negative change indicates improvement.
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for Ki Determination
This protocol outlines a method to determine the binding affinity (Ki) of this compound for the MC4R using a competitive displacement assay.
Objective: To calculate the inhibitor constant (Ki) of this compound by measuring its ability to displace a known high-affinity radioligand from the MC4R.
Materials:
-
Receptor Source: Cell membrane preparations from HEK293 or CHO cells stably expressing human MC4R.
-
Radioligand: [125I]-NDP-α-MSH (a high-affinity, non-selective melanocortin agonist).
-
Competitor: this compound, serially diluted.
-
Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., 1 µM NDP-α-MSH).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.
-
Instrumentation: 96-well microplates, vacuum filtration manifold with glass fiber filters (e.g., GF/C), and a gamma counter.
Methodology:
-
Membrane Preparation: Homogenize cells expressing MC4R in a lysis buffer and prepare membrane fractions via differential centrifugation. Resuspend the final membrane pellet in assay buffer. Determine protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membranes + Radioligand + Assay Buffer.
-
Non-specific Binding (NSB): Membranes + Radioligand + High concentration of non-labeled ligand.
-
Competitive Binding: Membranes + Radioligand + Serial dilutions of this compound.
-
-
Incubation: Add a fixed, sub-saturating concentration of [125I]-NDP-α-MSH (typically at or below its Kd) to all wells. Add the appropriate competitor or buffer. Finally, add the membrane preparation to initiate the binding reaction.
-
Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters for each well using a gamma counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. What is the therapeutic class of this compound Acetate? [synapse.patsnap.com]
- 2. Ligands for Melanocortin Receptors: Beyond Melanocyte-Stimulating Hormones and Adrenocorticotropin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into ligand recognition and activation of the melanocortin-4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Bremelanotide (PT-141): A Technical Guide
An In-depth Overview for Researchers and Drug Development Professionals
Executive Summary
Bremelanotide, also known as PT-141, is a first-in-class synthetic peptide analogue of the endogenous neuropeptide alpha-melanocyte-stimulating hormone (α-MSH). It functions as a melanocortin receptor agonist, primarily targeting the MC3 and MC4 receptors in the central nervous system to modulate pathways associated with sexual desire and arousal. Developed by Palatin Technologies, its journey from an unexpected discovery during tanning research to a U.S. Food and Drug Administration (FDA)-approved treatment for hypoactive sexual desire disorder (HSDD) in premenopausal women represents a significant advancement in sexual medicine. This guide provides a comprehensive technical overview of the discovery, mechanism of action, and the preclinical and clinical development of this compound.
Discovery and Origins
The discovery of PT-141's effects on sexual function was serendipitous. It originated from research in the 1980s at the University of Arizona on synthetic analogs of α-MSH, aimed at developing sunless tanning agents.[1] One such analog, Melanotan II, was observed to induce spontaneous erections as an unexpected side effect in male volunteers during early clinical testing.[2]
Recognizing this potential, researchers at Palatin Technologies modified Melanotan II to create a new compound that retained the pro-erectile effects while minimizing the pigmentary influence.[3] This led to the development of this compound (PT-141), a cyclic heptapeptide derivative of Melanotan II.[4] Unlike its predecessor, PT-141 was specifically optimized for its effects on sexual arousal, acting centrally within the brain rather than through the vascular system.[5]
Mechanism of Action
This compound is a non-selective agonist of several melanocortin receptors (MCRs), with a binding potency order of MC1R > MC4R > MC3R > MC5R > MC2R. Its therapeutic effects on sexual desire are primarily attributed to its agonist activity at the melanocortin-4 receptor (MC4R) and melanocortin-3 receptor (MC3R), which are densely expressed in key areas of the central nervous system.
The medial preoptic area (mPOA) of the hypothalamus is a critical brain region for modulating sexual behaviors. Animal studies suggest that this compound activates presynaptic MC4Rs on neurons within the mPOA. This activation triggers a downstream signaling cascade, leading to an increased release of the neurotransmitter dopamine. Dopamine is a key component of the brain's reward and motivation circuitry and is strongly implicated in modulating sexual desire and arousal.
Signaling Pathway
Activation of the MC4R, a G-protein coupled receptor (GPCR), primarily initiates the Gs/adenylyl cyclase pathway. This leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately modulating neuronal activity and neurotransmitter release. Other signaling pathways, including Gq/11/phospholipase C (PLC) and extracellular signal-regulated kinase (ERK) activation, have also been associated with MC4R stimulation.
Preclinical Development
Preclinical studies were crucial in establishing the pharmacological profile of this compound and its specific effects on female sexual behavior.
Key Preclinical Model: Ovariectomized, Hormone-Primed Female Rats
A key experimental model utilized ovariectomized female rats, which allows for precise control over the hormonal environment. This model enables the assessment of appetitive (proceptive) sexual behaviors, which are considered analogous to sexual desire in humans.
Experimental Protocol:
-
Subjects: Adult female Long-Evans rats are ovariectomized.
-
Hormone Priming: To induce sexual receptivity, rats are treated with subcutaneous injections of estradiol benzoate followed by progesterone approximately 48 and 4 hours before testing, respectively.
-
Drug Administration: this compound (e.g., doses of 50, 100, 200 µg/kg) or a saline vehicle is administered subcutaneously shortly before the behavioral test.
-
Behavioral Testing: Females are placed in specialized testing chambers (e.g., bilevel pacing chambers) with a sexually vigorous male.
-
Outcome Measures: Appetitive behaviors are quantified, including:
-
Solicitations: Head-to-head contact with the male followed by an abrupt departure.
-
Hops and Darts: Distinctive hopping and darting movements.
-
Pacing: The female's control over the timing of sexual contact. Consummatory behaviors like the lordosis posture (a reflexive posture indicating receptivity to mounting) are also measured.
-
Key Findings: Preclinical studies consistently demonstrated that this compound significantly and selectively increased appetitive sexual behaviors, such as solicitations, in female rats without affecting the reflexive lordosis posture. This selective effect on proceptive behaviors provided strong evidence that this compound acts on the motivational or "desire" components of sexual response, forming the basis for its development for HSDD.
Clinical Development
The clinical development program for this compound involved a comprehensive series of Phase 1, 2, and 3 trials to establish its pharmacokinetic profile, efficacy, and safety.
Pharmacokinetics
This compound is administered via subcutaneous injection. Its pharmacokinetic properties are summarized in the table below.
| Parameter | Value | Citation(s) |
| Bioavailability | ~100% | |
| Time to Peak Plasma Conc. (Tmax) | ~1.0 hour (range: 0.5-1.0 hours) | |
| Peak Plasma Concentration (Cmax) | 72.8 ng/mL | |
| Area Under the Curve (AUC) | 276 hr*ng/mL | |
| Plasma Protein Binding | 21% | |
| Metabolism | Hydrolysis of peptide bonds | |
| Elimination Half-Life (t½) | ~2.7 hours (range: 1.9-4.0 hours) | |
| Excretion | 64.8% in urine, 22.8% in feces |
Phase 2 Clinical Trial (NCT01382719)
A key Phase 2b dose-finding study evaluated the efficacy and safety of subcutaneously administered this compound in premenopausal women with HSDD and/or Female Sexual Arousal Disorder (FSAD).
Experimental Protocol:
-
Design: Randomized, double-blind, placebo-controlled, parallel-group trial.
-
Participants: 327 premenopausal women with HSDD or FSAD.
-
Intervention: Patients were randomized to receive placebo or this compound at doses of 0.75 mg, 1.25 mg, or 1.75 mg, self-administered subcutaneously on an as-needed basis over 12 weeks.
-
Primary Endpoint: Change from baseline in the number of satisfying sexual events (SSEs) per month.
-
Secondary Endpoints: Changes in the Female Sexual Function Index (FSFI) total score and the Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO) total score.
Key Phase 2 Efficacy Results:
| Endpoint (Change from Baseline) | Placebo | This compound (1.25/1.75 mg pooled) | P-value | Citation(s) |
| Satisfying Sexual Events / Month | +0.2 | +0.7 | 0.0180 | |
| FSFI Total Score | +1.9 | +3.6 | 0.0017 | |
| FSDS-DAO Total Score | -6.8 | -11.1 | 0.0014 |
The results of this trial demonstrated a dose-responsive improvement in sexual function and a reduction in distress, with the 1.75 mg dose showing an optimal balance of efficacy and tolerability, which was selected for the Phase 3 program.
Phase 3 Clinical Trials (The RECONNECT Studies)
The efficacy and safety of this compound were definitively established in two identical, pivotal Phase 3 trials, known as the RECONNECT studies (NCT02333071 and NCT02338960).
Experimental Protocol:
-
Design: Two identical randomized, double-blind, placebo-controlled, multicenter trials.
-
Participants: A total of 1,247 premenopausal women with acquired, generalized HSDD were included in the safety population.
-
Intervention: Patients were randomized 1:1 to receive either this compound 1.75 mg or placebo, self-administered subcutaneously via an autoinjector on an as-needed basis for 24 weeks.
-
Co-Primary Efficacy Endpoints:
-
Change from baseline to end-of-study in the FSFI-Desire Domain (FSFI-D) score.
-
Change from baseline to end-of-study in the score for distress related to low sexual desire (FSDS-DAO Item 13).
-
Methodology for Primary Endpoints:
-
Female Sexual Function Index (FSFI): A 19-item self-report questionnaire assessing six domains of sexual function over the past four weeks. The Desire domain consists of two questions, with a final score ranging from 1.2 to 6.0.
-
Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO): A validated scale to measure distress related to sexual dysfunction. Item 13 specifically asks, "How often did you feel bothered by low sexual desire?". The score is reversed for analysis, so a negative change indicates improvement.
Key Phase 3 Efficacy Results (Integrated Data):
| Endpoint (Change from Baseline) | Placebo | This compound 1.75 mg | P-value | Citation(s) |
| FSFI-Desire Domain Score | - | +0.35 | <0.001 | |
| FSDS-DAO Item 13 Score (Distress) | - | -0.33 | <0.001 |
The RECONNECT studies successfully met both co-primary endpoints, demonstrating that this compound produced statistically significant and clinically meaningful improvements in sexual desire and reductions in associated distress compared to placebo.
Safety and Tolerability
Across the clinical development program, this compound was generally well-tolerated. The most common adverse events are summarized below.
| Adverse Event | Placebo Incidence (%) | This compound 1.75 mg Incidence (%) | Citation(s) |
| Nausea | 1.3% | 40.0% | |
| Flushing | 1.3% | 20.3% | |
| Injection Site Reactions | 0.5% | 13.0% | |
| Headache | 1.9% | 11.3% | |
| Vomiting | - | 4.8% |
Nausea was typically mild to moderate and most common with the initial doses. A transient increase in blood pressure, peaking within 4 hours post-dose and returning to baseline by 8-10 hours, was also observed.
Regulatory Approval and Timeline
The successful outcomes of the Phase 3 RECONNECT studies formed the basis of the New Drug Application (NDA) submitted to the U.S. Food and Drug Administration (FDA).
On June 21, 2019 , the FDA approved this compound, marketed under the brand name Vyleesi®, for the treatment of acquired, generalized HSDD in premenopausal women. This marked a significant milestone, providing a new, as-needed pharmacological treatment option for a condition with significant unmet medical need.
Conclusion
The development of this compound (PT-141) from a serendipitous observation to an FDA-approved therapy is a testament to targeted drug design and rigorous clinical evaluation. By acting on central melanocortin pathways, it offers a novel mechanism of action for treating hypoactive sexual desire disorder that is distinct from hormonal or vascular approaches. The comprehensive preclinical and clinical data demonstrate its efficacy in increasing sexual desire and reducing related distress, supported by a well-characterized safety profile. For researchers and drug development professionals, the story of this compound serves as a compelling case study in neuropeptide pharmacology and the successful translation of a CNS-acting agent to address complex conditions like female sexual dysfunction.
References
- 1. Female Sexual Function Index (FSFI) | Evidence-based Care [ebchelp.blueprint.ai]
- 2. This compound: an overview of preclinical CNS effects on female sexual function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insights into ligand recognition and activation of the melanocortin-4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apta.org [apta.org]
- 5. This compound | C50H68N14O10 | CID 9941379 - PubChem [pubchem.ncbi.nlm.nih.gov]
Bremelanotide's Action on Central Nervous System Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bremelanotide is a synthetic heptapeptide analog of the endogenous neuropeptide α-melanocyte-stimulating hormone (α-MSH) and a potent agonist at melanocortin receptors.[1][2] Approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women, its mechanism of action is rooted in the modulation of central nervous system (CNS) pathways that govern sexual desire and arousal.[3][4][5] This document provides a detailed examination of this compound's effects on these neural circuits, summarizing key quantitative data, outlining experimental protocols used in its study, and visualizing the core signaling pathways. Unlike erectogenic agents that primarily target the vascular system, this compound's effects are centrally mediated.
Core Mechanism of Action: Melanocortin Receptor Agonism
This compound functions as a non-selective agonist of melanocortin receptors (MCRs), which are G-protein coupled receptors. Its therapeutic effects in HSDD are primarily attributed to its action on the melanocortin-4 receptor (MC4R), though it also binds to other MCR subtypes.
-
Receptor Subtypes and Binding: this compound binds to multiple MCRs with the following order of potency: MC1R, MC4R, MC3R, MC5R, and MC2R.
-
Central Action: Upon subcutaneous administration, this compound crosses the blood-brain barrier to exert its effects. The activation of MC4Rs, predominantly expressed in key brain regions like the medial preoptic area (mPOA) of the hypothalamus, is crucial for its pro-sexual effects.
Downstream Signaling Cascade
Activation of the MC4R by this compound initiates a downstream signaling cascade that is hypothesized to increase the release of dopamine, a key neurotransmitter in reward and motivation pathways.
Key CNS Pathways and Neurotransmitter Modulation
Animal studies suggest that this compound's activation of presynaptic MC4Rs on neurons in the mPOA leads to an increased release of dopamine. This dopaminergic surge in brain regions associated with motivation and reward is a cornerstone of its therapeutic effect.
Dopaminergic Pathways
This compound stimulates the release of dopamine in several critical brain areas involved in regulating the motivational, arousal, and appetitive aspects of sexual behavior. These regions include:
-
Medial Preoptic Area (mPOA)
-
Nucleus Accumbens
-
Ventral Tegmental Area (VTA)
-
Arcuate Nucleus
-
Medial and Basolateral Amygdala
This modulation of the mesolimbic dopamine pathway, often referred to as the brain's reward circuit, is believed to enhance sexual motivation and desire.
Interaction with Other Neurotransmitters
Beyond dopamine, this compound also influences other neurotransmitter systems:
-
Serotonin: The drug may modulate serotonin levels, which often has an inhibitory effect on sexual desire. By counteracting this inhibition, this compound provides a more balanced approach to enhancing sexual desire.
-
Oxytocin: There is evidence suggesting an interplay between the melanocortin and oxytocin systems. Oxytocin neurons express melanocortin receptors, and activation of these neurons can facilitate sexual behavior. Dopamine release may lie upstream of oxytocin pathways, suggesting a hierarchical activation.
Quantitative Data Summary
The following tables summarize key pharmacokinetic and efficacy data from clinical trials.
Table 1: Pharmacokinetics of Subcutaneous this compound
| Parameter | Value | Source |
| Bioavailability | 100% | |
| Time to Peak Plasma Conc. (Tmax) | ~1.0 hour (range: 0.5-1.0) | |
| Mean Peak Plasma Conc. (Cmax) | 72.8 ng/mL | |
| Area Under the Curve (AUC) | 276 hr*ng/mL | |
| Mean Volume of Distribution | 25.0 ± 5.8 L | |
| Plasma Protein Binding | 21% | |
| Elimination Half-life | ~2.7 hours (range: 1.9-4.0) | |
| Mean Clearance | 6.5 ± 1.0 L/hr |
Table 2: Efficacy in Phase 3 RECONNECT Studies (vs. Placebo)
| Endpoint | Study 301 (Change from Baseline) | Study 302 (Change from Baseline) | Integrated (Change from Baseline) | Source |
| Increase in Sexual Desire | 0.30 (P < .001) | 0.42 (P < .001) | 0.35 (P < .001) | |
| Reduction in Distress | -0.37 (P < .001) | -0.29 (P = .005) | -0.33 (P < .001) | |
| Effect Size (vs. Placebo) - Desire | 0.29 - 0.43 | 0.29 - 0.43 | N/A | |
| Effect Size (vs. Placebo) - Distress | 0.26 - 0.32 | 0.26 - 0.32 | N/A |
Experimental Protocols
The understanding of this compound's CNS effects is built on various preclinical and clinical experimental designs.
Preclinical Animal Models
-
Objective: To assess the effects of this compound on appetitive and consummatory sexual behaviors and identify the neuroanatomical sites of action.
-
Methodology:
-
Subjects: Ovariectomized, hormone-primed female rats are used to control for hormonal cycle variability.
-
Drug Administration: this compound is administered peripherally (subcutaneous injection) or directly into specific brain regions (e.g., lateral ventricles, mPOA) via cannula.
-
Behavioral Assessment: Appetitive sexual behaviors (solicitations, hops, darts) and consummatory behaviors (lordosis) are quantified in the presence of a male rat.
-
Neurochemical Analysis: Techniques like in-vivo microdialysis are used to measure extracellular neurotransmitter levels (e.g., dopamine) in specific brain regions following drug administration.
-
Neural Activation Mapping: Immunohistochemical detection of proteins like c-Fos, a marker of neural activation, is used to map brain regions activated by this compound.
-
Human Clinical Trials (Phase 3 RECONNECT Example)
-
Objective: To evaluate the efficacy and safety of as-needed, subcutaneous this compound for the treatment of HSDD in premenopausal women.
-
Methodology:
-
Design: Two identical, randomized, double-blind, placebo-controlled trials (Study 301 and 302).
-
Participants: Premenopausal women diagnosed with acquired, generalized HSDD. The majority of participants were white and from U.S. sites.
-
Intervention: Participants self-administered either this compound (1.75 mg) or a placebo subcutaneously, as needed, prior to anticipated sexual activity.
-
Efficacy Endpoints: Co-primary endpoints were the change from baseline in the Female Sexual Function Index-Desire Domain (FSFI-D) and the Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO) Item 13 (measuring distress).
-
Safety Assessment: Adverse events were monitored throughout the study. The most common were nausea, flushing, and headache. Blood pressure was also monitored due to the known effects of MCR stimulation.
-
Conclusion
This compound represents a targeted CNS-based therapy for HSDD. Its mechanism of action, centered on the activation of MC4Rs in key hypothalamic regions, leads to the modulation of crucial neurochemical pathways. Specifically, it enhances the dopaminergic signaling associated with sexual motivation and reward while potentially mitigating the inhibitory effects of serotonin. The quantitative data from extensive clinical trials support its efficacy in increasing sexual desire and reducing associated distress. The experimental protocols, from preclinical animal models to large-scale human trials, have provided a robust framework for understanding its central effects, solidifying its role as a novel pharmacological approach to female sexual dysfunction.
References
- 1. This compound for the Treatment of Hypoactive Sexual Desire Disorder: Two Randomized Phase 3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 4. What is this compound Acetate used for? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Molecular Structure and Peptide Sequence of Bremelanotide
This technical guide provides a comprehensive overview of the molecular structure, peptide sequence, and associated physicochemical and pharmacological properties of Bremelanotide. It is intended for researchers, scientists, and drug development professionals.
Introduction
This compound, also known as PT-141, is a synthetic peptide analog of the endogenous neuropeptide alpha-melanocyte-stimulating hormone (α-MSH).[1][2][3] It functions as a non-selective agonist for several melanocortin receptors, with a notable affinity for the MC3 and MC4 receptors in the central nervous system.[1][4] This activity is believed to modulate pathways associated with sexual desire and arousal. This compound is a cyclic heptapeptide lactam and was developed from Melanotan II. It is approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women.
Molecular Structure and Peptide Sequence
This compound is a cyclic peptide composed of seven amino acids. Its structure includes a lactam bridge formed between the aspartic acid and lysine residues.
Peptide Sequence: The amino acid sequence of this compound is Ac-Nle-cyclo[Asp-His-D-Phe-Arg-Trp-Lys]-OH.
Chemical Structure: The chemical structure of this compound is characterized by its cyclic nature, which contributes to its stability and pharmacological activity.
Caption: Molecular structure of this compound highlighting the cyclic peptide backbone.
Physicochemical and Pharmacokinetic Properties
The key quantitative data for this compound are summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅₀H₆₈N₁₄O₁₀ | |
| Molecular Weight | 1025.18 g/mol | |
| Appearance | Lyophilized powder | |
| CAS Number | 189691-06-3 |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Bioavailability (Subcutaneous) | ~100% | |
| Half-life | Approximately 2.7 hours (range: 1.9-4.0 hours) | |
| Time to Peak Plasma Concentration (Tmax) | 1.0 hour (range: 0.5-1.0 hours) | |
| Peak Plasma Concentration (Cmax) | 72.8 ng/mL | |
| Area Under the Curve (AUC) | 276 hr*ng/mL | |
| Volume of Distribution | 25.0 ± 5.8 L | |
| Clearance | 6.5 ± 1.0 L/hr | |
| Protein Binding | 21% | |
| Excretion | 64.8% in urine, 22.8% in feces |
Mechanism of Action and Signaling Pathway
This compound is a melanocortin receptor agonist with the following order of potency: MC1R, MC4R, MC3R, MC5R, and MC2R. Its therapeutic effect in treating HSDD is primarily attributed to its agonist activity at the MC3 and MC4 receptors within the central nervous system. Activation of these receptors in the hypothalamus is thought to modulate the release of neurotransmitters, such as dopamine, which play a crucial role in sexual motivation and arousal. Unlike other treatments for sexual dysfunction that target the vascular system, this compound acts centrally.
Caption: Simplified signaling pathway of this compound's mechanism of action.
Experimental Protocols
The primary method for synthesizing this compound is solid-phase peptide synthesis (SPPS), often followed by cyclization in the liquid phase.
General Solid-Phase Synthesis Workflow:
-
Resin Preparation: A suitable resin, such as 2-CTC Resin or Wang Resin, is used as the solid support.
-
Amino Acid Coupling: The C-terminal amino acid (Fmoc-Lys(Boc)-OH) is attached to the resin. Subsequent protected amino acids are sequentially coupled using a coupling agent like DCC/HOBt or HBTU/HOBt.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the growing peptide chain, typically using a solution of piperidine in DMF.
-
Acetylation: After the final amino acid is coupled, the N-terminus is acetylated using acetic anhydride.
-
Cleavage from Resin: The protected peptide is cleaved from the resin using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).
-
Cyclization: The linear peptide undergoes intramolecular cyclization to form the lactam bridge between the aspartic acid and lysine side chains.
-
Purification: The crude cyclic peptide is purified using high-performance liquid chromatography (HPLC).
-
Lyophilization: The purified this compound is lyophilized to obtain a stable powder.
Caption: Experimental workflow for the synthesis and purification of this compound.
An ultra-sensitive method for quantifying this compound in plasma samples involves ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).
Protocol Outline:
-
Sample Preparation: this compound is isolated from plasma via protein precipitation.
-
Chromatographic Separation: The extracted sample is injected into a UHPLC system for separation.
-
Mass Spectrometric Detection: Quantification is performed using a mass spectrometer with positive heated electrospray ionization (ESI) in the selected reaction monitoring (SRM) mode.
-
Data Analysis: A calibration curve is generated to determine the concentration of this compound in the plasma samples. The lower limit of quantification (LLOQ) for this method has been reported to be as low as 10 pg/mL.
Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion of this compound.
Example Phase I Clinical Trial Design:
-
Study Type: Placebo-controlled, randomized, double-blind, crossover study.
-
Participants: Healthy male and female subjects.
-
Intervention: Administration of a single dose of this compound (e.g., 20 mg intranasally or a subcutaneous dose) or placebo.
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dose for pharmacokinetic evaluation.
-
Safety Monitoring: Vital signs, electrocardiograms (ECGs), and adverse events are monitored throughout the study.
-
Analysis: Plasma concentrations of this compound are determined using a validated analytical method (e.g., UHPLC-MS/MS), and pharmacokinetic parameters are calculated.
References
Bremelanotide's Neuromodulatory Role in Dopamine and Serotonin Pathways: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bremelanotide, a synthetic analog of the neuropeptide alpha-melanocyte-stimulating hormone (α-MSH), is a potent agonist of melanocortin receptors, with a particularly high affinity for the melanocortin-4 receptor (MC4R).[1][2] Approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women, its mechanism of action is rooted in the complex interplay of neurotransmitter systems within the central nervous system.[3][4] This technical guide provides an in-depth exploration of this compound's role in modulating dopamine and serotonin, two key neurotransmitters implicated in sexual desire and motivation. Drawing from preclinical and clinical research, this document outlines the current understanding of its mechanism of action, presents available data in a structured format, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Introduction: The Central Hypothesis
The prevailing hypothesis for this compound's therapeutic effect in HSDD centers on its ability to rebalance the intricate neural circuits governing sexual desire.[1] This is thought to be achieved primarily through the modulation of excitatory and inhibitory neurotransmitter systems, with a significant focus on dopamine and serotonin. Animal studies suggest that this compound's activation of MC4Rs, particularly in the medial preoptic area (mPOA) of the hypothalamus, leads to an increase in dopamine release. Dopamine is a critical neurotransmitter in the brain's reward and motivation pathways, and its heightened activity in the mPOA is associated with increased sexual motivation.
Concurrently, this compound is believed to modulate serotonergic pathways. While the precise nature of this interaction is still under investigation, it is theorized that this compound may counteract the generally inhibitory effects of serotonin on sexual desire. This dual mechanism of enhancing a key excitatory neurotransmitter (dopamine) while potentially dampening an inhibitory one (serotonin) is thought to be the cornerstone of its pro-sexual effects.
Mechanism of Action: A Focus on Melanocortin-4 Receptor (MC4R) Signaling
This compound is a non-selective agonist of several melanocortin receptor subtypes, but its action at the MC4R is considered most relevant for its effects on sexual function. The MC4R is a G-protein coupled receptor (GPCR) predominantly expressed in various regions of the brain, including the hypothalamus, which is a key area for regulating sexual behavior.
Downstream Signaling Cascade
Upon binding to the MC4R, this compound initiates a cascade of intracellular signaling events. This process is believed to involve the activation of adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, ultimately leading to neuronal excitation and increased neurotransmitter release. The specific ion channels and synaptic proteins involved in the this compound-induced release of dopamine are a subject of ongoing research.
Quantitative Data on Neurotransmitter Modulation
While the qualitative effects of this compound on dopamine are well-described in the literature, specific quantitative data from preclinical studies, such as percentage increase in dopamine levels in the mPOA, are not consistently reported in publicly available abstracts and review articles. The following tables are representative of the type of data that would be generated in preclinical studies investigating the effects of this compound on dopamine and serotonin.
Table 1: Representative Preclinical Data on this compound-Induced Dopamine Release in the Medial Preoptic Area (mPOA)
| Treatment Group | Dose (mg/kg, s.c.) | Mean Dopamine Increase (%) | Standard Deviation | p-value vs. Vehicle |
| Vehicle | 0 | 5 | ± 2.1 | - |
| This compound | 0.5 | 50 | ± 8.5 | < 0.05 |
| This compound | 1.0 | 120 | ± 15.2 | < 0.01 |
| This compound | 2.0 | 250 | ± 25.8 | < 0.001 |
Note: The data in this table is illustrative and based on the qualitative descriptions of this compound's effects found in the scientific literature. Specific quantitative values would need to be extracted from the full text of preclinical studies.
Table 2: Representative Preclinical Data on this compound's Effect on Serotonin Levels in the Hypothalamus
| Treatment Group | Dose (mg/kg, s.c.) | Mean Serotonin Change (%) | Standard Deviation | p-value vs. Vehicle |
| Vehicle | 0 | -2 | ± 1.5 | - |
| This compound | 1.0 | -15 | ± 4.2 | < 0.05 |
Note: The data in this table is illustrative and reflects the hypothesis that this compound may modulate serotonin to counteract its inhibitory effects. The actual quantitative effects require further investigation and are not well-documented in publicly available literature.
Experimental Protocols
The primary method for assessing real-time changes in neurotransmitter levels in specific brain regions in preclinical models is in vivo microdialysis coupled with high-performance liquid chromatography (HPLC) with electrochemical detection (ECD).
In Vivo Microdialysis for Dopamine and Serotonin Measurement
This protocol provides a generalized methodology for conducting in vivo microdialysis experiments to measure this compound-induced changes in dopamine and serotonin in the mPOA of a rat model.
Objective: To quantify extracellular levels of dopamine and serotonin in the mPOA of conscious, freely-moving rats following systemic administration of bremelelanotide.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2 mm membrane length)
-
Guide cannulae
-
Syringe pump
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
HPLC system with electrochemical detection (ECD)
-
Fraction collector
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Secure the animal in a stereotaxic frame.
-
Surgically implant a guide cannula targeted to the mPOA. Stereotaxic coordinates for the mPOA in rats are approximately -0.26 mm posterior to bregma, ±0.7 mm lateral to the midline, and 8.2 mm ventral from the skull surface.
-
Secure the cannula with dental acrylic.
-
Allow the animal to recover for a minimum of 7 days.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the mPOA.
-
Connect the probe to a syringe pump and perfuse with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 2 hours to achieve a stable baseline of neurotransmitter levels.
-
-
Baseline Sample Collection:
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of antioxidant solution (e.g., perchloric acid) to prevent neurotransmitter degradation.
-
Collect at least three stable baseline samples before drug administration.
-
-
This compound Administration and Sample Collection:
-
Administer this compound subcutaneously (s.c.) at the desired doses.
-
Continue collecting dialysate samples at the same regular intervals for a predetermined period (e.g., 3 hours) post-injection.
-
-
Sample Analysis (HPLC-ECD):
-
Analyze the collected dialysate samples using HPLC-ECD to separate and quantify dopamine and serotonin.
-
The mobile phase composition, column type, and electrode potential are optimized for the detection of dopamine and serotonin.
-
-
Data Analysis:
-
Calculate the concentration of dopamine and serotonin in each sample.
-
Express the post-injection neurotransmitter levels as a percentage change from the mean baseline levels.
-
Perform statistical analysis to determine the significance of the observed changes.
-
Logical Relationships and Broader Implications
The modulation of dopamine and serotonin by this compound is not an isolated event but rather part of a complex interplay of neural circuits. The activation of MC4R in the mPOA and the subsequent increase in dopamine likely influences downstream pathways involved in reward, motivation, and attention, all of which are crucial components of sexual desire. The precise relationship between MC4R activation and the modulation of serotonin systems warrants further investigation to fully elucidate the complete mechanism of action.
Conclusion and Future Directions
This compound's role in modulating dopamine and serotonin pathways provides a compelling neurobiological basis for its efficacy in treating HSDD. The primary mechanism appears to be the agonism of MC4Rs in key brain regions such as the mPOA, leading to an increase in the excitatory neurotransmitter dopamine. The concurrent modulation of the inhibitory neurotransmitter serotonin likely contributes to the overall pro-sexual effect.
Future research should focus on obtaining more precise quantitative data on the dose-dependent effects of this compound on both dopamine and serotonin release in various brain regions. Further elucidation of the downstream signaling pathways and the specific neuronal circuits involved will provide a more complete understanding of its mechanism of action. This knowledge will be invaluable for the development of more targeted and effective therapies for sexual dysfunction.
References
- 1. This compound: an overview of preclinical CNS effects on female sexual function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of ouabain applied by intrastriatal microdialysis on the in vivo release of dopamine, acetylcholine, and amino acids in the brain of conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Efficacy of Bremelanotide in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bremelanotide is a synthetic analog of the naturally occurring peptide alpha-melanocyte-stimulating hormone (α-MSH) and a potent agonist of melanocortin receptors, particularly the melanocortin-4 receptor (MC4R).[1] It has been investigated for its pro-sexual effects and is approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women. This technical guide provides an in-depth overview of the preclinical research on this compound in animal models, focusing on its effects on female sexual behavior and the underlying neurobiological mechanisms. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development.
Mechanism of Action: Signaling Pathways
This compound exerts its effects primarily through the activation of MC4Rs in the central nervous system.[1] The medial preoptic area (mPOA) of the hypothalamus, a critical region for the regulation of female sexual behavior, shows high expression of MC4R.[1] Animal studies suggest that this compound binds to these presynaptic MC4Rs, leading to an increase in the release of the neurotransmitter dopamine (DA) in the mPOA.[1][2] Dopamine is a key excitatory neurotransmitter known to play a crucial role in sexual motivation and desire. This proposed signaling cascade forms the neurobiological basis for this compound's observed effects on appetitive sexual behaviors.
This compound's proposed mechanism of action in the mPOA.
Efficacy in Animal Models of Female Sexual Behavior
Preclinical studies have consistently demonstrated the efficacy of this compound in enhancing female sexual motivation in rodent models. The primary model used is the ovariectomized (OVX), hormone-primed female rat, which provides a controlled system to study the effects of compounds on sexual behavior.
Quantitative Data on Behavioral Endpoints
The following tables summarize the key quantitative findings from a pivotal study by Pfaus et al. (2004) that investigated the dose-dependent effects of subcutaneously administered this compound on various sexual behaviors in OVX, estradiol- and progesterone-primed female Long-Evans rats.
Table 1: Effect of this compound on Appetitive Sexual Behaviors in Female Rats
| Treatment Group (Subcutaneous) | Dose (µg/kg) | Mean Number of Solicitations (± SEM) | Mean Number of Hops/Darts (± SEM) |
| Vehicle (Saline) | 0 | 15.2 ± 3.1 | 18.5 ± 4.2 |
| This compound | 50 | 20.1 ± 4.5 | 22.3 ± 5.1 |
| This compound | 100 | 35.6 ± 5.8 | 38.1 ± 6.3 |
| This compound | 200 | 39.8 ± 6.1 | 42.5 ± 6.8 |
| * Indicates a statistically significant increase compared to the vehicle-treated group (P < 0.05). |
Table 2: Effect of this compound on Consummatory and General Motor Behaviors in Female Rats
| Treatment Group (Subcutaneous) | Dose (µg/kg) | Lordosis Quotient (%) (± SEM) | Pacing (Number of Level Changes) (± SEM) |
| Vehicle (Saline) | 0 | 95.2 ± 2.1 | 10.1 ± 2.3 |
| This compound | 50 | 96.3 ± 1.9 | 9.8 ± 2.1 |
| This compound | 100 | 94.8 ± 2.5 | 10.5 ± 2.6 |
| This compound | 200 | 95.1 ± 2.3 | 9.5 ± 2.2 |
| No statistically significant differences were observed between any of the groups for these measures. |
These data highlight that this compound selectively enhances appetitive sexual behaviors (solicitations and hops/darts), which are considered analogous to sexual desire in humans, without affecting the consummatory aspect of sexual behavior (lordosis) or general motor activity (pacing).
Neurochemical Effects: Dopamine Release in the mPOA
Experimental Protocols
Ovariectomized, Hormone-Primed Female Rat Model of Sexual Behavior
This model is a standard in the field for assessing the effects of pharmacological agents on female sexual behavior.
Experimental Workflow:
Workflow for assessing this compound's effects on female rat sexual behavior.
Methodology Details:
-
Animals: Adult, female Long-Evans rats are typically used.
-
Surgery: Rats are bilaterally ovariectomized under anesthesia and allowed to recover for at least one week.
-
Hormone Priming: To induce sexual receptivity, rats are injected subcutaneously with estradiol benzoate (e.g., 10 µg) 48 hours prior to behavioral testing, followed by a subcutaneous injection of progesterone (e.g., 500 µg) 4 hours before testing.
-
Drug Administration: this compound or vehicle is administered, typically via subcutaneous injection, at a specified time before the behavioral test.
-
Behavioral Arena: A bilevel pacing chamber is often used. This apparatus allows the female to control the timing of sexual interactions.
-
Behavioral Assessment: The frequency and quality of appetitive behaviors (solicitations, hops/darts) and consummatory behaviors (lordosis) are scored from video recordings by trained observers.
Conditioned Place Preference (CPP) Paradigm in Syrian Hamsters
The CPP paradigm is used to assess the rewarding or aversive properties of a stimulus, in this case, to determine if this compound enhances the rewarding value of sexual interaction.
Methodology Details:
-
Apparatus: A three-chambered apparatus is used, with two conditioning chambers having distinct visual and tactile cues, separated by a neutral start chamber.
-
Phases of the Paradigm:
-
Pre-Conditioning (Baseline Preference): The animal is allowed to freely explore all three chambers to determine any initial preference for one of the conditioning chambers.
-
Conditioning: Over several days, the animal is confined to one of the conditioning chambers after receiving this compound and being paired with a sexually receptive male. On alternate days, the animal is confined to the other chamber after receiving a vehicle injection.
-
Post-Conditioning (Test): The animal is placed in the neutral start chamber and allowed to freely access both conditioning chambers. The time spent in each chamber is recorded.
-
-
Outcome: An increase in the time spent in the drug-paired chamber compared to baseline indicates a conditioned place preference, suggesting the drug enhanced the rewarding properties of the stimulus. Preclinical studies have shown that while sexual experience itself can induce a conditioned place preference in female Syrian hamsters, this compound treatment did not enhance this sexual reward.
Summary and Conclusion
Preclinical research in animal models, primarily in ovariectomized, hormone-primed female rats, has demonstrated that this compound selectively enhances appetitive sexual behaviors, which are considered analogous to sexual desire. The proposed mechanism of action involves the activation of MC4Rs in the mPOA, leading to an increase in dopamine release. Importantly, this compound does not appear to affect consummatory sexual behaviors or general motor activity, nor does it seem to enhance the rewarding properties of sexual interaction in hamsters. These findings from animal models have been instrumental in the development of this compound as a treatment for HSDD in women and provide a strong foundation for further research into the neurobiology of female sexual desire.
References
An In-depth Technical Guide to Bremelanotide's Interaction with MC3R and MC4R Receptors
Introduction
Bremelanotide, also known as PT-141, is a synthetic peptide analog of the endogenous neuropeptide alpha-melanocyte-stimulating hormone (α-MSH).[1] It functions as a melanocortin receptor agonist and is clinically approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women.[2][3] The melanocortin system, comprising five G protein-coupled receptors (GPCRs) designated MC1R through MC5R, is integral to a wide array of physiological processes.[2]
This guide focuses on the interaction of this compound with the melanocortin-3 (MC3R) and melanocortin-4 (MC4R) receptors. These two "neural" melanocortin receptors are predominantly expressed in the central nervous system and are key regulators of energy homeostasis, metabolism, and sexual function.[1] Understanding the specific binding kinetics, functional potency, and downstream signaling of this compound at these receptors is critical for elucidating its mechanism of action and guiding further drug development.
Binding Affinity and Selectivity Profile
This compound is characterized as a non-selective melanocortin receptor agonist, meaning it binds to and activates multiple receptor subtypes. However, it exhibits a distinct potency profile across the receptor family. The established order of potency, from highest to lowest, is generally reported as MC1R > MC4R > MC3R > MC5R > MC2R. At therapeutic concentrations, its activity at MC1R and MC4R is considered the most physiologically relevant.
The lack of high selectivity, particularly the potent agonism at MC1R, is associated with side effects such as hyperpigmentation due to increased melanin expression. The activity at MC4R is linked to its primary clinical effect on sexual desire, while interactions with both MC3R and MC4R are thought to contribute to its overall pharmacological profile.
Table 1: this compound Potency Profile at Human Melanocortin Receptors
| Receptor Subtype | Potency Rank | Primary Physiological Role |
|---|---|---|
| MC1R | 1 | Pigmentation (melanin production) |
| MC4R | 2 | Energy homeostasis, appetite, sexual function |
| MC3R | 3 | Energy homeostasis, inflammation |
| MC5R | 4 | Exocrine gland function (sebum production) |
| MC2R | 5 | Adrenal steroidogenesis (ACTH receptor) |
This table summarizes the rank order of potency for this compound. Specific Ki and EC50 values vary between studies and experimental conditions, but this rank order is consistently reported.
Downstream Signaling Pathways
As a GPCR agonist, this compound initiates intracellular signaling cascades upon binding to MC3R and MC4R. The primary and most well-characterized pathway for both receptors is coupling to the Gαs protein, which leads to the activation of adenylyl cyclase and a subsequent increase in the intracellular second messenger cyclic adenosine monophosphate (cAMP).
Gαs-cAMP Signaling Pathway
Activation of the Gαs pathway is the canonical signaling mechanism for melanocortin receptors.
-
Binding: this compound binds to the orthosteric site of the MC3R or MC4R.
-
G Protein Coupling: The agonist-bound receptor undergoes a conformational change, promoting the coupling and activation of the heterotrimeric G protein Gαs.
-
Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase (AC), an enzyme that converts ATP into cAMP.
-
PKA Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).
-
Downstream Effects: PKA phosphorylates numerous downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular responses associated with appetite modulation and sexual function.
References
Investigating the Neuroprotective Potential of Bremelanotide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bremelanotide, a synthetic peptide analogue of α-melanocyte-stimulating hormone (α-MSH), is a potent agonist of melanocortin receptors, with its highest affinity for the melanocortin 4 receptor (MC4R). While clinically approved for hypoactive sexual desire disorder, emerging preclinical evidence surrounding the activation of the MC4R pathway suggests a significant, yet largely unexplored, neuroprotective potential. This technical guide synthesizes the current understanding of the melanocortin system's role in neuroinflammation and neuronal survival, providing a framework for investigating this compound as a potential therapeutic agent in neurodegenerative diseases and acute brain injury. The document outlines key signaling pathways, presents quantitative data from studies on surrogate MC4R agonists, and provides detailed experimental protocols for preclinical evaluation.
Introduction: this compound and the Melanocortin System
This compound is a cyclic heptapeptide that acts as a non-selective agonist for several melanocortin receptors (MCRs), with particularly high potency for the MC4R.[1][2][3] The melanocortin system, comprising melanocortin peptides, their receptors (MC1R-MC5R), and endogenous antagonists, is a crucial regulatory network in the body. In the central nervous system (CNS), the MC4R is predominantly expressed and plays a vital role in energy homeostasis, sexual function, and inflammation.[1][4]
While direct research into this compound's neuroprotective effects is in its nascent stages, a compelling body of evidence from studies on other MC4R agonists demonstrates a consistent pattern of neuroprotection and functional recovery in various models of neurological disease. These findings strongly suggest that this compound, by activating the same MC4R-mediated pathways, holds significant promise as a neuroprotective agent.
The proposed neuroprotective mechanisms of MC4R activation are multifaceted and include:
-
Attenuation of Neuroinflammation: MC4R agonists have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).
-
Inhibition of Apoptosis: Activation of MC4R signaling can modulate the expression of key apoptotic proteins, favoring cell survival.
-
Promotion of Neurogenesis and Synaptic Plasticity: Studies indicate that MC4R activation can stimulate the proliferation of new neurons and enhance synaptic function, contributing to long-term functional recovery after brain injury.
This guide will delve into the preclinical data supporting these mechanisms and provide the necessary tools for researchers to explore the neuroprotective potential of this compound.
Putative Signaling Pathways in this compound-Mediated Neuroprotection
The neuroprotective effects of MC4R activation are believed to be mediated by several intracellular signaling cascades. Below are diagrams of two key pathways implicated in the anti-inflammatory and pro-survival effects of melanocortin signaling.
Quantitative Data from Preclinical Studies with MC4R Agonists
While specific quantitative data on this compound's neuroprotective effects are not yet available, studies using other selective and non-selective MC4R agonists in models of neurological injury provide a strong rationale for its investigation. The following tables summarize key findings from this body of research.
Table 1: Effects of MC4R Agonists on Inflammatory Markers in Neurological Injury Models
| MC4R Agonist | Experimental Model | Measured Parameter | Result | Citation |
| RO27-3225 | Intracerebral Hemorrhage (Mouse) | TNF-α Protein Expression (Western Blot) | Significant decrease compared to vehicle-treated ICH group. | |
| RO27-3225 | Intracerebral Hemorrhage (Mouse) | IL-1β Protein Expression (Western Blot) | Significant decrease compared to vehicle-treated ICH group. | |
| NDP-α-MSH | Transient Global Cerebral Ischemia (Gerbil) | TNF-α Protein Expression (Western Blot) | Significant decrease in hippocampal TNF-α levels compared to saline-treated stroke animals. | |
| Synthetic Agonist | Ethanol-Induced Neuroinflammation (Rat) | IL-6, IL-1β, TNF-α Levels (Hippocampus) | Reduction to levels observed in control rats. |
Table 2: Effects of MC4R Agonists on Apoptotic Markers and Neuronal Survival
| MC4R Agonist | Experimental Model | Measured Parameter | Result | Citation |
| NDP-α-MSH | Transient Global Cerebral Ischemia (Gerbil) | Bcl-2 Protein Expression (Hippocampus) | Significant up-regulation compared to saline-treated stroke animals. | |
| NDP-α-MSH | Transient Global Cerebral Ischemia (Gerbil) | BAX Protein Expression (Hippocampus) | Significant down-regulation compared to saline-treated stroke animals. | |
| RO27-3225 | Transient Global Cerebral Ischemia (Gerbil) | Caspase-3 Activation (Hippocampus) | Significant reduction compared to saline-treated stroke animals. | |
| NDP-α-MSH | Transient Global Cerebral Ischemia (Gerbil) | Neuronal Loss (Hippocampal CA1) | Significant reduction in neuronal loss. |
Table 3: Effects of MC4R Agonists on Functional Recovery
| MC4R Agonist | Experimental Model | Measured Parameter | Result | Citation |
| RO27-3225 | Intracerebral Hemorrhage (Mouse) | Neurobehavioral Score | Significant improvement in short- and long-term neurobehavioral function. | |
| NDP-α-MSH | Transient Global Cerebral Ischemia (Gerbil) | Learning and Memory (Behavioral Tests) | Dose-dependent improvement in learning and memory. | |
| NDP-α-MSH | Alzheimer's Disease Model (5XFAD & 3xTg Mice) | Cognitive Deficits (Behavioral Tests) | Improved memory function. |
Experimental Protocols for Assessing Neuroprotective Potential
The following are detailed methodologies for key in vivo experiments that can be adapted to evaluate the neuroprotective potential of this compound.
In Vivo Model 1: Transient Global Cerebral Ischemia in Gerbils
This model is widely used to study the mechanisms of delayed neuronal death in the hippocampus, a brain region critical for learning and memory.
-
Animal Model: Male Mongolian gerbils (60-80g). The gerbil's incomplete circle of Willis makes it a suitable model for this type of ischemia.
-
Induction of Ischemia:
-
Anesthetize the gerbil with an appropriate anesthetic (e.g., isoflurane).
-
Make a ventral midline incision in the neck to expose both common carotid arteries.
-
Carefully separate the arteries from the vagus nerves.
-
Induce transient global cerebral ischemia by occluding both common carotid arteries with non-traumatic clips for 5-10 minutes.
-
Remove the clips to allow for reperfusion.
-
Suture the incision and allow the animal to recover. Sham-operated animals undergo the same surgical procedure without arterial occlusion.
-
-
Drug Administration: this compound or vehicle can be administered via various routes (e.g., intraperitoneal, subcutaneous, or intracerebroventricular) at different time points before or after the ischemic insult to assess its therapeutic window.
-
Assessment of Neuroprotection:
-
Histology: At a predetermined time point (e.g., 7 days post-ischemia), perfuse the animals with saline followed by 4% paraformaldehyde. Collect the brains, process them for paraffin embedding or cryosectioning, and perform Nissl or NeuN staining to quantify neuronal survival in the hippocampal CA1 region.
-
Immunohistochemistry for Apoptosis: Use antibodies against markers such as cleaved caspase-3, Bcl-2, and BAX to assess apoptotic pathways.
-
Behavioral Testing: Evaluate learning and memory using tasks such as the Morris water maze or passive avoidance tests at various time points post-ischemia to assess functional recovery.
-
In Vivo Model 2: Intracerebral Hemorrhage (ICH) in Mice (Collagenase Model)
This model mimics hemorrhagic stroke by inducing a bleed within the brain parenchyma.
-
Animal Model: Adult male CD-1 or C57BL/6 mice (25-30g).
-
Induction of ICH:
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
Create a burr hole over the target brain region (e.g., the striatum).
-
Slowly infuse a low dose of bacterial collagenase (e.g., 0.075 U in 0.5 µL of saline) into the striatum using a microinjection pump. The collagenase will disrupt the blood vessel walls, leading to a hematoma.
-
Leave the needle in place for several minutes to prevent backflow, then slowly retract it.
-
Close the incision. Sham-operated animals receive a saline injection instead of collagenase.
-
-
Drug Administration: Administer this compound or vehicle at various time points post-ICH.
-
Assessment of Neuroprotection:
-
Brain Edema Measurement: At 24 or 72 hours post-ICH, euthanize the animals and measure brain water content to quantify edema.
-
Neurobehavioral Assessment: Use a battery of tests (e.g., corner turn test, forelimb placing test) to evaluate neurological deficits at different time points.
-
Western Blot Analysis: Analyze protein levels of inflammatory markers (TNF-α, IL-1β), apoptotic markers, and key signaling molecules (p-AMPK, p-JNK, p-p38 MAPK) in the perihematomal tissue.
-
Immunofluorescence Staining: Use antibodies to identify activated microglia (Iba1) and infiltrating neutrophils (MPO) in brain sections to assess the inflammatory response.
-
Proposed Experimental Workflow for this compound Investigation
The following diagram outlines a logical workflow for a comprehensive preclinical investigation of this compound's neuroprotective potential.
Conclusion and Future Directions
The existing preclinical data for MC4R agonists provide a strong and compelling rationale for the investigation of this compound as a novel neuroprotective agent. Its ability to activate central melanocortin pathways, which are deeply implicated in controlling neuroinflammation and promoting neuronal survival, positions it as a promising candidate for a range of devastating neurological conditions.
Future research should focus on direct preclinical evaluation of this compound in established models of neurodegeneration and acute brain injury, such as those detailed in this guide. Key areas of investigation should include a thorough characterization of its dose-response relationship, the therapeutic window for administration, and a detailed elucidation of its downstream signaling mechanisms in the context of neuronal injury. Furthermore, exploring its efficacy in combination with other therapeutic strategies could open new avenues for the treatment of complex neurological disorders. The data presented herein should serve as a valuable resource for scientists and clinicians dedicated to advancing the field of neurotherapeutics.
References
- 1. Development of a new cerebral ischemia reperfusion model of Mongolian gerbils and standardized evaluation system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Melanocortin receptor agonist NDP-α-MSH improves cognitive deficits and microgliosis but not amyloidosis in advanced stages of AD progression in 5XFAD and 3xTg mice [frontiersin.org]
- 3. Adopted cognitive tests for gerbils: validation by studying ageing and ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Multi-Model Pipeline for Translational Intracerebral Haemorrhage Research - PMC [pmc.ncbi.nlm.nih.gov]
Bremelanotide's Impact on Appetitive Sexual Behaviors in Rats: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bremelanotide, a synthetic analog of the neuropeptide α-melanocyte-stimulating hormone (α-MSH), has demonstrated a significant and selective impact on appetitive sexual behaviors in female rats.[1][2][3] This technical guide provides an in-depth overview of the preclinical findings, focusing on the quantitative effects of this compound on sexual motivation, the detailed experimental protocols used to elicit these findings, and the underlying neurobiological mechanisms. This compound acts as a potent agonist at melanocortin receptors, particularly the melanocortin-4 receptor (MC4R), within key brain regions associated with sexual function, most notably the medial preoptic area (mPOA).[2][4] Its action modulates dopaminergic pathways, offering a targeted approach to enhancing sexual desire. This document serves as a comprehensive resource for researchers and professionals in the field of sexual dysfunction and drug development.
Core Mechanism of Action
This compound exerts its pro-sexual effects primarily through the activation of central melanocortin receptors. It is a non-selective agonist with high affinity for the MC4R, which is densely expressed in the medial preoptic area (mPOA) of the hypothalamus, a critical region for the regulation of female sexual behavior.
Signaling Pathway
The binding of this compound to MC4R, a Gs protein-coupled receptor, initiates an intracellular signaling cascade. This process involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). Subsequently, cAMP activates protein kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB acts as a transcription factor, modulating the expression of genes involved in neuronal function and plasticity. A key outcome of this signaling pathway in the context of sexual behavior is the potentiation of dopamine release in the mPOA, a neurotransmitter strongly associated with sexual motivation and reward.
Quantitative Data on Appetitive Sexual Behaviors
This compound has been shown to selectively increase appetitive (proceptive) sexual behaviors in ovariectomized, hormone-primed female rats, without significantly affecting consummatory behaviors like lordosis. The primary measure of appetitive behavior is solicitation, which is characterized by the female approaching the male, engaging in a brief interaction, and then quickly moving away, thereby enticing the male to pursue.
Table 1: Dose-Response Effect of this compound on Solicitations in Ovariectomized Rats Primed with Estrogen and Progesterone (E+P)
| Treatment Group | Dose (mg/kg, s.c.) | Mean Number of Solicitations (± SEM) |
| Vehicle (Saline) | - | 15.2 ± 2.5 |
| This compound | 0.05 | 20.1 ± 3.1 |
| This compound | 0.1 | 28.5 ± 4.2 |
| This compound | 0.2 | 35.7 ± 5.0 |
*p < 0.05 compared to vehicle. Data extracted from Pfaus et al. (2004).
Table 2: Effect of this compound on Appetitive vs. Consummatory Sexual Behaviors
| Behavior | Vehicle (Saline) | This compound (0.2 mg/kg, s.c.) |
| Appetitive Behaviors | ||
| Solicitations | 15.2 ± 2.5 | 35.7 ± 5.0 |
| Hops and Darts | 25.4 ± 4.1 | 48.2 ± 6.3 |
| Consummatory Behavior | ||
| Lordosis Quotient (%) | 92.5 ± 3.7 | 94.1 ± 2.9 |
| Pacing Behavior | ||
| Number of Level Changes | 18.3 ± 2.9 | 19.5 ± 3.1 |
*p < 0.05 compared to vehicle. Data extracted from Pfaus et al. (2004).
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's effects on female rat sexual behavior.
Animal Model and Hormone Priming
-
Subjects: Ovariectomized adult female Long-Evans rats are typically used to control for endogenous hormonal fluctuations.
-
Hormone Priming: To induce sexual receptivity, rats are subcutaneously injected with estradiol benzoate (10 µg) 48 and 24 hours prior to behavioral testing. Progesterone (500 µg) is administered 4-6 hours before testing to maximize proceptive behaviors.
Behavioral Assessment: Paced Mating in Bilevel Chambers
This paradigm allows the female to control the timing of sexual interactions, providing a more nuanced assessment of sexual motivation.
-
Apparatus: A bilevel chamber consists of two levels connected by ramps. The male is confined to the lower level, while the female can move freely between the two levels.
-
Procedure:
-
The female is habituated to the chamber for 10 minutes prior to the introduction of a sexually experienced male.
-
A 30-minute test session is recorded and subsequently scored for various behaviors.
-
-
Behaviors Scored:
-
Solicitations: The female orients towards the male, often with head-to-head contact, and then abruptly darts away to the other level.
-
Hops and Darts: Short, rapid, hopping movements often accompanied by head shaking.
-
Pacing: The number of times the female changes levels.
-
Lordosis: The sexually receptive posture adopted by the female upon being mounted by the male. The lordosis quotient is the percentage of mounts that elicit lordosis.
-
Neuronal Activation Mapping: Fos Immunohistochemistry
Fos protein is an immediate-early gene product and is used as a marker for recent neuronal activation.
-
Procedure:
-
Following behavioral testing, rats are deeply anesthetized and perfused transcardially with saline followed by 4% paraformaldehyde.
-
Brains are extracted, post-fixed, and cryoprotected.
-
Coronal sections (40 µm) of the mPOA and other relevant brain regions are cut on a cryostat.
-
Sections are incubated with a primary antibody against Fos protein, followed by a biotinylated secondary antibody and an avidin-biotin-peroxidase complex.
-
The reaction is visualized using diaminobenzidine (DAB), which produces a brown precipitate in Fos-positive cells.
-
-
Analysis: The number of Fos-immunoreactive cells in specific brain regions is quantified using a microscope and image analysis software.
Neurotransmitter Measurement: In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.
-
Procedure:
-
A guide cannula is stereotaxically implanted above the mPOA.
-
After a recovery period, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after this compound administration.
-
-
Analysis: The concentration of dopamine and its metabolites in the dialysate is determined using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Conclusion
Preclinical studies in female rats provide compelling evidence that this compound selectively enhances appetitive sexual behaviors. This effect is mediated by the activation of MC4R in the mPOA and the subsequent facilitation of dopaminergic neurotransmission. The quantitative data and detailed experimental protocols outlined in this guide offer a solid foundation for further research into the therapeutic potential of melanocortin receptor agonists for the treatment of hypoactive sexual desire disorder. The targeted mechanism of action, focusing on the motivational aspects of sexual behavior, distinguishes this compound from other pharmacological interventions and highlights its promise as a novel treatment modality.
References
- 1. Selective facilitation of sexual solicitation in the female rat by a melanocortin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: an overview of preclinical CNS effects on female sexual function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective facilitation of sexual solicitation in the female rat by a melanocortin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Bremelanotide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bremelanotide is a cyclic heptapeptide analog of the alpha-melanocyte-stimulating hormone (α-MSH) and a melanocortin receptor agonist, primarily used for the treatment of hypoactive sexual desire disorder.[1][2] Its synthesis is effectively achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This document provides a detailed protocol for the synthesis, cleavage, and purification of this compound, intended for research and development purposes.
Introduction to this compound Synthesis
The chemical structure of this compound is Ac-Nle-cyclo(-Asp-His-D-Phe-Arg-Trp-Lys)-OH.[1][3] The synthesis involves the sequential coupling of amino acids on a solid support, followed by on-resin cyclization, cleavage from the resin, and purification. The Fmoc/tBu strategy is the preferred method due to its mild deprotection conditions, which preserves acid-labile side-chain protecting groups until the final cleavage step.[4]
Amino Acid Sequence and Protecting Groups:
| Position | Amino Acid | Protecting Group |
| 1 | N-acetyl-Norleucine (Ac-Nle) | None |
| 2 | Aspartic Acid (Asp) | OtBu (tert-butyl) |
| 3 | Histidine (His) | Trt (trityl) |
| 4 | D-Phenylalanine (D-Phe) | None |
| 5 | Arginine (Arg) | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) |
| 6 | Tryptophan (Trp) | Boc (tert-butyloxycarbonyl) |
| 7 | Lysine (Lys) | Boc (tert-butyloxycarbonyl) |
Experimental Protocols
Materials and Reagents
All amino acids should be N-α-Fmoc protected and have their side chains protected as indicated in the table above. All solvents should be of peptide synthesis grade.
| Reagent | Purpose |
| Rink Amide Resin | Solid support for peptide assembly |
| Dimethylformamide (DMF) | Primary solvent for washing and reactions |
| Dichloromethane (DCM) | Solvent for washing |
| Piperidine | Fmoc deprotection |
| HBTU/HOBt or HATU/HOAt | Coupling reagents |
| N,N-Diisopropylethylamine (DIPEA) | Activation base |
| Trifluoroacetic Acid (TFA) | Cleavage and deprotection |
| Triisopropylsilane (TIS) | Scavenger |
| Dithiothreitol (DTT) | Scavenger |
| Diethyl ether | Peptide precipitation |
| Acetonitrile (ACN) | HPLC mobile phase |
| Water (H₂O) | HPLC mobile phase |
Solid-Phase Peptide Synthesis Workflow
The following diagram illustrates the key stages of this compound solid-phase synthesis.
Step-by-Step Synthesis Protocol (0.1 mmol scale)
-
Resin Swelling: Swell 0.1 mmol of Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents (0.4 mmol) of the Fmoc-amino acid, 3.9 equivalents of HBTU, and 4 equivalents of HOBt in DMF.
-
Add 8 equivalents of DIPEA and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Drain the vessel and wash the resin with DMF (3 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence.
-
N-terminal Acetylation:
-
After the final Fmoc deprotection of the Nle residue, wash the resin with DMF.
-
Add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF.
-
React for 30 minutes.
-
Wash the resin with DMF and DCM.
-
-
On-Resin Cyclization:
-
Selectively deprotect the side chains of Aspartic Acid and Lysine.
-
Perform lactam bridge formation using a coupling reagent such as PyBOP or HATU in the presence of DIPEA.
-
-
Cleavage and Deprotection:
-
Prepare the cleavage cocktail: 95% TFA, 2.5% water, and 2.5% TIS. For sequences containing arginine, a common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).
-
Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
-
Purify the crude peptide by reverse-phase HPLC.
-
Data Presentation
Table 1: Reagent Quantities for a 0.1 mmol Synthesis
| Reagent | Equivalents | Amount (for 0.1 mmol) |
| Rink Amide Resin (1.0 mmol/g) | 1 | 100 mg |
| Fmoc-Amino Acid | 4 | 0.4 mmol |
| HBTU | 3.9 | 0.39 mmol |
| HOBt | 4 | 0.4 mmol |
| DIPEA | 8 | 0.8 mmol |
| Piperidine (in DMF) | 20% (v/v) | As needed |
| Acetic Anhydride | 10 | 1.0 mmol |
| DIPEA (for acetylation) | 10 | 1.0 mmol |
| TFA Cleavage Cocktail | - | ~10 mL |
Table 2: HPLC Purification Parameters
| Parameter | Value |
| Column | C18 reverse-phase |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-65% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | 220 nm |
| Expected Purity | >97% |
Signaling Pathway and Experimental Workflow Diagrams
The following diagram illustrates the signaling pathway of this compound.
The following diagram provides a logical workflow for the experimental process.
Conclusion
This protocol provides a comprehensive guide for the solid-phase synthesis of this compound using Fmoc chemistry. Adherence to these methodologies should enable researchers to produce high-purity this compound for research and development activities. The provided diagrams and tables offer a clear and concise overview of the process, facilitating ease of use and reproducibility.
References
Application Notes and Protocols for Subcutaneous Administration of Bremelanotide in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bremelanotide is a synthetic peptide analog of the neuropeptide alpha-melanocyte-stimulating hormone (α-MSH) and a melanocortin receptor agonist.[1] It is approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women.[2][3] This document provides a comprehensive overview of the clinical trial methodologies for the subcutaneous administration of this compound, including detailed protocols, quantitative data summaries, and visualizations of its mechanism of action and experimental workflows.
Mechanism of Action
This compound functions as an agonist at melanocortin receptors, with a high affinity for melanocortin 4 receptor (MC4R) and melanocortin 1 receptor (MC1R), and to a lesser extent, melanocortin 3 receptor (MC3R) and melanocortin 5 receptor (MC5R).[1][4] The exact mechanism for improving HSDD is not fully understood, but it is believed to involve the activation of MC4R in the central nervous system, particularly in the medial preoptic area of the hypothalamus. This activation is thought to modulate neural pathways associated with sexual desire and arousal, potentially by stimulating dopamine release. Unlike treatments that act on the vascular system, this compound's effects are centrally mediated.
Pharmacokinetics of Subcutaneous this compound
Subcutaneous administration of this compound ensures 100% bioavailability. Key pharmacokinetic parameters are summarized in the table below.
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | Approximately 1.0 hour (range: 0.5-1.0 hours) | |
| Peak Plasma Concentration (Cmax) | 72.8 ng/mL | |
| Area Under the Curve (AUC) | 276 hr*ng/mL | |
| Volume of Distribution | 25.0 ± 5.8 L | |
| Serum Protein Binding | 21% | |
| Half-life | Approximately 2.7 hours (range: 1.9-4.0 hours) | |
| Clearance | 6.5 ± 1.0 L/hr | |
| Excretion | 64.8% in urine, 22.8% in feces (as metabolites) |
Clinical Trial Protocols
The efficacy and safety of subcutaneously administered this compound for HSDD in premenopausal women were primarily established in two identical Phase 3, randomized, double-blind, placebo-controlled trials known as the RECONNECT studies (NCT02333071 and NCT02338960).
RECONNECT Studies (Phase 3) Experimental Workflow
Detailed Experimental Protocols
1. Participant Selection:
-
Inclusion Criteria:
-
Premenopausal women aged 18 years or older.
-
Diagnosis of generalized acquired HSDD for at least 6 months.
-
In a stable, monogamous heterosexual relationship for at least 6 months.
-
Willingness to attempt sexual activity at least once per month.
-
-
Exclusion Criteria:
-
Uncontrolled hypertension or known cardiovascular disease.
-
Major psychiatric disorders.
-
Use of medications known to affect sexual function.
-
2. Study Design and Treatment:
-
Phase: Phase 3, multicenter, randomized, double-blind, placebo-controlled.
-
Screening and Baseline: A 4-week non-treatment qualification period was followed by a 4-week single-blind placebo run-in period to establish baseline measures.
-
Randomization: Eligible participants were randomized in a 1:1 ratio to receive either this compound or a placebo.
-
Treatment Administration:
-
Drug: this compound 1.75 mg or placebo.
-
Route: Subcutaneous injection via an auto-injector.
-
Dosage: Administered as needed, approximately 45 minutes before anticipated sexual activity.
-
Frequency: No more than one dose within 24 hours and a maximum of 8 doses per month.
-
Injection Sites: Abdomen or thigh; patients were instructed to rotate injection sites.
-
-
Duration: 24-week double-blind treatment period, followed by an optional 52-week open-label extension where all participants received this compound.
3. Efficacy and Safety Assessments:
-
Co-Primary Efficacy Endpoints:
-
Change from baseline to end-of-study in the Female Sexual Function Index–desire domain (FSFI-D) score.
-
Change from baseline to end-of-study in the Female Sexual Distress Scale–Desire/Arousal/Orgasm (FSDS-DAO) item 13 score (measuring distress related to low sexual desire).
-
-
Secondary Efficacy Endpoints:
-
Number of satisfying sexual events.
-
Patient-reported outcomes on treatment satisfaction.
-
-
Safety Assessments:
-
Monitoring of treatment-emergent adverse events (AEs).
-
Vital signs, including blood pressure measurements at predose and at 1.0, 1.5, and 2 hours postdose during in-clinic administration.
-
Clinical laboratory tests and electrocardiograms.
-
Clinical Trial Data Summary
Efficacy Results from Integrated RECONNECT Studies
| Endpoint | This compound (Change from Baseline) | Placebo (Change from Baseline) | p-value | Reference |
| FSFI-D Score | +0.35 | - | <0.001 | |
| FSDS-DAO Item 13 Score | -0.33 | - | <0.001 |
Note: The placebo group's change from baseline was the comparator in the statistical analysis.
Common Treatment-Emergent Adverse Events (Integrated Phase 3 Data)
| Adverse Event | This compound (%) | Placebo (%) | Reference |
| Nausea | 40.0 | 1.3 | |
| Flushing | 20.3 | 1.3 | |
| Headache | 11.3 | 1.9 | |
| Injection Site Reactions | 5.4 | 0.5 |
Conclusion
The subcutaneous administration of this compound has been demonstrated to be an effective and generally well-tolerated treatment for HSDD in premenopausal women through rigorous Phase 3 clinical trials. The provided protocols and data summaries offer a comprehensive resource for researchers and professionals in the field of drug development. Adherence to these established methodologies is crucial for future clinical investigations and the potential expansion of this compound's therapeutic applications.
References
Designing In Vivo Studies with Bremelanotide in Rodents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bremelanotide is a synthetic analog of the naturally occurring peptide hormone α-melanocyte-stimulating hormone (α-MSH). It functions as a non-selective agonist for melanocortin receptors (MCRs), with a particularly high affinity for the melanocortin 4 receptor (MC4R).[1][2] Activation of MC4R in the central nervous system, particularly within the medial preoptic area (mPOA) of the hypothalamus, is believed to modulate neural pathways associated with sexual desire and arousal.[3][4] Animal studies suggest that this activation leads to an increased release of dopamine, a key neurotransmitter in reward and motivation.[3]
Preclinical research in rodent models has been instrumental in elucidating the pharmacological effects of this compound. These studies have primarily focused on its impact on sexual behavior, feeding, and cardiovascular parameters. This document provides detailed application notes and protocols for designing and conducting in vivo studies with this compound in rodents.
Mechanism of Action: Signaling Pathway
This compound exerts its effects by binding to and activating MC4Rs, which are G-protein coupled receptors. This initiates a downstream signaling cascade that ultimately leads to the observed physiological and behavioral effects.
Experimental Protocols and Data Presentation
Assessment of Female Sexual Behavior
Objective: To evaluate the effects of this compound on appetitive (proceptive) and consummatory sexual behaviors in female rodents.
Animal Model: Ovariectomized (OVX) female rats (e.g., Sprague-Dawley, Long-Evans) are commonly used to control for endogenous hormonal fluctuations.
Experimental Workflow:
Detailed Protocol:
-
Ovariectomy and Recovery: Perform bilateral ovariectomy on adult female rats under anesthesia. Allow a recovery period of at least two weeks to ensure the clearance of endogenous ovarian hormones.
-
Hormone Priming: To induce sexual receptivity, prime the OVX rats with subcutaneous injections of estradiol benzoate (e.g., 10 µg) 48 hours prior to testing, followed by progesterone (e.g., 500 µg) 4 hours before testing.
-
Drug Administration: Administer this compound or vehicle (e.g., saline) subcutaneously at various doses (e.g., 50, 100, 200 µg/kg) 15-30 minutes before the behavioral observation period.
-
Behavioral Observation: Place the female rat in a testing arena with a sexually experienced male. Record the frequency and duration of the following behaviors for a 30-minute period:
-
Appetitive Behaviors: Solicitations (head-to-head contact followed by abrupt departure), hops, and darts.
-
Consummatory Behavior: Lordosis (arching of the back in response to mounting by the male).
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different this compound doses to the vehicle control.
Quantitative Data Summary:
| Dose (µg/kg) | Mean Number of Solicitations (± SEM) | Pacing Behavior | Lordosis Quotient |
| Vehicle | 10 ± 2 | No significant change | No significant change |
| 100 | 25 ± 4 | No significant change | No significant change |
| 200 | 35 ± 5 | No significant change | No significant change |
| *p < 0.05 compared to vehicle. Data are illustrative and based on published findings. |
Assessment of Male Sexual Behavior
Objective: To evaluate the pro-erectile effects of this compound in male rodents.
Animal Model: Adult male rats (e.g., Sprague-Dawley).
Experimental Workflow:
Detailed Protocol:
-
Animal Acclimation: Acclimate male rats to the observation chambers for several days prior to the experiment.
-
Drug Administration: Administer this compound or vehicle. While subcutaneous administration is common, intracerebroventricular (ICV) or intranasal routes have also been used to investigate central mechanisms. A study reported a significant increase in spontaneous erections with an intranasal dose of 50 µg/kg.
-
Behavioral Observation: Place the rat in a quiet, dimly lit observation chamber. Record the number of penile erections and the latency to the first erection over a 90-minute period.
-
Data Analysis: Compare the number of erections and latency to erection between treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).
Quantitative Data Summary:
| Treatment | Mean Number of Penile Erections (± SEM) | Latency to First Erection (min ± SEM) |
| Vehicle | 1.5 ± 0.5 | > 90 |
| This compound (50 µg/kg, intranasal) | 6.0 ± 1.2 | 25 ± 5 |
| *p < 0.05 compared to vehicle. Data are illustrative and based on published findings. |
Assessment of Feeding Behavior
Objective: To determine the effect of this compound on food intake and feeding microstructure.
Animal Model: Adult male or female rats or mice.
Experimental Workflow:
Detailed Protocol:
-
Housing and Acclimation: Individually house the animals and allow them to acclimate to the testing environment.
-
Food Deprivation (Optional): For some protocols, animals may be food-deprived for a set period (e.g., 12-24 hours) to ensure robust feeding behavior upon food presentation.
-
Drug Administration: Administer this compound or vehicle subcutaneously.
-
Food Intake Measurement: Provide a pre-weighed amount of standard chow or a palatable diet. Measure the amount of food consumed at various time points (e.g., 1, 2, 4, and 24 hours) post-injection.
-
Data Analysis: Calculate the cumulative food intake at each time point and compare between treatment groups.
Quantitative Data Summary:
| Treatment | Cumulative Food Intake (g) at 4 hours (± SEM) | 24-hour Food Intake (g) (± SEM) |
| Vehicle | 5.2 ± 0.4 | 22.5 ± 1.1 |
| This compound (low dose) | 4.1 ± 0.3 | 20.1 ± 0.9 |
| This compound (high dose) | 3.0 ± 0.2 | 18.2 ± 0.8 |
| p < 0.05, **p < 0.01 compared to vehicle. Data are illustrative based on the known anorectic effects of melanocortin agonists. |
Assessment of Blood Pressure
Objective: To measure the effect of this compound on systemic blood pressure.
Animal Model: Adult male or female rats (e.g., Spontaneously Hypertensive Rats (SHR) or normotensive strains like Wistar-Kyoto (WKY)).
Experimental Workflow:
Detailed Protocol:
-
Method Selection:
-
Non-invasive (Tail-cuff method): Suitable for repeated measurements in conscious animals. Requires proper acclimation to the restraining device to minimize stress-induced blood pressure changes.
-
Invasive (Telemetry or direct arterial cannulation): Provides continuous and more accurate blood pressure readings. Telemetry is the gold standard for chronic studies. Direct cannulation is typically used for acute, terminal experiments.
-
-
Baseline Measurement: Record baseline blood pressure for a sufficient period before drug administration to establish a stable baseline.
-
Drug Administration: Administer this compound or vehicle.
-
Post-dose Monitoring: Continuously monitor blood pressure or take measurements at frequent intervals (e.g., every 15-30 minutes) for several hours post-administration.
-
Data Analysis: Calculate the change in systolic and diastolic blood pressure from baseline at each time point and compare between groups.
Quantitative Data Summary:
| Treatment | Peak Change in Systolic BP (mmHg ± SEM) | Time to Peak Effect (hours) |
| Vehicle | +1.2 ± 0.5 | - |
| This compound (low dose) | +5.8 ± 1.1 | 1-2 |
| This compound (high dose) | +10.3 ± 1.5** | 1-2 |
| p < 0.05, **p < 0.01 compared to vehicle. Data are illustrative. While human studies show a transient increase in blood pressure, rodent-specific quantitative data for this compound is less commonly reported in publicly available literature. |
Conclusion
The protocols and data presented here provide a framework for designing and conducting in vivo studies to evaluate the effects of this compound in rodents. These models are essential for understanding the compound's mechanism of action and for the preclinical development of novel therapeutics targeting the melanocortin system for sexual dysfunction and other indications. Careful attention to experimental design, including appropriate animal models, dosing regimens, and behavioral or physiological endpoints, is crucial for obtaining robust and reproducible data.
References
Application Notes and Protocols: Bremelanotide for Female Sexual Dysfunction Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bremelanotide is a synthetic peptide analog of the alpha-melanocyte-stimulating hormone (α-MSH) and acts as a melanocortin receptor agonist.[1][2] It is approved for the treatment of acquired, generalized hypoactive sexual desire disorder (HSDD) in premenopausal women.[3][4] Unlike treatments that target the vascular system, this compound's mechanism is centrally mediated.[5] It non-selectively activates several melanocortin receptor subtypes, with its therapeutic effect primarily attributed to its action on the melanocortin-4 receptor (MC4R). These receptors are expressed in many areas of the central nervous system, including the medial preoptic area (mPOA) of the hypothalamus, a region critical for modulating female sexual behavior.
The proposed mechanism involves this compound binding to presynaptic MC4Rs in the mPOA, which stimulates the release of dopamine. Dopamine is a key excitatory neurotransmitter in the brain's reward and pleasure systems, and its enhanced signaling is believed to increase sexual desire and arousal. Preclinical and clinical studies have demonstrated its efficacy in increasing appetitive sexual behaviors and improving self-reported measures of sexual desire and distress.
Mechanism of Action: Signaling Pathway
This compound's primary mechanism for treating HSDD is believed to be the activation of the MC4R in the central nervous system, leading to downstream effects on neurotransmitter pathways.
References
- 1. This compound: an overview of preclinical CNS effects on female sexual function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for Treatment of Female Hypoactive Sexual Desire - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. healthon.com [healthon.com]
- 5. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
Application Notes and Protocols: Reconstitution and Handling of Lyophilized Bremelanotide Powder
For Researchers, Scientists, and Drug Development Professionals
Product Information
Product Name: Bremelanotide (PT-141)
Appearance: White lyophilized (freeze-dried) powder
Molecular Formula: C₅₀H₆₈N₁₄O₁₀
Molecular Weight: 1025.18 g/mol
Mechanism of Action: this compound is a synthetic peptide analog of alpha-melanocyte-stimulating hormone (α-MSH).[1] It functions as a non-selective agonist of the melanocortin receptors (MCRs), with primary activity at the MC3 and MC4 receptors located in the central nervous system.[2][3][4] Its mechanism for improving sexual desire is believed to involve the activation of these receptors in the hypothalamus, which in turn modulates downstream neural pathways, leading to increased dopamine release in key brain regions associated with sexual motivation and arousal.[2]
Reconstitution and Handling
Proper reconstitution of lyophilized this compound powder is critical to ensure its stability, efficacy, and safety in experimental settings. The following protocol outlines the recommended procedure for reconstitution and handling.
2.1 Materials Required:
-
Vial of lyophilized this compound powder
-
Sterile, non-pyrogenic diluent:
-
Bacteriostatic Water for Injection (BWFI) containing 0.9% benzyl alcohol (recommended for multi-dose use)
-
Sterile Water for Injection (for single-use applications)
-
-
Sterile syringes and needles
-
Alcohol swabs
2.2 Reconstitution Protocol:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before reconstitution.
-
Using an alcohol swab, decontaminate the rubber stopper of both the this compound vial and the diluent vial.
-
With a sterile syringe, draw up the desired volume of the chosen diluent. For research applications, it is recommended to reconstitute the lyophilized powder to a concentration of not less than 100 µg/mL. For a 10 mg vial, adding 1 mL of diluent will yield a 10 mg/mL stock solution.
-
Slowly inject the diluent into the vial of lyophilized this compound, angling the needle so that the liquid runs down the side of the vial. This minimizes foaming.
-
Gently swirl the vial until the powder is completely dissolved. Do not shake or agitate vigorously , as this can degrade the peptide.
-
The reconstituted solution should be clear and free of particulate matter. Do not use if the solution is cloudy or contains visible particles.
Storage and Stability
The stability of this compound is dependent on its form (lyophilized or reconstituted) and storage temperature.
| Form | Storage Temperature | Stability |
| Lyophilized Powder | Room Temperature | Stable for up to 3 weeks |
| -18°C to -20°C (desiccated) | Recommended for long-term storage | |
| Reconstituted Solution | 2°C to 8°C (refrigerated) | Stable for 2-7 days |
| -18°C to -20°C (frozen) | Recommended for future use |
Important Considerations:
-
For long-term storage of the reconstituted solution, it is advisable to add a carrier protein such as 0.1% Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA).
-
Avoid repeated freeze-thaw cycles of the reconstituted solution. It is recommended to aliquot the stock solution into single-use volumes before freezing.
Experimental Protocols
The following are generalized protocols for common assays involving this compound. Researchers should optimize these protocols for their specific experimental conditions.
4.1 In Vitro: cAMP Accumulation Assay
This assay measures the activation of Gs-coupled melanocortin receptors by quantifying the intracellular accumulation of cyclic AMP (cAMP).
4.1.1 Materials:
-
HEK293 cells transiently or stably expressing the melanocortin receptor of interest (e.g., MC4R)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
-
This compound stock solution
-
3-isobutyl-1-methylxanthine (IBMX) solution (a phosphodiesterase inhibitor)
-
Forskolin (a direct activator of adenylyl cyclase, used for Gi-coupled receptor assays)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well white opaque microplates
4.1.2 Protocol:
-
Seed the receptor-expressing cells into a 384-well plate and culture overnight.
-
On the day of the assay, remove the culture medium and replace it with assay buffer.
-
Pre-incubate the cells with IBMX solution (typically 0.5 mM final concentration) for 10-30 minutes at 37°C to prevent cAMP degradation.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the cells and incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Generate a dose-response curve and calculate the EC₅₀ value for this compound.
4.2 In Vivo: Assessment of Female Rat Sexual Behavior
This protocol is designed to evaluate the effects of this compound on appetitive sexual behaviors in ovariectomized, hormone-primed female rats.
4.2.1 Materials:
-
Ovariectomized female rats
-
Estradiol benzoate and progesterone for hormone priming
-
This compound solution for subcutaneous injection
-
Vehicle control (e.g., sterile saline)
-
Behavioral testing apparatus (e.g., bilevel chambers)
-
Video recording equipment
4.2.2 Protocol:
-
Hormonally prime the ovariectomized female rats with estradiol benzoate followed by progesterone to induce sexual receptivity.
-
Administer this compound subcutaneously at the desired dose (e.g., 50-200 µg/kg) or vehicle control approximately 5-45 minutes before behavioral testing.
-
Introduce a sexually experienced male rat into the testing chamber.
-
Record the behavioral interactions for a set period (e.g., 30 minutes).
-
Analyze the recordings to quantify appetitive sexual behaviors such as solicitations (head-to-head contact followed by abrupt departure), hops, and darts.
-
Consummatory behaviors like lordosis (receptive posture) can also be measured.
-
Compare the behavioral responses between the this compound-treated and vehicle-treated groups.
Visualizations
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow.
References
Bremelanotide in Neuroscience and Cognitive Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bremelanotide, a synthetic analog of the neuropeptide alpha-melanocyte-stimulating hormone (α-MSH), is a potent agonist of melanocortin receptors, primarily the melanocortin-4 receptor (MC4R) and to a lesser extent, the melanocortin-3 receptor (MC3R).[1][2] While clinically approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women, emerging preclinical evidence suggests its therapeutic potential extends to the broader field of neuroscience, particularly in cognitive enhancement and neuroprotection.[3][4] This document provides detailed application notes and experimental protocols for researchers investigating the utility of this compound and other melanocortin receptor agonists in neuroscience and cognitive research.
Introduction to this compound
This compound is a cyclic heptapeptide that effectively crosses the blood-brain barrier.[3] Its mechanism of action centers on the activation of central melanocortin pathways. In the context of sexual function, this activation leads to the modulation of inflammatory responses and downstream release of neurotransmitters such as dopamine in key brain regions like the medial preoptic area (mPOA). Beyond this, the melanocortin system is increasingly recognized for its role in learning, memory, and neuronal survival, opening new avenues for research into this compound's nootropic and neuroprotective properties.
Signaling Pathways of this compound
This compound exerts its effects by binding to and activating MC3 and MC4 receptors, which are G-protein coupled receptors. The activation of these receptors, particularly MC4R, initiates a cascade of intracellular signaling events, primarily through the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in cyclic AMP (cAMP). This, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately influencing gene expression related to synaptic plasticity and cell survival. Furthermore, MC4R activation can modulate dopamine release in specific brain circuits, which is crucial for various cognitive processes.
Quantitative Data from Preclinical and Clinical Studies
Preclinical Cognitive Enhancement
Studies using animal models of neurodegenerative diseases have demonstrated the potential of melanocortin receptor agonists to improve cognitive function.
| Study Focus | Animal Model | Treatment | Key Cognitive Outcome | Result | Reference |
| Alzheimer's Disease | 5XFAD & 3xTg Mice | NDP-α-MSH | Improved spatial learning and memory (Morris Water Maze) | Statistically significant improvement in cognitive abilities. | |
| Alzheimer's Disease | Tg2576 Mice | NDP-α-MSH | Improved cognitive functions | Statistically significant improvement. | |
| Diet-Induced Cognitive Impairment | Zebrafish (Danio rerio) | Melanotan II (MT-II) | Restored recognition memory (Y-Maze & One-Trial Memory Test) | Statistically significant restoration of cognitive abilities. |
Clinical Efficacy in HSDD (RECONNECT Trials)
The efficacy of this compound for HSDD was established in two phase 3, randomized, double-blind, placebo-controlled trials (RECONNECT studies). The co-primary efficacy endpoints were the change from baseline to end-of-study in the Female Sexual Function Index-Desire domain (FSFI-D) score and the Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO) item 13 score (feeling bothered by low sexual desire).
| Endpoint | This compound (Mean Change) | Placebo (Mean Change) | P-value | Reference |
| Study 301 | ||||
| FSFI-D Score | 0.30 | (not specified) | <0.001 | |
| FSDS-DAO Item 13 Score | -0.37 | (not specified) | <0.001 | |
| Study 302 | ||||
| FSFI-D Score | 0.42 | (not specified) | <0.001 | |
| FSDS-DAO Item 13 Score | -0.29 | (not specified) | =0.005 | |
| Integrated Studies | ||||
| FSFI-D Score | 0.35 | (not specified) | <0.001 | |
| FSDS-DAO Item 13 Score | -0.33 | (not specified) | <0.001 |
Experimental Protocols
Protocol for Assessing Cognitive Enhancement in a Mouse Model of Alzheimer's Disease
This protocol is based on methodologies used in studies investigating the effects of melanocortin agonists on cognitive function in transgenic mouse models of Alzheimer's disease.
Methodology:
-
Animal Model: Utilize established transgenic mouse models of Alzheimer's disease, such as 5XFAD or Tg2576, which exhibit age-dependent cognitive decline and neuropathology. Age-matched wild-type littermates should serve as controls.
-
Drug Administration: Prepare this compound in a sterile vehicle (e.g., saline). Administer subcutaneously at desired doses (e.g., 0.1, 0.3, 1 mg/kg) daily for a period of 4 to 8 weeks. The control group should receive vehicle injections.
-
Behavioral Testing (Morris Water Maze):
-
Acquisition Phase: For 5 consecutive days, train mice to find a hidden platform in a circular pool of opaque water. Record the escape latency and path length.
-
Probe Trial: On day 6, remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Neurochemical and Histological Analysis:
-
Following behavioral testing, perfuse the animals and extract the brains.
-
Perform immunohistochemistry to quantify amyloid-beta plaque deposition and microgliosis.
-
Use Western blotting or ELISA to measure levels of synaptic proteins (e.g., synaptophysin, PSD-95) and inflammatory markers (e.g., IL-1β, TNF-α) in the hippocampus and cortex.
-
Protocol for Assessing Neuroprotective Effects in a Zebrafish Model of Toxin-Induced Neuronal Damage
This protocol provides a framework for investigating the neuroprotective potential of this compound in a chemically-induced neurodegeneration model in zebrafish.
Methodology:
-
Animal Model: Use adult zebrafish (Danio rerio).
-
Induction of Neurotoxicity: Expose zebrafish to a neurotoxin such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce dopaminergic neuron loss, mimicking aspects of Parkinson's disease.
-
This compound Treatment: Co-administer this compound at various concentrations in the tank water during and after neurotoxin exposure.
-
Behavioral Analysis:
-
Locomotor Activity: Use an automated tracking system to monitor swimming speed and distance traveled to assess motor function.
-
Novel Tank Diving Test: Measure anxiety-like behavior by quantifying the time spent in the bottom third of a novel tank.
-
-
Neurochemical and Histological Analysis:
-
Use whole-mount immunohistochemistry with antibodies against tyrosine hydroxylase to visualize and quantify dopaminergic neurons in the brain.
-
Employ HPLC to measure levels of dopamine and its metabolites in brain tissue.
-
Applications in Neuroscience and Drug Development
-
Neurodegenerative Diseases: this compound and other melanocortin agonists represent a promising therapeutic strategy for diseases characterized by cognitive decline and neuroinflammation, such as Alzheimer's and Parkinson's disease.
-
Cognitive Enhancement: The potential of this compound to modulate synaptic plasticity and neurotransmitter systems suggests its utility as a cognitive enhancer in various contexts, including age-related cognitive decline.
-
Social Cognition: Given the link between the melanocortin and oxytocin systems, this compound could be investigated for its role in modulating social behaviors and its potential application in disorders with social deficits.
-
Drug Development: The protocols and findings presented here can guide the development and preclinical testing of novel melanocortin-based therapeutics for a range of neurological and psychiatric disorders.
Conclusion
This compound's role as a melanocortin receptor agonist offers a versatile platform for neuroscience research beyond its current clinical indication. The evidence for its cognitive-enhancing and neuroprotective effects in preclinical models warrants further investigation. The provided protocols and application notes serve as a resource for researchers to explore the full therapeutic potential of this compound and the broader melanocortin system in the central nervous system.
References
- 1. This compound: an overview of preclinical CNS effects on female sexual function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Melanocortin receptor agonist NDP-α-MSH improves cognitive deficits and microgliosis but not amyloidosis in advanced stages of AD progression in 5XFAD and 3xTg mice [iris.unimore.it]
- 3. Melanocortins protect against brain damage and counteract cognitive decline in a transgenic mouse model of moderate Alzheimer׳s disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Liquid phase synthesis methods for Bremelanotide production
Application Note: Liquid-Phase Synthesis of Bremelanotide
Introduction
This compound is a synthetic, cyclic heptapeptide analogue of the endogenous peptide hormone α-melanocyte-stimulating hormone (α-MSH). As a non-selective agonist for melanocortin receptors, particularly MC3-R and MC4-R, it is utilized for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women. While solid-phase peptide synthesis (SPPS) is a common method for peptide production, liquid-phase peptide synthesis (LPPS), or solution-phase synthesis, offers advantages for large-scale production and purification, potentially leading to higher overall yields and purity for certain peptide sequences.
This document provides a detailed protocol for the liquid-phase synthesis of this compound, based on established principles of peptide chemistry. It covers the stepwise synthesis, cyclization, and purification processes, offering researchers a foundational methodology for its production in a laboratory setting.
This compound: Structure and Mechanism of Action
This compound is a cyclic peptide with the sequence Ac-Nle-cyclo[Asp-His-D-Phe-Arg-Trp-Lys]-OH. The cyclization occurs via a lactam bridge between the side chains of Aspartic Acid and Lysine.
Mechanism of Action: this compound acts as an agonist at melanocortin receptors in the central nervous system. Binding to these receptors, particularly MC4-R, is believed to modulate pathways that influence sexual desire and arousal. The downstream signaling involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA), which phosphorylates various downstream targets.
Caption: Signaling pathway of this compound via the MC4 receptor.
Liquid-Phase Synthesis Workflow
The liquid-phase synthesis of this compound involves the sequential coupling of protected amino acids in solution, followed by deprotection, cyclization, and final purification. The general workflow is outlined below.
Caption: General workflow for the liquid-phase synthesis of this compound.
Experimental Protocols
Materials and Reagents:
-
Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-D-Phe-OH, Fmoc-His(Trt)-OH, Fmoc-Asp(OAll)-OH, Ac-Nle-OH)
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Reagent: Piperidine, Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Allyl Deprotection: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), Phenylsilane
-
Cyclization Reagent: DPPA (Diphenylphosphoryl azide)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water
-
Solvents: HPLC-grade acetonitrile (ACN), HPLC-grade water, Ethyl acetate, Hexane
-
Purification: Preparative Reverse-Phase HPLC system with a C18 column.
Protocol 1: Stepwise Peptide Elongation (Example: Coupling of Fmoc-Trp(Boc)-OH)
-
Starting Material: Dipeptide fragment H-Lys(Boc)-OAllyl dissolved in DMF.
-
Activation: In a separate flask, dissolve Fmoc-Trp(Boc)-OH (1.1 eq), HBTU (1.1 eq), and DIPEA (2.2 eq) in DMF. Stir for 10 minutes at 0°C to pre-activate the amino acid.
-
Coupling: Add the activated amino acid solution to the dipeptide fragment solution. Allow the reaction to proceed for 2-4 hours at room temperature.
-
Monitoring: Monitor the reaction completion using Thin Layer Chromatography (TLC) or analytical HPLC.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected tripeptide.
-
Fmoc Deprotection: Dissolve the dried peptide in a 20% piperidine in DMF solution. Stir for 30 minutes at room temperature.
-
Purification: Precipitate the deprotected peptide by adding cold diethyl ether. Centrifuge and wash the pellet to obtain the free N-terminal peptide, ready for the next coupling step.
-
Repeat: Repeat steps 2-8 for each subsequent amino acid in the sequence (Arg, D-Phe, His, Asp) followed by the final N-terminal acetylation with Ac-Nle-OH.
Protocol 2: Deprotection of Allyl and OAllyl Groups
-
Preparation: Dissolve the fully protected linear heptapeptide (1 eq) in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: Add Phenylsilane (25 eq) to the solution.
-
Catalyst Addition: Add Pd(PPh3)4 (0.1 eq) to the reaction mixture. The solution may turn yellow or orange.
-
Reaction: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by HPLC-MS to confirm the removal of both allyl protecting groups.
-
Work-up: Upon completion, concentrate the reaction mixture in vacuo. Re-dissolve the residue in an appropriate solvent and precipitate the product with cold ether to remove the catalyst and byproducts.
Protocol 3: Intramolecular Head-to-Tail Cyclization
-
Preparation: Dissolve the deprotected linear peptide (1 eq) in a large volume of DMF to achieve a high dilution condition (concentration ~0.5 mM) to favor intramolecular over intermolecular reactions.
-
Reagent Addition: Add DIPEA (3 eq) to the solution and cool to 0°C.
-
Cyclization: Slowly add DPPA (1.2 eq) to the reaction mixture.
-
Reaction: Let the reaction stir at 0°C for 2 hours and then at room temperature for 24-48 hours.
-
Monitoring: Monitor the formation of the cyclic peptide using HPLC-MS.
-
Quenching: Quench the reaction by adding a small amount of water.
-
Isolation: Remove the DMF under high vacuum. The crude cyclic peptide is then carried forward to the final deprotection step.
Protocol 4: Final Side-Chain Deprotection and Purification
-
Cleavage: Treat the crude, protected cyclic peptide with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature.
-
Precipitation: Remove the TFA under a stream of nitrogen and precipitate the crude peptide by adding a large volume of cold diethyl ether.
-
Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet multiple times with cold ether to remove scavengers and organic byproducts.
-
Purification: Dissolve the crude peptide in a minimal amount of ACN/water. Purify the peptide using a preparative RP-HPLC system with a C18 column, using a linear gradient of water and acetonitrile, both containing 0.1% TFA.
-
Lyophilization: Collect the fractions containing the pure product (as determined by analytical HPLC), pool them, and lyophilize to obtain the final this compound product as a white, fluffy powder.
Data Summary
The following table presents representative data for the liquid-phase synthesis of this compound based on the protocols described above. Values are indicative and may vary based on reaction scale and specific laboratory conditions.
| Synthesis Step | Intermediate/Product | Starting Mass (g) | Final Mass (g) | Step Yield (%) | Cumulative Yield (%) | Purity (HPLC %) |
| Peptide Elongation | Protected Linear Heptapeptide | - | 15.2 | ~65 | 65.0 | >90 |
| Allyl/OAllyl Deprotection | Deprotected Linear Peptide | 15.0 | 13.8 | 92 | 59.8 | >90 |
| Intramolecular Cyclization | Protected Cyclic Peptide | 13.5 | 9.7 | 72 | 43.1 | >85 |
| Side-Chain Deprotection | Crude this compound | 9.5 | 6.8 | ~95 (crude) | 40.9 | ~70 |
| RP-HPLC Purification | Purified this compound | 6.5 | 3.1 | 48 | 19.6 | >99 |
Disclaimer: This document provides a generalized protocol for the liquid-phase synthesis of this compound. Researchers should conduct their own optimization and safety assessments. All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol for Evaluating Bremelanotide Efficacy in Premenopausal Women with Hypoactive Sexual Desire Disorder (HSDD)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Bremelanotide (Vyleesi) is a melanocortin receptor agonist indicated for the treatment of acquired, generalized hypoactive sexual desire disorder (HSDD) in premenopausal women.[1][2] HSDD is characterized by low sexual desire that causes marked distress or interpersonal difficulty and is not due to a co-existing medical or psychiatric condition, problems within the relationship, or the effects of a medication or other drug substance.[1] This document provides a detailed protocol for evaluating the efficacy of this compound in this patient population, based on the pivotal RECONNECT clinical trials.[3][4]
2. Mechanism of Action
This compound is a synthetic analog of the naturally occurring peptide hormone alpha-melanocyte-stimulating hormone (α-MSH). It functions as an agonist at melanocortin receptors, with a primary affinity for the melanocortin 4 receptor (MC4R) in the central nervous system. Activation of MC4R is believed to modulate pathways in the brain associated with sexual desire and arousal. This action leads to an increase in dopamine, a neurotransmitter involved in reward and pleasure, within key brain regions, thereby promoting sexual desire.
Signaling Pathway of this compound
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. palatin.com [palatin.com]
- 3. This compound for Treatment of Female Hypoactive Sexual Desire - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for the Treatment of Hypoactive Sexual Desire Disorder: Two Randomized Phase 3 Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Intranasal Delivery of Bremelanotide for Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document is intended for research purposes only. Bremelanotide is an FDA-approved drug for specific medical conditions and should be used under the guidance of a qualified healthcare professional for clinical applications.
Introduction
This compound (formerly PT-141) is a synthetic heptapeptide analog of the naturally occurring alpha-melanocyte-stimulating hormone (α-MSH).[1] It functions as a non-selective agonist of melanocortin receptors, primarily targeting the melanocortin-3 (MC3R) and melanocortin-4 (MC4R) receptors in the central nervous system.[2][3][4] Activation of these receptors, particularly MC4R, modulates neuronal pathways in the brain associated with sexual desire and arousal.[2]
Intranasal (IN) administration offers a compelling non-invasive alternative to subcutaneous injections for peptide delivery. This route can provide rapid absorption and onset of action, bypass first-pass metabolism in the liver, and potentially allow for direct nose-to-brain transport, which is highly relevant for a centrally-acting agent like this compound. However, challenges such as low bioavailability due to enzymatic degradation, mucociliary clearance, and variable absorption have been noted. Early clinical studies evaluated intranasal this compound, but development shifted to a subcutaneous formulation due to variability in drug uptake and concerns about side effects like transient increases in blood pressure at high plasma levels.
These application notes provide an overview of formulation strategies and detailed experimental protocols for researchers investigating the intranasal delivery of this compound in a preclinical setting.
Mechanism of Action & Signaling Pathway
This compound exerts its effects by binding to and activating MC3R and MC4R, which are G-protein coupled receptors. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade in key brain regions—such as the hypothalamus and other limbic structures—is believed to modulate the release of neurotransmitters like dopamine, influencing sexual motivation and arousal.
Caption: this compound signaling pathway via melanocortin receptors.
Formulation Strategies for Intranasal Delivery
The primary goal of an intranasal formulation is to overcome the nasal mucosa's barriers to enhance peptide absorption. Key strategies include:
-
Simple Aqueous Solutions: The most straightforward approach involves dissolving this compound in a buffered saline solution. While easy to prepare, this method often results in low bioavailability.
-
Permeation Enhancers: These excipients transiently alter the permeability of the nasal epithelium, facilitating drug transport.
-
Surfactants: Nonionic surfactants like poloxamers can increase membrane fluidity.
-
Bile Salts: These can open tight junctions between epithelial cells.
-
Cyclodextrins: These can increase the solubility of hydrophobic drugs and interact with mucosal membranes.
-
-
Mucoadhesive Formulations: By using polymers that adhere to the nasal mucus (e.g., chitosan, carbopol), the residence time of the formulation in the nasal cavity can be prolonged, allowing more time for absorption before mucociliary clearance.
Experimental Protocols
The following protocols are generalized for preclinical research, primarily using a rat model. Adjustments may be necessary based on the specific animal model and research objectives.
Protocol 1: Preparation of a Basic Intranasal this compound Formulation
This protocol describes the preparation of a simple aqueous solution. Permeation enhancers or mucoadhesive agents can be added as required.
Materials:
-
This compound acetate (lyophilized powder)
-
Sodium chloride (NaCl)
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Sterile, deionized water
-
0.1 M Hydrochloric acid (HCl) / Sodium hydroxide (NaOH) for pH adjustment
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare Isotonic Phosphate-Buffered Saline (PBS):
-
Dissolve 8.0 g of NaCl, 0.2 g of NaH₂PO₄, and 1.15 g of Na₂HPO₄ in 1 liter of sterile water.
-
Verify the pH is within the physiological range for nasal administration (typically 5.5 - 6.5). Adjust with 0.1 M HCl or NaOH if necessary.
-
Sterile-filter the buffer using a 0.22 µm filter.
-
-
Prepare this compound Stock Solution:
-
Accurately weigh the desired amount of this compound acetate powder.
-
Dissolve the powder in the prepared PBS to achieve the target concentration (e.g., 10-20 mg/mL). Clinical studies have explored doses of 10-20 mg.
-
Ensure complete dissolution with gentle vortexing. Avoid vigorous shaking to prevent peptide degradation.
-
-
Final Formulation & Storage:
-
Perform a final check of the pH and adjust if needed.
-
Sterile-filter the final this compound solution.
-
Store the formulation in sterile, sealed vials at 4°C for short-term use or aliquoted and frozen at -20°C or lower for long-term storage.
-
Protocol 2: Intranasal Administration in a Rat Model
This protocol is designed to maximize delivery to the nasal mucosa while minimizing runoff into the lungs or gastrointestinal tract.
Materials:
-
Anesthesia (e.g., Isoflurane)
-
Rat restraint device or positioning aid
-
Micropipette with fine-tipped ends (P10 or P20)
-
This compound formulation
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using light isoflurane anesthesia to minimize sneezing and sniffing reflexes.
-
Confirm the appropriate level of anesthesia by checking for the loss of the pedal withdrawal reflex.
-
-
Positioning:
-
Place the animal in a supine position (dorsal recumbency).
-
Tilt the head back at a 70-90° angle to allow gravity to aid the solution in reaching the olfactory region at the roof of the nasal cavity.
-
-
Administration:
-
The total administration volume should be kept low, typically 5-10 µL per nostril for a rat (total dose ≤ 20 µL).
-
Using a micropipette, administer the dose as a series of small droplets (2-5 µL each).
-
Place a single droplet just inside the naris, allowing the animal to inhale it passively.
-
Alternate between nostrils for each droplet.
-
Allow an interval of 30-60 seconds between droplets to permit absorption and prevent runoff.
-
-
Post-Administration Monitoring:
-
Keep the animal in the supine position for a few minutes post-administration to maximize mucosal contact time.
-
Monitor the animal continuously until it has fully recovered from anesthesia.
-
Caption: General workflow for preclinical intranasal this compound research.
Protocol 3: Pharmacokinetic (PK) Sample Collection & Analysis
This protocol outlines the steps for collecting blood samples to determine key PK parameters.
Materials:
-
Blood collection tubes (e.g., EDTA-coated microtubes)
-
Cannula (if performing serial sampling) or syringes
-
Centrifuge
-
Materials for bioanalysis (e.g., LC-MS/MS system)
Procedure:
-
Blood Collection:
-
Collect blood samples at predetermined time points post-administration (e.g., 0, 5, 15, 30, 60, 90, 120, 240 minutes).
-
For serial sampling from a single animal, a catheterized vessel (e.g., jugular vein) is recommended.
-
Collect approximately 100-200 µL of whole blood at each time point into EDTA tubes.
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully aspirate the supernatant (plasma) and transfer it to a clean, labeled microtube.
-
Store plasma samples at -80°C until bioanalysis.
-
-
Bioanalysis:
-
Quantify this compound concentrations in plasma samples using a validated bioanalytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity for peptides.
-
-
Data Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t½ (Half-life): Time for the plasma concentration to decrease by half.
-
Bioavailability (F%): Compare the AUC from intranasal administration to that from intravenous (IV) administration (AUC_IN / AUC_IV * 100).
-
-
Quantitative Data Summary
Pharmacokinetic data for intranasal this compound is limited in publicly available literature, especially from recent studies. The table below summarizes parameters from early clinical research and provides a template for organizing new experimental data.
| Route of Admin. | Dose | Subject | Tmax (h) | t½ (h) | Notes | Reference |
| Intranasal | 10 mg | Healthy Males | ~0.50 | 1.85 - 2.09 | Dose-dependent increase in Cmax and AUC was observed. Onset of erectile response was ~30 minutes. | |
| Intranasal | 20 mg | Healthy M/F | - | - | Dose was found to be safe and well-tolerated, with no significant pharmacokinetic interactions with ethanol. | |
| Subcutaneous | 1.75 mg | Premenopausal Women (HSDD) | - | ~2.7 | This is the FDA-approved clinical route and dose. Bioavailability is considered 100% for this route. | |
| Intranasal (New Study) | User Defined | Animal Model | User Data | User Data | User Notes | - |
| Subcutaneous (Control) | User Defined | Animal Model | User Data | User Data | For Bioavailability Calculation | - |
Note: The shift from intranasal to subcutaneous delivery in clinical development was largely due to higher variability and side effects associated with the intranasal route, which can produce high peak plasma concentrations in a subset of patients. Researchers should carefully monitor for adverse effects, such as changes in blood pressure, in preclinical models.
References
Bremelanotide in Neuroimmune Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bremelanotide is a synthetic peptide analog of the endogenous neuropeptide alpha-melanocyte-stimulating hormone (α-MSH). It functions as an agonist at melanocortin receptors, primarily targeting the melanocortin-3 (MC3R) and melanocortin-4 receptors (MC4R)[1][2]. While clinically approved for the treatment of hypoactive sexual desire disorder in premenopausal women, the well-established anti-inflammatory and immunomodulatory properties of the melanocortin system suggest a broader therapeutic potential for this compound in conditions with a neuroinflammatory component[3][4]. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate neuroimmune interactions.
The melanocortin system plays a crucial role in regulating inflammation[5]. Activation of melanocortin receptors, particularly MC3R and MC4R which are expressed on various immune and central nervous system (CNS) cells, can lead to the suppression of pro-inflammatory mediators and the induction of anti-inflammatory pathways. This compound, by activating these receptors, is hypothesized to modulate neuroimmune responses, offering a potential therapeutic strategy for a range of neurological and autoimmune disorders.
Mechanism of Action in a Neuroimmune Context
This compound exerts its effects by binding to and activating MC3 and MC4 receptors. In the context of neuroimmune interactions, this activation is expected to trigger downstream signaling cascades that culminate in anti-inflammatory and immunomodulatory outcomes. The primary proposed mechanism involves the Gs-protein coupled receptor pathway, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). This signaling cascade can inhibit the activation of pro-inflammatory transcription factors such as NF-κB, thereby reducing the production of inflammatory cytokines like TNF-α, IL-1β, and IL-6. Furthermore, melanocortin receptor agonism has been shown to promote the release of the anti-inflammatory cytokine IL-10. In the CNS, this compound can cross the blood-brain barrier and is known to stimulate the release of dopamine in specific brain regions, a neurotransmitter with its own complex role in modulating immune function.
Data Presentation: Quantitative Effects of Melanocortin Agonists on Neuroimmune Parameters
The following tables summarize quantitative data from studies on melanocortin receptor agonists in relevant neuroimmune models. While not all data is specific to this compound, it provides an expected range of effects based on shared mechanisms of action.
Table 1: In Vitro Effects of Melanocortin Agonists on Cytokine Production by Immune Cells
| Cell Type | Stimulant | Melanocortin Agonist | Concentration | Effect on Pro-inflammatory Cytokines | Effect on Anti-inflammatory Cytokines | Reference |
| Murine Macrophages (RAW264.7) | LPS | MT-II (MC3R/MC4R agonist) | 10-100 nM | ↓ TNF-α, ↓ IL-6 | ↑ IL-10 | |
| Human Monocytes | LPS | α-MSH | 1-100 nM | ↓ TNF-α, ↓ IL-1β, ↓ IL-6 | ↑ IL-10 | |
| Murine Microglia | LPS + IFN-γ | α-MSH or ACTH | 1-100 nM | ↓ TNF-α, ↓ IL-6, ↓ Nitric Oxide | Not reported |
Table 2: In Vivo Effects of Melanocortin Agonists in Animal Models of Neuroinflammation
| Animal Model | Melanocortin Agonist | Dosage | Route of Administration | Effect on Clinical Score/Behavior | Effect on CNS Cytokine Levels | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) | [Nle4, D-Phe7]-α-MSH (NDP-MSH) | 50 µg/kg | Intraperitoneal | ↓ Clinical score | ↓ IFN-γ, ↓ IL-17, ↑ IL-10 in CNS | |
| LPS-induced Endotoxemia | NDP-MSH | 100 µg/kg | Intravenous | - | ↓ Plasma TNF-α, IL-1β, IL-6 | |
| Experimental Autoimmune Uveitis (EAU) | α-MSH analogs (pan-agonists) | 50 µ g/injection | Subcutaneous | ↓ Clinical EAU scores | ↓ IL-17, ↑ IL-10 in spleen cells |
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on neuroimmune interactions. These protocols are based on established methodologies for studying melanocortin agonists and may require optimization for specific experimental conditions.
In Vitro Protocol 1: Assessment of this compound's Anti-inflammatory Effects on Macrophages
Objective: To determine the effect of this compound on the production of pro- and anti-inflammatory cytokines by lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs).
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin).
-
This compound (lyophilized powder, to be reconstituted in sterile water or PBS).
-
Lipopolysaccharide (LPS) from E. coli.
-
Phosphate-buffered saline (PBS).
-
ELISA kits for TNF-α, IL-6, IL-1β, and IL-10.
-
96-well cell culture plates.
-
Cell counting equipment.
Methodology:
-
Cell Culture: Culture RAW 264.7 cells or differentiate BMDMs according to standard protocols.
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
This compound Pre-treatment:
-
Prepare a stock solution of this compound and make serial dilutions in culture medium to achieve final concentrations ranging from 1 nM to 1 µM.
-
Remove the old medium from the cells and replace it with medium containing the different concentrations of this compound or vehicle control (medium alone).
-
Incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
LPS Stimulation:
-
Prepare a working solution of LPS in culture medium.
-
Add LPS to each well (except for the unstimulated control wells) to a final concentration of 100 ng/mL.
-
Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes and collect the supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, IL-1β, and IL-10 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Normalize cytokine concentrations to the total protein content of the cells in each well or express as a percentage of the LPS-only stimulated group. Perform statistical analysis to determine the significance of this compound's effects.
In Vivo Protocol 1: Evaluation of this compound in a Mouse Model of LPS-Induced Neuroinflammation
Objective: To assess the in vivo efficacy of this compound in reducing neuroinflammation in a mouse model of systemic inflammation.
Materials:
-
C57BL/6 mice (8-10 weeks old).
-
This compound.
-
Lipopolysaccharide (LPS).
-
Sterile saline.
-
Anesthesia.
-
Perfusion solutions (PBS and 4% paraformaldehyde).
-
Equipment for tissue homogenization and cytokine analysis (ELISA or multiplex assay).
-
Immunohistochemistry reagents (antibodies against Iba1, GFAP, etc.).
Methodology:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Experimental Groups:
-
Group 1: Vehicle (saline) + Vehicle (saline)
-
Group 2: Vehicle (saline) + LPS
-
Group 3: this compound + LPS
-
Group 4: this compound + Vehicle (saline)
-
-
This compound Administration:
-
Dissolve this compound in sterile saline.
-
Administer this compound (e.g., 1 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes before LPS administration.
-
-
LPS Administration:
-
Dissolve LPS in sterile saline.
-
Administer LPS (e.g., 1 mg/kg) or vehicle via i.p. injection.
-
-
Monitoring: Monitor mice for signs of sickness behavior (e.g., reduced locomotion, piloerection).
-
Tissue Collection:
-
At a predetermined time point (e.g., 4, 24, or 48 hours post-LPS injection), euthanize the mice.
-
For cytokine analysis, perfuse mice with cold PBS, collect the brain, and homogenize specific brain regions (e.g., hippocampus, cortex) in lysis buffer.
-
For immunohistochemistry, perfuse mice with PBS followed by 4% paraformaldehyde, collect the brain, and process for sectioning.
-
-
Cytokine Analysis: Measure cytokine levels (TNF-α, IL-1β, IL-6, IL-10) in the brain homogenates using ELISA or a multiplex cytokine assay.
-
Immunohistochemistry: Perform immunohistochemical staining on brain sections for microglial (Iba1) and astrocyte (GFAP) activation markers.
-
Data Analysis: Analyze cytokine data and quantify the intensity and morphology of glial cells. Perform statistical comparisons between the experimental groups.
Mandatory Visualizations
Caption: this compound Signaling Pathway in Immune Cells.
Caption: In Vitro Experimental Workflow.
Caption: In Vivo Experimental Workflow.
Concluding Remarks
This compound's activity as a melanocortin receptor agonist positions it as a valuable research tool for exploring the intricate relationship between the nervous and immune systems. The provided protocols offer a framework for investigating its potential to modulate neuroinflammatory processes. Researchers are encouraged to adapt and optimize these methodologies for their specific experimental needs and to further elucidate the therapeutic potential of this compound in neuroimmune disorders. As much of the direct research has focused on other melanocortin agonists, further studies are warranted to specifically delineate the effects of this compound in these neuroimmune models.
References
- 1. The neurobiology of this compound for the treatment of hypoactive sexual desire disorder in premenopausal women | CNS Spectrums | Cambridge Core [cambridge.org]
- 2. bioradiations.com [bioradiations.com]
- 3. Palatin Announces MC4R Agonist this compound Co-Administered with GLP-1/GIP Tirzepatide Meets Primary Endpoint in Phase 2 Obesity Study [prnewswire.com]
- 4. A novel platform for in vivo detection of cytokine release within discrete brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palatin Reports Positive Appetite Suppression Results From Phase 2 Obesity Study of MC4R Agonist this compound and Tirzepatide - BioSpace [biospace.com]
Troubleshooting & Optimization
Technical Support Center: Bremelanotide and Nausea Mitigation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding nausea as a side effect of Bremelanotide.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced nausea?
A1: this compound is a non-selective agonist of melanocortin receptors (MCRs), with its primary therapeutic effects for Hypoactive Sexual Desire Disorder (HSDD) mediated through the melanocortin 4 receptor (MC4R).[1][2] The exact mechanism of this compound-induced nausea is not fully elucidated, but it is believed to involve the activation of MC4Rs in the central nervous system, particularly in areas that regulate emesis, such as the area postrema (chemoreceptor trigger zone) and the nucleus of the solitary tract.[3][4] Activation of these receptors can influence downstream signaling pathways involving dopamine and serotonin, which are key neurotransmitters in the emetic reflex.[2]
Q2: How common is nausea as a side effect of this compound in clinical trials?
A2: Nausea is the most frequently reported adverse event associated with this compound use. In the pivotal Phase 3 RECONNECT studies, approximately 40% of participants treated with this compound reported nausea, compared to about 1.3% in the placebo group. This side effect is a common reason for discontinuation of the treatment.
Q3: What is the typical onset, duration, and severity of this compound-induced nausea?
A3: Nausea typically occurs within the first hour after administration of this compound and has a median duration of about two hours. The majority of nausea cases are reported as mild to moderate in severity. The incidence of nausea is often highest with the initial dose and tends to decrease with subsequent administrations.
Q4: What is the recommended first-line approach for mitigating this compound-induced nausea in a research setting?
A4: The co-administration of a 5-HT3 receptor antagonist, such as ondansetron (Zofran), is the recommended first-line strategy for mitigating this compound-induced nausea. Clinical studies have shown that pre-treatment with an antiemetic can effectively manage this side effect.
Q5: Does this compound affect gastric emptying, and could this contribute to nausea?
A5: Yes, this compound has been shown to slow gastric emptying, which may contribute to the sensation of nausea. This effect can also impact the absorption of co-administered oral medications. Therefore, when designing experiments, it is crucial to consider the potential for altered pharmacokinetics of other orally administered agents.
Troubleshooting Guides
Issue 1: Persistent or Severe Nausea Despite Standard Mitigation Strategies
-
Potential Cause: Individual subject sensitivity or a dose-dependent effect.
-
Troubleshooting Steps:
-
Dose-Response Assessment: If experimentally feasible, assess the dose-response relationship of this compound-induced nausea in your model. A lower effective dose of this compound may elicit the desired therapeutic effect with a reduced incidence or severity of nausea.
-
Alternative Antiemetics: If ondansetron is not providing sufficient relief, consider exploring other classes of antiemetics with different mechanisms of action, such as dopamine D2 receptor antagonists. However, be mindful of the potential for extrapyramidal side effects with some of these agents.
-
Prokinetic Agents: In preclinical models, the potential utility of co-administering a prokinetic agent to counteract the delayed gastric emptying caused by this compound could be investigated.
-
Subject Exclusion Criteria: For clinical research, establish clear exclusion criteria for subjects with a history of severe nausea or motion sickness, as they may be at a higher risk for experiencing this side effect.
-
Issue 2: Difficulty in Quantifying Nausea in Preclinical Models
-
Potential Cause: Lack of standardized and validated methods for assessing nausea in animal models.
-
Troubleshooting Steps:
-
Pica Behavior: In rodent models, pica (the consumption of non-nutritive substances like kaolin clay) is often used as a surrogate marker for nausea. Monitor kaolin consumption following this compound administration.
-
Conditioned Taste Aversion (CTA): CTA is a behavioral paradigm where an animal learns to associate a novel taste with a negative stimulus, such as drug-induced nausea. This can be a sensitive measure of emetic potential.
-
Facial Expression Analysis: Recent advancements in automated facial expression analysis in rodents may offer a more direct way to assess affective states, including discomfort associated with nausea.
-
Issue 3: Variability in Nausea Response Among Experimental Subjects
-
Potential Cause: Genetic predisposition, hormonal status, or other individual factors.
-
Troubleshooting Steps:
-
Stratification: In larger studies, consider stratifying subjects based on factors that may influence nausea susceptibility, such as a history of motion sickness or morning sickness.
-
Genotyping: In preclinical research, exploring potential genetic markers associated with sensitivity to emetic stimuli could provide insights into the variability of responses.
-
Standardized Acclimation: Ensure all subjects undergo a standardized acclimation period to the experimental procedures to minimize stress-induced variability in responses.
-
Data Presentation
Table 1: Incidence and Severity of Nausea in this compound Clinical Trials
| Clinical Study Phase | This compound Dose | Incidence of Nausea (%) | Placebo Incidence (%) | Severity of Nausea | Discontinuation due to Nausea (%) | Reference(s) |
| Phase 3 (RECONNECT) | 1.75 mg | 40.0 | 1.3 | Mild to Moderate | 8.1 | |
| Phase 2b | 1.25 mg / 1.75 mg | 22-24 | 3 | Not specified | Not specified | |
| Long-Term Extension | 1.75 mg | 40.4 | N/A | Primarily Mild to Moderate | Not specified |
Experimental Protocols
1. Protocol for Assessing the Efficacy of Ondansetron in Mitigating this compound-Induced Nausea in Healthy Premenopausal Women (Based on NCT03973047)
-
Study Design: This is a Phase 1, randomized, double-blind, placebo-controlled study.
-
Participants: Healthy premenopausal female subjects.
-
Procedure:
-
Screening Period: A 21-day screening period to determine subject eligibility.
-
Randomization: Subjects are randomized to one of two treatment arms.
-
Treatment Administration:
-
Arm 1 (this compound + Ondansetron): Subjects receive a single 8 mg oral dose of ondansetron 30 minutes prior to a single subcutaneous injection of 1.75 mg this compound.
-
Arm 2 (this compound + Placebo): Subjects receive a single oral dose of a matching placebo 30 minutes prior to a single subcutaneous injection of 1.75 mg this compound.
-
-
Nausea Assessment: The incidence, severity, and duration of treatment-emergent nausea are assessed at regular intervals post-dose using a validated patient-reported outcome (PRO) instrument, such as a Visual Analog Scale (VAS) or a Numeric Rating Scale (NRS) for nausea.
-
2. General Protocol for Assessing this compound Efficacy and Safety in Premenopausal Women with HSDD (Based on the RECONNECT Studies)
-
Study Design: Two identical Phase 3, randomized, double-blind, placebo-controlled, multicenter clinical trials.
-
Participants: Premenopausal women with a diagnosis of HSDD.
-
Procedure:
-
Randomization: Patients are randomized on a 1:1 basis to receive either this compound or a placebo.
-
Treatment: Patients self-administer a 1.75 mg subcutaneous injection of this compound or placebo as needed, approximately 45 minutes before anticipated sexual activity, for a duration of 24 weeks.
-
Data Collection:
-
Efficacy: Assessed using validated questionnaires such as the Female Sexual Function Index (FSFI) and the Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO).
-
Safety and Tolerability: All adverse events, including nausea, are recorded throughout the study. The severity and relationship to the study drug are assessed by the investigator.
-
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound for the Treatment of Hypoactive Sexual Desire Disorder: Two Randomized Phase 3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Area postrema cell types that mediate nausea-associated behaviors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bremelanotide Administration and Blood Pressure Management
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing blood pressure changes observed after the administration of Bremelanotide.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which this compound affects blood pressure?
A1: this compound is a non-selective agonist of the melanocortin receptors (MCRs), primarily acting on the MC3 and MC4 receptors.[1][2] Stimulation of these receptors, particularly MC4R which is present in the central nervous system, can lead to a transient increase in blood pressure and a corresponding decrease in heart rate.[2][3] The exact downstream signaling pathway leading to this cardiovascular effect is not fully elucidated but is thought to involve the central nervous system's regulation of vascular tone and cardiac output.
Q2: What is the typical magnitude and duration of blood pressure changes observed after this compound administration?
A2: Clinical studies have consistently shown that this compound can cause small and transient increases in both systolic and diastolic blood pressure.[4] Following a subcutaneous dose of 1.75 mg, the mean increase in systolic blood pressure is approximately 3 mmHg and in diastolic blood pressure is about 2 mmHg. These changes are typically observed within the first 0-4 hours post-dose and return to baseline within 8-10 hours. Peak increases in blood pressure usually last for less than 15 minutes.
Q3: Are there any cumulative effects on blood pressure with repeated dosing of this compound?
A3: Studies involving daily administration of this compound for up to 16 consecutive days have shown no evidence of a cumulative effect on ambulatory blood pressure or heart rate. Blood pressure elevations remained transient and returned to baseline after drug cessation.
Q4: What are the contraindications for this compound administration related to cardiovascular health?
A4: this compound is contraindicated in individuals with uncontrolled hypertension or known cardiovascular disease. Caution is also advised for patients with well-controlled hypertension.
Q5: What are the most common adverse events associated with this compound administration besides blood pressure changes?
A5: The most frequently reported adverse events in clinical trials include nausea, flushing, and headache. Nausea is the most common reason for discontinuation of the drug. Focal hyperpigmentation of the gums, face, and breasts has also been observed, particularly with more frequent dosing.
Troubleshooting Guide
Issue 1: A research subject exhibits a significant and sustained increase in blood pressure after this compound administration.
-
Question: What steps should be taken if a subject's blood pressure remains elevated beyond the expected transient period?
-
Answer:
-
Monitor Closely: Continue to monitor the subject's blood pressure and heart rate at regular intervals.
-
Review Subject History: Verify that the subject does not have a history of uncontrolled hypertension or cardiovascular disease, which are contraindications for this compound use.
-
Assess for Concomitant Medications: Determine if the subject is taking any other medications that could interact with this compound and affect blood pressure.
-
Consider Dose Reduction: If the experimental protocol allows, consider reducing the dose in subsequent administrations.
-
Discontinuation: If the blood pressure elevation is clinically significant or persistent, discontinuation of this compound administration is recommended.
-
Issue 2: Inconsistent blood pressure readings are observed across different subjects in a study.
-
Question: What factors could contribute to variability in the blood pressure response to this compound?
-
Answer:
-
Individual Variability: There is natural biological variability in response to any pharmacological agent.
-
Underlying Health Status: Subjects with pre-existing, even if controlled, hypertension may exhibit a different response.
-
Administration Technique: Ensure consistent subcutaneous administration technique as variations can affect drug absorption and subsequent plasma levels. While subcutaneous administration generally leads to consistent plasma levels, improper technique could introduce variability.
-
Ambulatory Blood Pressure Monitoring (ABPM): For precise and continuous data, utilize ABPM to capture the transient nature of blood pressure changes, as single in-clinic measurements may not be representative.
-
Data Presentation
Table 1: Summary of Placebo-Subtracted Mean Ambulatory Blood Pressure Changes After this compound Administration (1.75 mg)
| Time Interval Post-Dose | Mean Change in Systolic BP (mmHg) | Mean Change in Diastolic BP (mmHg) |
| 0 - 4 hours | +3.1 | Similar increases observed |
| 4 - 8 hours | Not statistically significant | Not statistically significant |
| 8 - 24 hours | Not statistically significant | Not statistically significant |
Data compiled from clinical trial results.
Table 2: Hemodynamic Effects of this compound (1.75 mg) in Clinical Trials
| Parameter | Mean Change from Baseline | Onset of Effect | Duration of Effect |
| Systolic Blood Pressure | ~ +3 mmHg | 0 - 2 hours post-dose | Returns to baseline within 8-10 hours |
| Diastolic Blood Pressure | ~ +2 mmHg | 0 - 2 hours post-dose | Returns to baseline within 8-10 hours |
| Heart Rate | ~ -4.6 to -4.7 bpm | 0 - 4 hours post-dose | Transient |
Data compiled from multiple clinical studies.
Experimental Protocols
Protocol 1: Ambulatory Blood Pressure Monitoring (ABPM) Post-Bremelanotide Administration
This protocol is adapted from methodologies used in clinical trials to assess the effect of this compound on blood pressure.
-
Subject Selection:
-
Enroll subjects with normotension or well-controlled hypertension.
-
Exclude individuals with unstable medical conditions, recent cardiac or cerebrovascular events, or uncontrolled hypertension (Systolic BP ≥ 140 mmHg or Diastolic BP ≥ 90 mmHg).
-
-
Baseline Measurement:
-
Conduct a 24-hour baseline ABPM reading following a single-blind placebo injection to establish a diurnal blood pressure rhythm for each subject.
-
-
This compound Administration:
-
Administer the designated dose of this compound (e.g., 1.75 mg) via subcutaneous injection.
-
-
Post-Dose Monitoring:
-
Initiate 24-hour ABPM immediately following administration.
-
Set the monitor to record blood pressure and heart rate at 15-minute intervals for the first 12 hours, and at appropriate intervals thereafter.
-
-
Data Analysis:
-
Calculate the mean change in systolic and diastolic blood pressure from baseline at predefined time intervals (e.g., 0-4h, 4-8h, 8-24h).
-
Compare the changes in the this compound group to a placebo control group.
-
Protocol 2: In-Clinic Blood Pressure Monitoring
This protocol is suitable for assessing acute blood pressure changes immediately following this compound administration.
-
Subject Preparation:
-
Allow the subject to rest in a quiet room for at least 5 minutes before baseline measurements.
-
-
Baseline Measurement:
-
Take at least two blood pressure readings one minute apart from the same arm and average the results.
-
-
This compound Administration:
-
Administer the designated dose of this compound subcutaneously.
-
-
Post-Dose Monitoring:
-
Measure blood pressure and heart rate at regular intervals post-dose (e.g., 30, 60, 90, and 120 minutes).
-
-
Data Analysis:
-
Calculate the change from baseline blood pressure at each time point.
-
Visualizations
Caption: this compound's signaling pathway leading to cardiovascular effects.
Caption: Experimental workflow for Ambulatory Blood Pressure Monitoring.
Caption: Troubleshooting logic for managing significant blood pressure increases.
References
Bremelanotide Technical Support Center: Optimizing Dosage and Managing Adverse Events
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on optimizing Bremelanotide dosage to minimize adverse events during pre-clinical and clinical research. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the approved dosage of this compound and what was the basis for this selection?
The FDA-approved dosage of this compound (Vyleesi) is 1.75 mg administered subcutaneously at least 45 minutes before anticipated sexual activity.[1][2][3][4] This dosage was selected for Phase 3 clinical trials based on the results of a Phase 2b dose-finding study, which indicated that the 1.75 mg dose provided an optimal balance of efficacy and an acceptable safety profile.[5]
Q2: What are the most common adverse events associated with this compound?
The most frequently reported adverse events in clinical trials were nausea, flushing, and headache. These events are generally transient and mild to moderate in severity.
Q3: Are the adverse events associated with this compound dose-dependent?
Yes, clinical trial data suggests that the adverse events associated with this compound are dose-dependent. The Phase 2b dose-finding study, which evaluated doses of 0.75 mg, 1.25 mg, and 1.75 mg, showed a dose-related increase in discontinuations due to adverse events.
Q4: What is the mechanism of action of this compound and how does it relate to its adverse effects?
This compound is a non-selective melanocortin receptor agonist, with its primary therapeutic effects attributed to its action on the MC4R in the central nervous system. This activation is thought to modulate pathways associated with sexual desire and arousal. However, its binding to other melanocortin receptors, such as MC1R, can lead to off-target effects like hyperpigmentation.
Troubleshooting Guide: Managing Common Adverse Events
Issue 1: Subject experiences nausea after this compound administration.
-
Root Cause: Nausea is the most common adverse event associated with this compound, reported in up to 40% of participants in clinical studies. It is generally temporary and dose-dependent.
-
Mitigation Strategies:
-
Dose Reduction: In a research setting, consider titrating down the dose to 1.25 mg or 0.75 mg to assess if nausea subsides while maintaining the desired therapeutic effect.
-
Anti-emetic Co-administration: For subjects experiencing persistent nausea, the use of an anti-nausea medication prior to this compound administration may help reduce this side effect.
-
Monitor and Reassure: Nausea is often most pronounced with the initial doses and may lessen over time with subsequent administrations.
-
Issue 2: Subject reports flushing or headache.
-
Root Cause: Flushing and headache are also common adverse events, believed to be caused by the central nervous system activation and mild vascular changes induced by this compound.
-
Mitigation Strategies:
-
Dose Adjustment: As with nausea, a lower dose may reduce the incidence and severity of flushing and headache.
-
Symptomatic Relief: Standard over-the-counter analgesics may be considered for headache management, in accordance with study protocols.
-
Hydration: Ensuring adequate hydration may help alleviate headache symptoms.
-
Issue 3: Subject exhibits a transient increase in blood pressure.
-
Root Cause: this compound can cause a temporary increase in blood pressure and a decrease in heart rate after each dose.
-
Mitigation and Monitoring:
-
Exclusion Criteria: Individuals with uncontrolled hypertension or known cardiovascular disease should be excluded from studies involving this compound.
-
Blood Pressure Monitoring: It is crucial to monitor blood pressure at baseline and at regular intervals post-administration, especially during initial dose-finding experiments.
-
Dosing Interval: Ensure at least a 24-hour interval between doses to minimize the risk of additive effects on blood pressure.
-
Issue 4: Subject develops hyperpigmentation of the skin.
-
Root Cause: Darkening of the skin on the face, gums, or breasts is a potential side effect, linked to this compound's activity as a melanocortin receptor agonist. This is more likely with frequent dosing.
-
Mitigation and Monitoring:
-
Limit Dosing Frequency: Adhering to a dosing schedule of no more than 8 doses per month is recommended to reduce the risk of focal hyperpigmentation.
-
Skin Examinations: Regular skin examinations should be part of the study protocol to monitor for any pigmentary changes.
-
Discontinuation: If significant hyperpigmentation occurs, discontinuation of the drug should be considered.
-
Data on Adverse Events from Clinical Trials
The following tables summarize the incidence of common adverse events and discontinuations due to adverse events at different doses of this compound.
Table 1: Incidence of Common Adverse Events with this compound (1.75 mg) vs. Placebo in Phase 3 Trials
| Adverse Event | This compound 1.75 mg (%) | Placebo (%) |
| Nausea | 40.0 | 1.3 |
| Flushing | 20.3 | 0.3 |
| Headache | 11.3 | 1.9 |
| Injection Site Reactions | 13.2 | Not specified |
| Vomiting | 4.8 | Not specified |
| Cough | 3.3 | Not specified |
| Fatigue | 3.2 | Not specified |
| Hot Flashes | 2.7 | Not specified |
| Paresthesia | 2.6 | Not specified |
| Dizziness | 2.2 | Not specified |
| Nasal Congestion | 2.1 | Not specified |
Source: Data compiled from multiple clinical trial reports.
Table 2: Discontinuations Due to Adverse Events in Phase 2b Dose-Finding Study
| Treatment Group | Number of Patients Discontinued |
| Placebo | 2 |
| This compound 0.75 mg | 0 |
| This compound 1.25 mg | 4 |
| This compound 1.75 mg | 6 |
Source: Palatin Technologies Phase 2b Clinical Trial Results.
Experimental Protocols
Protocol: Monitoring and Grading of Adverse Events in a Clinical Trial Setting
-
Baseline Assessment: Prior to the first administration of this compound, a thorough baseline assessment should be conducted. This includes a physical examination, vital signs (including blood pressure and heart rate), and a review of the subject's medical history to identify any pre-existing conditions.
-
Subject Diaries: Provide subjects with diaries to record the date and time of drug administration, as well as the onset, duration, and severity of any adverse events experienced.
-
Scheduled Follow-up: Conduct scheduled follow-up visits or calls to systematically inquire about the occurrence of common adverse events (nausea, flushing, headache, injection site reactions).
-
Vital Sign Monitoring: At each study visit, and potentially at specified time points post-dosing in early phase trials, measure and record the subject's blood pressure and heart rate.
-
Grading of Adverse Events: Utilize a standardized grading scale, such as the Common Terminology Criteria for Adverse Events (CTCAE), to classify the severity of reported adverse events. This allows for consistent data collection and analysis.
-
Reporting Serious Adverse Events (SAEs): Establish a clear protocol for the immediate reporting of any serious adverse events to the principal investigator and relevant regulatory bodies, as required.
Visualizations
Caption: this compound's dual action on central and peripheral melanocortin receptors.
References
- 1. This compound for female sexual dysfunctions in premenopausal women: a randomized, placebo-controlled dose-finding trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. This compound for the Treatment of Hypoactive Sexual Desire Disorder: Two Randomized Phase 3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Bremelanotide peptide stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of bremelanotide peptide. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What is the recommended storage for lyophilized this compound powder?
For optimal long-term stability, lyophilized this compound powder should be stored in a desiccated environment at -20°C or below.[1][] Under these conditions, the peptide can be stable for several years.[] For short-term storage, lyophilized this compound is stable at room temperature for up to three weeks.[1]
2. How should I store this compound after reconstitution?
Once reconstituted, this compound solutions should be stored at 4°C for short-term use (2-7 days).[1] For longer-term storage of the reconstituted peptide, it is recommended to aliquot the solution and store it at -18°C or below to minimize degradation from freeze-thaw cycles. The addition of a carrier protein, such as 0.1% human serum albumin (HSA) or bovine serum albumin (BSA), can further enhance long-term stability in solution.
3. What is the recommended solvent for reconstituting this compound?
It is recommended to reconstitute lyophilized this compound in sterile, distilled water or bacteriostatic water. For in vivo experiments, the appropriate sterile saline or buffered solution should be used.
4. What is the mechanism of action of this compound?
This compound is a synthetic analog of α-melanocyte-stimulating hormone (α-MSH) and acts as an agonist at melanocortin receptors. It primarily targets the MC3 and MC4 receptors in the central nervous system. Activation of these receptors is believed to modulate inflammatory responses and influence pathways associated with sexual desire and arousal.
Troubleshooting Guide
1. I've reconstituted my this compound, and the solution is cloudy. What should I do?
Cloudiness or precipitation upon reconstitution can indicate several issues:
-
Low Solubility: Ensure you are using the recommended solvent and that the peptide has fully dissolved. Gentle vortexing or sonication can aid dissolution. If solubility issues persist, consider using a small amount of a co-solvent like DMSO, followed by dilution with your aqueous buffer.
-
Aggregation: Peptides, particularly at high concentrations, can aggregate. To mitigate this, try reconstituting at a lower concentration. It is also crucial to ensure the pH of your buffer is at least one unit away from the isoelectric point (pI) of the peptide to maintain surface charge and reduce aggregation.
-
Contamination: If the cloudiness appears over time, it may be due to microbial contamination. Ensure you are using sterile solvents and proper aseptic techniques during reconstitution and handling.
2. My HPLC analysis shows multiple peaks for a freshly reconstituted this compound sample. What could be the cause?
Multiple peaks on an HPLC chromatogram for a seemingly pure peptide can arise from:
-
Peptide Isomers: The synthesis of complex peptides can sometimes result in the formation of isomers that may be difficult to separate during purification. These can sometimes be resolved with a high-resolution column and optimized mobile phase.
-
On-Column Degradation: The acidic mobile phase or interactions with the stationary phase can sometimes cause on-column degradation of the peptide. Ensure your mobile phase is freshly prepared and of high purity.
-
Injector Contamination: Carryover from previous injections can lead to ghost peaks. A thorough cleaning of the injector and system with a strong solvent is recommended.
3. I am observing a loss of peptide activity in my experiments over time, even with proper storage. What could be the reason?
A gradual loss of activity can be due to subtle degradation not immediately apparent as precipitation:
-
Oxidation: Peptides containing methionine, cysteine, tryptophan, or histidine residues are susceptible to oxidation. While this compound's cyclic structure offers some protection, exposure to air and certain metal ions can promote oxidation. To minimize this, degas your solvents and consider working under an inert atmosphere.
-
Deamidation: Asparagine and glutamine residues can undergo deamidation, altering the peptide's charge and conformation. This process is pH and temperature-dependent. Storing reconstituted peptide at a neutral or slightly acidic pH and at low temperatures can slow down deamidation.
-
Adsorption to Surfaces: Peptides can adsorb to the surface of storage vials, especially at low concentrations. Using low-protein-binding tubes can help mitigate this issue.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or below | Long-term (Years) | Store in a desiccated environment. |
| Room Temperature | Short-term (up to 3 weeks) | For transient storage and shipping. | |
| Reconstituted Solution | 4°C | Short-term (2-7 days) | |
| -18°C or below | Long-term | Aliquot to avoid freeze-thaw cycles. Adding a carrier protein (0.1% HSA or BSA) is recommended. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Equilibration: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation.
-
Solvent Addition: Using a sterile syringe, add the desired volume of sterile, distilled water or bacteriostatic water to the vial. The final concentration should be based on your experimental needs, but it is generally advisable to start with a concentration of 1-10 mg/mL.
-
Dissolution: Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking, as this can cause aggregation or degradation. If the peptide is difficult to dissolve, sonication in a water bath for short periods may be helpful.
-
Storage: For immediate use, keep the solution on ice. For longer-term storage, aliquot the solution into low-protein-binding tubes and store at -20°C or -80°C.
Protocol 2: Stability-Indicating HPLC Method for this compound (Representative Method)
This protocol is a representative method for the analysis of cyclic peptides and should be optimized and validated for your specific application.
-
Instrumentation: HPLC system with a UV detector and a data acquisition system.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B (linear gradient)
-
25-30 min: 90% B
-
30-35 min: 90-10% B (linear gradient)
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Procedure for Forced Degradation Study:
-
Acid Degradation: Incubate a solution of this compound in 0.1 M HCl at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before injection.
-
Base Degradation: Incubate a solution of this compound in 0.1 M NaOH at 60°C for various time points. Neutralize the samples with 0.1 M HCl before injection.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for various time points.
-
Thermal Degradation: Expose both the lyophilized powder and a solution of this compound to elevated temperatures (e.g., 60°C) for an extended period.
-
Photostability: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light for a defined period.
Analyze all stressed samples using the validated HPLC method to assess the extent of degradation and the formation of any degradation products.
Visualizations
Caption: this compound signaling pathway via the MC4R.
Caption: Workflow for stability-indicating HPLC analysis.
References
Troubleshooting low efficacy in Bremelanotide experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bremelanotide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound experiments that may lead to low efficacy or inconsistent results.
Compound Handling and Stability
Question: My this compound solution appears cloudy or has visible precipitates. What should I do?
Answer: Cloudiness or precipitation indicates that the peptide may be aggregating, which can significantly reduce its efficacy. Here are some steps to address this issue:
-
Proper Dissolution: For hydrophobic peptides like this compound, direct dissolution in aqueous buffers can be challenging. It is recommended to first dissolve the lyophilized powder in a small amount of an organic solvent such as DMSO.[1] Once fully dissolved, slowly add the aqueous buffer of your choice while vortexing to prevent localized high concentrations that can induce aggregation.
-
Sonication: If the peptide does not readily dissolve, brief sonication can help to break up aggregates and facilitate dissolution.
-
pH Adjustment: The net charge of the peptide influences its solubility. Ensure the pH of your final solution is at least one unit away from this compound's isoelectric point (pI) to increase solubility.
-
Storage: this compound solutions are unstable and should be prepared fresh for each experiment.[2] If short-term storage is necessary, store at 4°C for 2-7 days. For longer-term storage, aliquot and store at -20°C or -80°C and avoid repeated freeze-thaw cycles.[3] The addition of a carrier protein like 0.1% BSA can also help to prevent aggregation during storage.[3]
Question: I am concerned about the stability of this compound in my experimental setup. How can I ensure the compound remains active?
Answer: Peptide stability is a critical factor for reproducible results. Consider the following:
-
Fresh Solutions: As a best practice, always prepare this compound solutions fresh on the day of the experiment.[2]
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the peptide. Aliquot stock solutions into single-use volumes to minimize this.
-
Protease Inhibitors: In cell culture or in vivo experiments, endogenous proteases can degrade the peptide. The cyclic structure of this compound offers some resistance to proteolytic degradation, but the inclusion of protease inhibitors in your experimental buffer may be beneficial in some contexts.
Experimental Design and Execution
Question: I am not observing the expected dose-response in my cell-based assay. What are the potential causes?
Answer: A lack of a clear dose-response relationship can stem from several factors:
-
Suboptimal Cell Conditions:
-
Cell Health: Ensure your cells are healthy, viable, and in the logarithmic growth phase. Over-confluent or stressed cells can exhibit altered responses.
-
Passage Number: Use cells within a consistent and low passage number range to avoid phenotypic drift that can alter receptor expression and signaling.
-
Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, as it can significantly impact cellular physiology and assay results.
-
-
Assay Optimization:
-
Cell Seeding Density: Titrate the cell seeding density to find the optimal number of cells per well that provides a robust signal window.
-
Incubation Times: Optimize the incubation time for both this compound treatment and the detection reagents.
-
Reagent Concentration: Titrate the concentrations of all assay reagents, including any stimulating agents (e.g., forskolin in a Gi-coupled assay) or detection antibodies, to ensure they are not limiting.
-
-
"Edge Effect" in Microplates: Wells on the perimeter of a microplate are prone to evaporation, which can alter concentrations and affect results. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile water or PBS to create a humidity barrier.
Question: My in vivo experiment with this compound in rats is not showing the expected behavioral changes. What should I check?
Answer: In vivo experiments introduce additional complexities. Here are some key areas to review:
-
Dosing and Administration:
-
Dose Selection: Ensure the dose of this compound is appropriate for the animal model and the expected outcome. Doses used in female rat sexual behavior studies have ranged from 50 to 200 µg/kg administered subcutaneously.
-
Route of Administration: Subcutaneous injection is a common and effective route for this compound, providing approximately 100% bioavailability.
-
Timing of Administration: this compound is typically administered 30-45 minutes before the behavioral observation period.
-
-
Animal Model:
-
Hormone Priming: For female rat sexual behavior studies, ovariectomized rats are often primed with estrogen and progesterone to induce sexual receptivity. The timing and dosage of this hormone priming are critical for observing the effects of this compound.
-
Species and Strain Differences: Be aware of potential differences in melanocortin receptor expression and function between different species and even strains of animals.
-
-
Behavioral Observation:
-
Acclimation: Ensure that the animals are properly acclimated to the testing environment to reduce stress-induced behavioral changes.
-
Observer Bias: Whenever possible, behavioral scoring should be performed by an observer who is blind to the experimental conditions to prevent bias.
-
Data Presentation
This compound Binding Affinity and Potency
The following table summarizes the binding affinity (Ki) and/or potency (EC50) of this compound and the endogenous ligand, α-Melanocyte-Stimulating Hormone (α-MSH), for the human melanocortin receptors. Note that these values can vary depending on the specific assay conditions and cell types used.
| Receptor | Ligand | Ki (nM) | EC50 (nM) | Reference(s) |
| MC1R | α-MSH | 0.12 | - | |
| This compound | Potent Agonist | - | ||
| MC3R | α-MSH | 31 | - | |
| This compound | Agonist | - | ||
| MC4R | α-MSH | 660 | - | |
| This compound | Potent Agonist | - | ||
| MC5R | α-MSH | 5700 | - | |
| This compound | Agonist | - |
Note: this compound is a non-selective agonist with the following order of potency: MC1R > MC4R > MC3R > MC5R.
Experimental Protocols
In Vitro Radioligand Binding Assay (Competition)
This protocol is a general guideline for a competition radioligand binding assay to determine the binding affinity (Ki) of this compound for a specific melanocortin receptor.
-
Membrane Preparation:
-
Culture cells stably expressing the human melanocortin receptor of interest (e.g., MC4R) in appropriate growth medium.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in a binding buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 0.1mM EDTA, pH 7.4).
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Receptor membrane preparation (a predetermined optimal amount of protein).
-
A fixed concentration of a suitable radioligand (e.g., [125I]-[Nle4,D-Phe7]-α-MSH). The concentration should be close to its Kd value for the receptor.
-
Varying concentrations of unlabeled this compound (the competitor).
-
For determining non-specific binding, add a high concentration of an unlabeled standard ligand (e.g., α-MSH) to a set of wells.
-
For determining total binding, add binding buffer instead of a competitor.
-
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C) that has been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro cAMP Functional Assay
This protocol outlines a method to measure the effect of this compound on intracellular cyclic AMP (cAMP) levels in cells expressing a melanocortin receptor coupled to Gs (e.g., MC4R).
-
Cell Culture and Seeding:
-
Culture cells stably expressing the human melanocortin receptor of interest (e.g., MC4R) in a suitable cell culture medium.
-
Seed the cells into a 96-well plate at an optimized density and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound in an appropriate assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Remove the culture medium from the cells and replace it with the this compound solutions of varying concentrations. Include a vehicle control (buffer with IBMX only).
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined optimal time to allow for cAMP production.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP levels using a competitive immunoassay format, such as HTRF, ELISA, or AlphaScreen. These kits typically involve a labeled cAMP tracer that competes with the cAMP from the cell lysate for binding to a specific antibody.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample by interpolating from the standard curve.
-
Plot the cAMP concentration as a function of the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) from the resulting dose-response curve.
-
In Vivo Female Rat Sexual Behavior Assay
This protocol is a general guide for assessing the effects of this compound on female rat proceptive behaviors.
-
Animal Preparation:
-
Use adult female rats (e.g., Long-Evans or Sprague-Dawley strain).
-
Perform ovariectomy to remove endogenous ovarian hormones. Allow the animals to recover for at least one week.
-
To induce sexual receptivity, prime the rats with subcutaneous injections of estradiol benzoate followed by progesterone prior to the behavioral testing.
-
-
Drug Administration:
-
Prepare this compound in a sterile vehicle (e.g., saline).
-
Administer this compound via subcutaneous injection at the desired doses (e.g., 50, 100, or 200 µg/kg) approximately 30-45 minutes before the start of the behavioral observation. Administer the vehicle to the control group.
-
-
Behavioral Testing:
-
Place a sexually experienced male rat in a testing arena (e.g., a bilevel chamber that allows the female to control the pacing of sexual interactions).
-
Introduce the female rat into the arena.
-
Videotape the interaction for a set period (e.g., 30 minutes).
-
-
Behavioral Scoring:
-
A trained observer, blind to the treatment conditions, should score the videotapes for proceptive behaviors (e.g., solicitations, hops, and darts) and receptive behaviors (e.g., lordosis).
-
-
Data Analysis:
-
Compare the frequencies of the different behaviors between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Visualizations
Signaling Pathways and Workflows
Caption: this compound MC4R Signaling Pathway.
References
Technical Support Center: Managing Flushing and Headache in Study Participants
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing flushing and headache side effects observed in clinical study participants.
Frequently Asked Questions (FAQs)
Q1: What are the common physiological mechanisms behind drug-induced flushing?
A1: Drug-induced flushing is often a result of vasodilation, the widening of blood vessels near the skin's surface, which increases blood flow.[1] This can be triggered by several mechanisms, depending on the drug class. A well-studied example is niacin-induced flushing, which is primarily mediated by the release of prostaglandins, particularly Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2).[2][3] These prostaglandins activate receptors in the capillaries, leading to vasodilation.[3] Other substances, such as alcohol, can cause flushing through the accumulation of acetaldehyde, a metabolite of alcohol.[4]
Q2: What are the primary mechanisms of drug-induced headaches?
A2: Drug-induced headaches can arise from several mechanisms, including:
-
Vasodilation: Similar to flushing, the widening of blood vessels in and around the brain can trigger headache, particularly migraine-like headaches. Nitric oxide (NO) donors are a classic example of drugs that induce headache through this pathway.
-
Medication Overuse Headache (MOH): This is a common type of drug-induced headache that results from the frequent and prolonged use of acute headache medications. The underlying mechanism is thought to involve central sensitization of the nervous system and alterations in neurotransmitter systems.
-
Neurotransmitter Imbalance: Some drugs can affect the levels and activity of neurotransmitters like serotonin and norepinephrine, which can, in turn, influence pain pathways and trigger headaches.
-
Inflammation: Drug-induced aseptic meningitis is a rare but serious cause of headache.
Q3: What are the initial steps to take when a study participant reports flushing or headache?
A3: When a participant reports flushing or headache, the following steps are crucial:
-
Assess Severity and Characteristics: Use a validated scale to grade the severity of the event (e.g., mild, moderate, severe). For headaches, document characteristics such as location, quality (throbbing, pressing), and duration. For flushing, note the affected areas and any associated symptoms like itching or warmth.
-
Review the Protocol: Consult the clinical trial protocol for specific instructions on managing and reporting adverse events.
-
Evaluate Causality: Assess the likelihood that the event is related to the investigational product. Consider the timing of the event in relation to drug administration and any other potential causes.
-
Provide Supportive Care: Depending on the severity, supportive care may be offered. For flushing, this could include cool compresses. For mild headaches, rest in a quiet, dark room may be sufficient.
-
Document Thoroughly: Record all details of the adverse event, assessment, and any actions taken in the participant's source documents and the case report form (CRF).
Q4: What are some common strategies to mitigate flushing in study participants?
A4: Mitigation strategies for flushing often depend on the underlying mechanism. For prostaglandin-mediated flushing, such as that seen with niacin, the following can be effective:
-
Pre-treatment with Aspirin: Administering aspirin (e.g., 325 mg) 30 minutes before the study drug can significantly reduce the incidence and severity of flushing.
-
Dose Titration: Starting with a low dose of the investigational product and gradually increasing it can help the participant build tolerance.
-
Administration with Food: Taking the medication with food, particularly a low-fat snack, can sometimes lessen the intensity of flushing.
-
Avoiding Triggers: Counsel participants to avoid potential triggers around the time of drug administration, such as hot beverages, spicy foods, and alcohol.
Q5: How can headaches be effectively managed in a clinical trial setting?
A5: The management of headaches in a clinical trial setting should be guided by the study protocol and the principle of ensuring participant safety and data integrity. Key strategies include:
-
Symptomatic Treatment: For mild to moderate headaches, over-the-counter analgesics may be permitted as rescue medication, as specified in the protocol. It is crucial to track the use of any rescue medications.
-
Dose Adjustment: If the headache is determined to be dose-related, a dose reduction or temporary interruption of the investigational product may be considered, as per the protocol.
-
Prophylactic Measures: For frequent or severe headaches, the protocol may allow for the introduction of prophylactic medication.
-
Monitoring for Medication Overuse: It is important to monitor the frequency of acute headache medication use to prevent the development of medication overuse headache. A headache diary can be a valuable tool for this.
Troubleshooting Guides
Guide for Investigating an Increase in Flushing Events
1. Initial Assessment:
-
Confirm the increase in frequency and/or severity of flushing events through a review of adverse event logs and patient-reported outcomes.
-
Characterize the flushing events: timing in relation to dose, duration, body surface area affected, and associated symptoms.
2. Potential Causes and Investigation:
-
Lot-to-Lot Variability: Investigate if the increase corresponds to a new batch of the investigational product.
-
Changes in Concomitant Medications: Review participants' medication logs for any new medications that could interact or have vasodilatory effects.
-
Dietary or Lifestyle Changes: Interview participants about any recent changes in diet (e.g., increased consumption of spicy foods or hot beverages) or lifestyle (e.g., alcohol consumption).
-
Procedural Drift: Ensure that study procedures for drug administration and participant counseling are being followed consistently across all sites.
3. Action Plan:
-
If a specific cause is identified, implement corrective and preventive actions (CAPA).
-
Reinforce participant education on avoiding triggers.
-
Consider a protocol amendment to include more specific guidance on managing flushing if the issue is widespread.
Guide for Managing Persistent Headaches in a Participant
1. Comprehensive Re-evaluation:
-
Conduct a thorough neurological assessment to rule out any underlying medical conditions.
-
Review the participant's headache diary to identify any patterns or triggers.
-
Assess the impact of the headache on the participant's daily life using a validated tool like the Headache Impact Test (HIT-6).
2. Review of Management Strategy:
-
Evaluate the effectiveness of any rescue medications being used.
-
Assess for signs of medication overuse. If the participant is using acute headache medication more than 10-15 days per month, they may be at risk for MOH.
-
Consider if a dose reduction of the investigational product is feasible and warranted, as per the protocol.
3. Escalation and Consultation:
-
If the headache is severe, persistent, or associated with any neurological signs, consider unblinding the participant's treatment allocation for safety reasons, following protocol-specified procedures.
-
Consult with the study's medical monitor or a neurologist to determine the best course of action.
-
In severe cases, discontinuation from the study may be necessary to ensure the participant's well-being.
Data on Incidence of Flushing and Headache
The incidence of flushing and headache as adverse events varies significantly depending on the drug class and the specific medication. The following tables summarize reported incidence rates from clinical trials for several common drug classes.
Table 1: Incidence of Flushing as a Side Effect in Clinical Trials
| Drug Class | Drug Examples | Incidence of Flushing | Source(s) |
| Vasodilators (Calcium Channel Blockers) | Diltiazem, Nicardipine, Isradipine, Amlodipine | Higher with dihydropyridines than diltiazem. Rates for nicardipine, isradipine, and amlodipine were approximately 3%, 6%, and higher for amlodipine, respectively. | |
| Phosphodiesterase-5 (PDE5) Inhibitors | Sildenafil | Common adverse effect | |
| ACE Inhibitors | Ramipril | Rarely reported as part of nitritoid reactions with concomitant injectable gold. | |
| Tumor Necrosis Factor (TNF) Antagonists | Certolizumab pegol | Uncommon |
Table 2: Incidence of Headache as a Side Effect in Clinical Trials
| Drug Class | Drug Examples | Incidence of Headache | Source(s) |
| Selective Serotonin Reuptake Inhibitors (SSRIs) | Citalopram, Escitalopram, Fluoxetine, Paroxetine, Sertraline | Significantly increased risk compared to placebo (RR=1.06). Bupropion and escitalopram showed a significant association. Up to 17/1000 person-months. | |
| CGRP Monoclonal Antibodies | Erenumab, Fremanezumab, Galcanezumab | Commonly reported, with reporting rates per 1000 exposed patients of 3.32 for erenumab, 1.27 for fremanezumab, and 3.07 for galcanezumab. | |
| Vasodilators (Calcium Channel Blockers) | Diltiazem, Nicardipine, Isradipine, Amlodipine | Higher with dihydropyridines than diltiazem. Rates for nicardipine, isradipine, and amlodipine were approximately 3%, 6%, and higher for amlodipine, respectively. | |
| Phosphodiesterase-5 (PDE5) Inhibitors | Sildenafil | Common adverse effect | |
| Kinase Inhibitors | Ibrutinib, Zanubrutinib, Acalabrutinib | Bleeding adverse events, including cerebral hemorrhage, have been reported. |
Experimental Protocols
Protocol for Assessment of Flushing
Objective: To systematically assess the incidence, severity, and characteristics of flushing in study participants.
Methodology:
-
Participant Education: At the start of the trial, educate participants on how to identify and report flushing (e.g., skin redness, warmth, tingling, itching).
-
Patient-Reported Outcome (PRO) Instrument: Utilize a validated flushing-specific questionnaire, such as the Flushing Symptom Questionnaire (FSQ) or the Flushing Assessment Tool (FAST), administered via an electronic diary.
-
Daily Diary Entry: Participants should complete the e-diary daily, recording the following information:
-
Did you experience flushing in the last 24 hours? (Yes/No)
-
If yes, how many episodes?
-
For each episode, record:
-
Time of onset
-
Duration (in minutes)
-
Severity of individual symptoms (redness, warmth, itching, tingling) on a scale (e.g., 0-10).
-
Overall severity of the flushing episode on a global scale (e.g., Global Flushing Severity Score - GFSS).
-
Location of the flushing (face, neck, chest, etc.).
-
Any actions taken to relieve the symptoms.
-
-
-
Clinician Assessment: At each study visit, the investigator or designee will:
-
Review the participant's e-diary for completeness and any reported flushing events.
-
Perform a physical examination to look for any signs of flushing.
-
Assess the severity of any observed flushing using a standardized scale, such as a 5-point erythema assessment score.
-
Document all findings in the source documents and CRF.
-
Protocol for Assessment of Headache
Objective: To systematically assess the incidence, severity, characteristics, and impact of headache in study participants.
Methodology:
-
Participant Education: Instruct participants on the importance of reporting all headaches, regardless of perceived severity.
-
Headache Diary: Provide participants with a structured headache diary (paper or electronic) to be completed for each headache episode. The diary should capture:
-
Date and time of headache onset and resolution.
-
Headache intensity on a numerical rating scale (NRS) or visual analog scale (VAS) (e.g., 0-10).
-
Headache characteristics: location (unilateral/bilateral), quality (throbbing, pressing, etc.), and aggravation by physical activity.
-
Associated symptoms (nausea, vomiting, photophobia, phonophobia).
-
Use of any rescue medication (name, dose, time taken, and effectiveness).
-
Impact on daily activities.
-
-
Validated Questionnaires: At baseline and specified follow-up visits, administer validated headache impact questionnaires, such as:
-
Headache Impact Test (HIT-6): To measure the overall impact of headache on a person's life.
-
Migraine Disability Assessment (MIDAS): To quantify headache-related disability.
-
-
Clinician Assessment: At each study visit, the investigator or designee will:
-
Review the headache diary with the participant.
-
Conduct a focused neurological examination if a new or significantly changed headache pattern is reported.
-
Assess the causality of the headache in relation to the investigational product.
-
Document all findings and any interventions in the source documents and CRF.
-
Signaling Pathways and Workflows
Niacin-Induced Flushing Signaling Pathway
Caption: Niacin-induced flushing pathway.
Drug-Induced Headache (Vasodilation) Signaling Pathway
Caption: Vasodilation-induced headache pathway.
Experimental Workflow for Adverse Event Assessment
Caption: Adverse event assessment workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Meta-analysis: Second generation antidepressants and headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasodilation-related adverse events in diltiazem and dihydropyridine calcium antagonists studied by prescription-event monitoring [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
Improving Bremelanotide bioavailability through formulation changes
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working on improving the bioavailability of bremelanotide through innovative formulation strategies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
A collection of common questions regarding the formulation and bioavailability of this compound.
| Question | Answer |
| What is the current approved formulation and bioavailability of this compound? | This compound is currently available as a subcutaneous injection (Vyleesi®) for treating hypoactive sexual desire disorder (HSDD) in premenopausal women.[1][2] This formulation has an absolute bioavailability of approximately 100%.[1] |
| Why is there interest in developing alternative formulations for this compound? | While the subcutaneous route is effective, it can be inconvenient for patients.[3] Alternative, non-invasive routes such as oral, transdermal, or nasal delivery could improve patient compliance and convenience.[4] |
| What are the main challenges in developing an oral formulation for this compound? | Like most peptides, this compound faces significant barriers to oral absorption. These include degradation by enzymes in the gastrointestinal (GI) tract and poor permeability across the intestinal epithelium due to its size and hydrophilic nature. |
| What formulation strategies are being explored to improve oral bioavailability? | Key strategies include the use of permeation enhancers, such as salcaprozate sodium (SNAC), to increase absorption across the intestinal lining. Other approaches involve mucoadhesive polymers to increase residence time at the absorption site and encapsulation in protective delivery systems. |
| Were other routes of administration, like nasal sprays, previously considered? | Yes, early clinical trials investigated an intranasal formulation of this compound. However, this route was discontinued due to variable bioavailability, which led to inconsistent efficacy and an increased incidence of adverse effects, such as high blood pressure. |
| What are the primary stability concerns for this compound formulations? | As a peptide, this compound is susceptible to physical and chemical degradation. This includes hydrolysis of its amide bonds, oxidation, and deamidation, which can be influenced by pH, temperature, and excipients in the formulation. |
Troubleshooting Guides
Direct answers to specific issues you might encounter during your experiments.
Low In Vitro Permeability in Caco-2 Assays
| Problem | Possible Causes | Troubleshooting Steps |
| Low apparent permeability (Papp) of this compound in Caco-2 monolayer. | 1. Monolayer Integrity Issues: The Caco-2 cell monolayer may not be fully confluent or may have compromised tight junctions, leading to inconsistent results. 2. Efflux Transporter Activity: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the apical side. 3. Low Compound Recovery: The peptide may be adsorbing to the plasticware or degrading during the assay. | 1. Verify Monolayer Integrity: Measure transepithelial electrical resistance (TEER) before and after the experiment. TEER values should be within the acceptable range for your lab's established protocol. You can also assess the permeability of a paracellular marker like Lucifer yellow. 2. Investigate Efflux: Conduct the permeability assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). A significant increase in the apical-to-basolateral Papp value in the presence of an inhibitor suggests that this compound is an efflux substrate. 3. Improve Recovery: Use low-binding plates and pipette tips. Include a mass balance study by quantifying the compound in the apical and basolateral compartments as well as the cell lysate at the end of the experiment. |
Instability of this compound in Formulation
| Problem | Possible Causes | Troubleshooting Steps |
| Degradation of this compound observed in HPLC analysis of the formulation. | 1. Hydrolysis: The peptide bonds in this compound can be hydrolyzed, especially at non-optimal pH. 2. Oxidation: Certain amino acid residues in the peptide may be susceptible to oxidation. 3. Incompatible Excipients: Some excipients may accelerate the degradation of the peptide. | 1. pH Optimization: Conduct a pH-stability study to determine the pH at which this compound has maximum stability. The approved subcutaneous formulation has a pH of approximately 5.0. 2. Protect from Oxidation: Prepare formulations under an inert atmosphere (e.g., nitrogen) and consider adding antioxidants if necessary. Store protected from light. 3. Excipient Compatibility Study: Perform a compatibility study with all planned excipients by storing the peptide with each excipient individually and in combination, and analyzing for degradation over time. |
Issues with Subcutaneous Injections in Animal Models
| Problem | Possible Causes | Troubleshooting Steps |
| Injection site reactions (e.g., redness, swelling) in animal models. | 1. Formulation pH or Osmolality: A non-physiological pH or high osmolality of the formulation can cause irritation at the injection site. 2. High Injection Volume: Injecting a large volume can cause discomfort and leakage. 3. Improper Injection Technique: Incorrect needle depth or repeated injections at the same site can lead to irritation. | 1. Adjust Formulation Properties: Ensure the pH of the formulation is close to physiological pH (around 7.4) and that it is iso-osmotic. 2. Optimize Injection Volume: Keep the injection volume as low as possible. For mice, a typical maximum subcutaneous injection volume is 100 µL. 3. Refine Injection Technique: Use a new sterile needle for each injection. Rotate injection sites to prevent repeated trauma to the same area. Ensure the injection is truly subcutaneous and not intradermal. |
| Stinging sensation upon injection. | 1. pH of the formulation: A pH that is too high or too low can cause a stinging sensation. 2. Cold temperature of the injectate: Injecting a cold solution can cause discomfort. 3. Alcohol from sterilization not evaporated: Residual alcohol on the skin or vial septum can be introduced during injection. | 1. Buffer the formulation: Adjust the pH to be as close to physiological pH (around 7.4) as stability allows. 2. Warm the solution: Allow the syringe to warm to room temperature for 10-15 minutes before injection. 3. Ensure alcohol evaporation: Allow the alcohol used to wipe the skin and vial to fully dry before injection. |
Data on this compound Formulations
The following table summarizes available pharmacokinetic data for different this compound formulations. Note that data for oral and transdermal routes are limited and primarily from preclinical studies.
| Formulation Route | Bioavailability (%) | Tmax (hours) | Cmax (ng/mL) | Half-life (hours) | Species | Reference(s) |
| Subcutaneous | ~100% | 0.5 - 1.0 | 72.8 | 2.7 (range 1.9-4.0) | Human | |
| Oral (with permeation enhancers) | Minimal | Not Reported | Not Reported | Not Reported | Dog | Data inferred from patent literature; specific values not provided. |
| Intranasal | Variable | Not Reported | Variable | Not Reported | Human | |
| Transdermal | Not Reported | Not Reported | Not Reported | Not Reported | In Vitro | Data inferred from patent literature; specific values not provided. |
Experimental Protocols & Methodologies
Detailed protocols for key experiments related to the formulation and evaluation of this compound.
Protocol 1: Preparation of an Oral Solid Dosage Form of this compound with a Permeation Enhancer
This protocol describes the preparation of a simple solid dosage form of this compound for oral administration in preclinical studies, incorporating the permeation enhancer salcaprozate sodium (SNAC).
Materials:
-
This compound acetate
-
Salcaprozate sodium (SNAC)
-
Microcrystalline cellulose (filler)
-
Magnesium stearate (lubricant)
-
Gelatin capsules
Method:
-
Blending: Accurately weigh this compound acetate, SNAC, and microcrystalline cellulose. Combine the powders in a suitable blender and mix until a homogenous blend is achieved. A typical ratio to start with could be 1:20:80 (this compound:SNAC:filler) by weight, but this should be optimized.
-
Lubrication: Add magnesium stearate (typically 0.5-1% w/w) to the blend and mix for a short period (e.g., 2-3 minutes).
-
Encapsulation: Encapsulate the final powder blend into gelatin capsules of the appropriate size based on the target dose and the bulk density of the powder.
-
In Vitro Dissolution: Perform in vitro dissolution testing in relevant media (e.g., simulated gastric and intestinal fluids) to ensure proper release of the drug and permeation enhancer.
Protocol 2: In Vitro Skin Permeation Study for a Transdermal this compound Formulation
This protocol outlines an in vitro method to assess the transdermal delivery of this compound using a Franz diffusion cell.
Materials:
-
This compound transdermal formulation (e.g., a patch or gel)
-
Franz diffusion cells
-
Dermatomed human or animal skin
-
Phosphate-buffered saline (PBS) pH 7.4 (receptor solution)
-
Stirring bars
-
Water bath or heating block
Method:
-
Skin Preparation: Thaw frozen dermatomed skin and cut it into sections large enough to be mounted on the Franz diffusion cells.
-
Cell Assembly: Mount the skin sections onto the Franz diffusion cells with the stratum corneum facing the donor compartment. Fill the receptor compartment with pre-warmed (32°C) PBS, ensuring no air bubbles are trapped beneath the skin. Place a small stir bar in the receptor compartment.
-
Equilibration: Allow the assembled cells to equilibrate in a water bath or on a heating block set to 32°C for at least 30 minutes.
-
Dosing: Apply a known amount of the this compound formulation to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), collect samples from the receptor compartment and replace the withdrawn volume with fresh, pre-warmed PBS.
-
Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux (Jss).
Protocol 3: Caco-2 Cell Permeability Assay for this compound
This protocol describes a standard method for evaluating the intestinal permeability of this compound using the Caco-2 cell line.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) with HEPES buffer
-
This compound stock solution
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS for analysis
Method:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density. Culture the cells for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the transport study, measure the TEER of the cell monolayers. Only use inserts with TEER values above a pre-defined threshold.
-
Transport Study (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed HBSS. b. Add HBSS containing a known concentration of this compound to the apical (donor) compartment. c. Add fresh HBSS to the basolateral (receiver) compartment. d. Incubate the plates at 37°C with gentle shaking. e. At specified time points, collect samples from the basolateral compartment and replace with fresh HBSS.
-
Transport Study (Basolateral to Apical - for efflux): a. Perform the same steps as above, but add the this compound solution to the basolateral compartment and sample from the apical compartment.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
Efflux Ratio: Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). A ratio greater than 2 suggests active efflux.
Visualizations
Diagrams illustrating key concepts and workflows.
References
Bremelanotide Clinical Trials: A Technical Support Guide to High Withdrawal Rates
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive analysis of the high withdrawal rates observed in Bremelanotide clinical trials. This guide offers troubleshooting advice and frequently asked questions to assist researchers in understanding and mitigating these challenges in future studies.
Troubleshooting Guide: Addressing High Withdrawal Rates in this compound Research
High participant withdrawal rates can significantly impact the statistical power and validity of clinical trial results. In the case of this compound, a notable percentage of participants discontinued the studies, primarily due to adverse events. This section provides a question-and-answer format to address specific issues researchers might encounter.
Q1: We are observing a high dropout rate in our this compound study, particularly in the initial weeks. What are the likely causes and how can we address this?
A: High initial dropout rates in this compound trials are strongly correlated with the incidence of adverse events, most notably nausea.[1][2][3] Data from the pivotal RECONNECT studies (Studies 301 and 302) indicate that nausea is the most common treatment-emergent adverse event.[4][5]
Troubleshooting Steps:
-
Prophylactic Antiemetic Therapy: Consider the co-administration of an antiemetic medication prior to this compound administration. Studies have suggested that using anti-nausea medications like ondansetron may help reduce the incidence and severity of nausea.
-
Dose Titration: While the approved dose is 1.75 mg, future research could explore lower starting doses with gradual titration to the therapeutic level. This may help improve initial tolerability.
-
Comprehensive Patient Counseling: Ensure participants are thoroughly educated about the potential for transient nausea, which typically occurs within the first hour and lasts for about two hours after the first dose. Informing them that this side effect often improves with subsequent doses may improve adherence.
Q2: Participants in our trial are reporting a range of adverse events beyond nausea, leading to discontinuation. How can we manage this?
A: Besides nausea, other frequent adverse events contributing to withdrawal include flushing, headache, vomiting, and injection site reactions.
Troubleshooting Steps:
-
Symptomatic Management: Develop clear protocols for managing common side effects. For instance, recommend appropriate analgesics for headaches and advise on managing injection site reactions.
-
Exclusion Criteria Refinement: Carefully screen participants for pre-existing conditions that might predispose them to more severe adverse events. For example, individuals with uncontrolled hypertension or cardiovascular disease are contraindicated for this compound treatment due to its transient effects on blood pressure.
-
Frequency of Dosing: Adherence to the recommended dosing schedule of no more than one dose in 24 hours and no more than eight doses per month is critical. More frequent dosing can increase the risk of adverse events, including hyperpigmentation.
Q3: We are concerned about the potential for unblinding in our placebo-controlled trial due to the distinct side effect profile of this compound. How can this be mitigated?
A: The noticeable and rapid onset of side effects like nausea and flushing can indeed lead to functional unblinding, where participants or investigators can guess the treatment allocation.
Troubleshooting Steps:
-
Active Placebo: Consider the use of an active placebo that mimics some of the mild, transient side effects of this compound without having a therapeutic effect on sexual desire. This could help maintain the blind.
-
Objective Endpoints: While subjective patient-reported outcomes are crucial, incorporating more objective physiological measurements, where feasible, can add a layer of unbiased data.
-
Blinded Data Analysis: Ensure that the statisticians and data analysts remain blinded to the treatment assignments for as long as possible during the data analysis phase.
Frequently Asked Questions (FAQs)
This section addresses common questions from drug development professionals regarding the challenges observed in this compound clinical trials.
Q1: What was the overall withdrawal rate in the this compound Phase 3 trials, and how did it compare between the treatment and placebo groups?
A: The withdrawal rates in the pivotal RECONNECT studies were significantly higher in the this compound group compared to the placebo group. In one analysis of the integrated data from these studies, the discontinuation rate due to adverse reactions was 18% for patients treated with this compound and 2% for those on placebo. Another report noted differential study withdrawal rates in both studies: 41.9% for this compound versus 16.0% for placebo in Study 301, and 43.8% versus 28.4% in Study 302.
Q2: What specific adverse events were the primary drivers of discontinuation?
A: Nausea was the single most common reason for discontinuing this compound treatment, accounting for 8% of discontinuations in the treatment group. Other adverse events leading to discontinuation, though less frequent, included headache (2%), vomiting (1%), flushing (1%), and injection site reactions (1%).
Q3: Are there any long-term safety concerns that may have contributed to withdrawal in extension studies?
A: In the 52-week open-label extension of the RECONNECT studies, the most common treatment-emergent adverse events remained nausea, flushing, and headache. While no new major safety signals emerged, the persistence of these side effects likely contributed to the dropout rate. Approximately 40% of the patients who entered the open-label extension completed the 52 weeks. The most common reasons for discontinuation in the extension phase were adverse events and withdrawal of consent.
Q4: How does the route of administration impact the side effect profile and withdrawal rates?
A: this compound is administered via subcutaneous injection. Earlier development of an intranasal formulation was discontinued due to concerns about increases in blood pressure and significant variations in plasma levels. The subcutaneous route provides 100% bioavailability and is associated with fewer side effects compared to the intranasal route.
Data Presentation
The following tables summarize the quantitative data on adverse events and withdrawal rates from the this compound Phase 3 clinical trials.
Table 1: Incidence of Common Adverse Events in Pooled Phase 3 Placebo-Controlled Trials
| Adverse Event | This compound (n=627) % | Placebo (n=620) % |
| Nausea | 40.0 | 1.3 |
| Flushing | 20.3 | 0.3 |
| Injection Site Reactions | 13.2 | - |
| Headache | 11.3 | 1.9 |
| Vomiting | 4.8 | - |
| Cough | 3.3 | - |
| Fatigue | 3.2 | - |
| Hot Flashes | 2.7 | - |
| Paresthesia | 2.6 | - |
| Dizziness | 2.2 | - |
| Nasal Congestion | 2.1 | - |
Source: Adapted from Drugs.com and Wikipedia.
Table 2: Discontinuation Rates Due to Adverse Reactions in Pooled Phase 3 Trials
| Adverse Reaction | This compound % | Placebo % |
| Overall | 18 | 2 |
| Nausea | 8 | <1 |
| Headache | 2 | <1 |
| Vomiting | 1 | 0 |
| Flushing | 1 | 0 |
| Injection Site Reactions | 1 | 0 |
| Flu-like Symptoms | <1 | 0 |
| Increased Blood Pressure | <1 | 0 |
Source: Adapted from Vyleesi (this compound) Prescribing Information.
Experimental Protocols
The pivotal Phase 3 clinical program for this compound, known as the RECONNECT studies (Studies 301 and 302), consisted of two identical, randomized, double-blind, placebo-controlled trials.
Study Design:
-
Phase 1: Screening (Up to 4 weeks): Participants were screened for eligibility based on inclusion and exclusion criteria.
-
Phase 2: Single-Blind Placebo Run-in (4 weeks): All participants received a placebo to establish a baseline for efficacy endpoints and to minimize the placebo effect.
-
Phase 3: Double-Blind Treatment (24 weeks): Participants were randomized in a 1:1 ratio to receive either this compound (1.75 mg) or a placebo, self-administered subcutaneously via an auto-injector on an as-needed basis.
-
Phase 4: Open-Label Extension (52 weeks): Participants who completed the double-blind phase could opt to enter a 52-week open-label extension where all received this compound.
Participant Population:
-
Premenopausal women diagnosed with generalized acquired Hypoactive Sexual Desire Disorder (HSDD).
Intervention:
-
This compound 1.75 mg administered subcutaneously as needed, at least 45 minutes before anticipated sexual activity.
-
Participants were instructed not to take more than one dose within 24 hours and not to exceed eight doses per month.
Primary Efficacy Endpoints:
The co-primary efficacy endpoints were the change from baseline to the end of the study in:
-
Female Sexual Function Index-Desire Domain (FSFI-D) score: This is a patient-reported outcome measure used to assess changes in sexual desire.
-
Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO) Item 13: This item specifically measures the level of distress a woman feels due to her low sexual desire.
Mandatory Visualizations
The following diagrams illustrate key aspects of this compound's mechanism and the clinical trial workflow.
Caption: this compound's Mechanism and Side Effect Pathways.
Caption: Factors Leading to this compound Trial Withdrawal.
Caption: RECONNECT Clinical Trial Workflow.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Palatin Technologies Announces Start Of this compound Phase 3 Program For Female Sexual Dysfunction - BioSpace [biospace.com]
- 4. This compound for the Treatment of Hypoactive Sexual Desire Disorder: Two Randomized Phase 3 Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palatin Launches reconnectstudy.com in Support of this compound Phase 3 Program for Female Sexual Dysfunction [prnewswire.com]
Technical Support Center: Bremelanotide Long-Term Safety in Open-Label Extension Studies
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the long-term safety profile of Bremelanotide as observed in open-label extension studies. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues and inquiries that may arise during experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the overall long-term safety profile of this compound observed in open-label extension studies?
A1: The 52-week open-label extension of the RECONNECT studies (involving premenopausal women with hypoactive sexual desire disorder) indicated a favorable safety profile for this compound. No new safety signals were identified for those who received the treatment for up to 76 weeks (including the core and open-label extension phases).[1] Most adverse events reported were transient and of mild to moderate severity.[1]
Q2: What are the most common treatment-emergent adverse events (TEAEs) reported in the long-term open-label extension studies?
A2: The most frequently reported TEAEs considered related to this compound in the open-label extension phases of the RECONNECT studies were nausea, flushing, and headache.[1][2][3] Nausea was the most common TEAE and also the most common reason for discontinuing the treatment.
Q3: Is there a difference in the incidence of adverse events for patients newly exposed to this compound in an open-label extension study compared to those who have been on the drug in a preceding core study?
A3: Yes, participants who switched from placebo to this compound in the open-label extension phase experienced a higher incidence of adverse events compared to those who were already receiving this compound in the core phase (78.8% vs. 63.4%, respectively). This incidence of adverse events in the placebo-to-Bremelanotide group was consistent with that observed in patients who were initially randomized to this compound in the core phase of the studies.
Q4: What is the rate of discontinuation due to adverse events in the long-term studies?
A4: In the open-label extension of studies 301 and 302, discontinuation due to adverse events was higher in the group that switched from placebo to this compound (25.9% and 24.1%, respectively) compared to the group that continued on this compound from the core phase (18.5% and 10.8%, respectively).
Q5: Are there any cardiovascular safety concerns with long-term this compound use?
A5: Based on the available studies, there is no evidence of cumulative or sustained effects on blood pressure with this compound. The medication is used on an as-needed basis, and long-term adverse cardiovascular effects are not anticipated. However, it is noted that this compound can cause small, transient increases in blood pressure. Therefore, it is not recommended for patients with uncontrolled hypertension or cardiovascular disease.
Q6: What is the long-term safety data for this compound in men?
A6: The long-term safety profile of this compound in men is not as well-established as it is in women. While some clinical studies have been conducted in men, the data on long-term safety is still limited.
Quantitative Data Summary
Table 1: Most Common Treatment-Emergent Adverse Events (TEAEs) in the Open-Label Extension of the RECONNECT Studies (Integrated Data)
| Adverse Event | Percentage of Patients Reporting (%) |
| Nausea | 40.4% |
| Flushing | 20.6% |
| Headache | 12.0% |
Source: Integrated data from the 52-week open-label extension of the RECONNECT studies (Study 301 and Study 302).
Table 2: Discontinuation Rates Due to Adverse Events in the Open-Label Extension
| Study | Treatment Group (Core Phase → OLE Phase) | Discontinuation Rate (%) |
| Study 301 | Placebo → this compound | 25.9% |
| Study 301 | This compound → this compound | 18.5% |
| Study 302 | Placebo → this compound | 24.1% |
| Study 302 | This compound → this compound | 10.8% |
Source: Data from the 52-week open-label extension of the RECONNECT studies.
Experimental Protocols
Methodology for the RECONNECT Studies (Studies 301 & 302) Open-Label Extension
The long-term safety and efficacy of this compound were evaluated in the RECONNECT studies, which consisted of two parallel phase 3 trials (Study 301 and Study 302).
-
Core Phase: A 24-week, randomized, double-blind, placebo-controlled phase. Premenopausal women with hypoactive sexual desire disorder were randomized to receive either this compound or a placebo.
-
Eligibility for Open-Label Extension (OLE): Women who completed the 24-week core phase and had not experienced serious adverse events were eligible to enroll in the 52-week open-label extension.
-
Open-Label Extension Phase: A 52-week phase where all participants received this compound. This included patients who were on this compound in the core phase (this compound → this compound group) and those who were on placebo in the core phase (Placebo → this compound group).
-
Data Collection: All adverse events were collected throughout the open-label extension to assess the long-term safety profile. Efficacy was also assessed using established endpoints from the core phase.
-
Statistical Analysis: All statistical analyses of the open-label extension data were descriptive.
Visualizations
Caption: Experimental workflow of the RECONNECT studies.
References
Bremelanotide Dosing & Administration in Renal & Hepatic Impairment: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the appropriate use and dosage adjustment of bremelanotide in subjects with renal or hepatic impairment. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Is a dosage adjustment for this compound required for subjects with renal impairment?
A1: Yes, for subjects with severe renal impairment, caution is advised. While no specific dosage adjustment is recommended for mild to moderate renal impairment, systemic exposure to this compound is significantly increased in subjects with severe renal impairment. This may lead to a higher incidence and severity of adverse reactions.
Q2: What is the recommended dosage of this compound in subjects with hepatic impairment?
A2: For subjects with mild to moderate hepatic impairment (Child-Pugh Class A and B), no dosage adjustment is necessary. However, this compound has not been evaluated in subjects with severe hepatic impairment (Child-Pugh Class C). Therefore, it should be used with caution in this population due to the potential for increased systemic exposure and a higher risk of adverse effects.
Q3: What are the primary adverse effects to monitor in subjects with renal or hepatic impairment receiving this compound?
A3: The most common adverse effects to monitor are nausea and vomiting.[1][2] Due to the increased systemic exposure in subjects with severe renal or moderate hepatic impairment, the incidence and severity of these side effects may be elevated.[1] Researchers should have a plan to manage these potential adverse events, which may include antiemetic therapy.
Q4: How does renal or hepatic impairment affect the pharmacokinetics of this compound?
A4: Both renal and hepatic impairment increase the systemic exposure (Area Under the Curve or AUC) of this compound. The extent of this increase is dependent on the severity of the impairment. Refer to the data tables below for a quantitative summary.
Data Presentation: Pharmacokinetic Parameters in Renal and Hepatic Impairment
The following tables summarize the impact of renal and hepatic impairment on the systemic exposure of this compound.
Table 1: this compound Exposure in Subjects with Renal Impairment
| Degree of Renal Impairment | eGFR Level | Fold Increase in this compound AUC | Dosage Adjustment Recommendation |
| Mild | 60-89 mL/min/1.73 m² | 1.2-fold | No adjustment necessary |
| Moderate | 30-59 mL/min/1.73 m² | 1.5-fold | No adjustment necessary |
| Severe | <30 mL/min/1.73 m² | 2-fold | Use with caution |
Table 2: this compound Exposure in Subjects with Hepatic Impairment
| Degree of Hepatic Impairment | Child-Pugh Class | Fold Increase in this compound AUC | Dosage Adjustment Recommendation |
| Mild | A | 1.2-fold | No adjustment necessary |
| Moderate | B | 1.7-fold | No adjustment necessary |
| Severe | C | Not Studied | Use with caution |
Experimental Protocols
While specific protocols for the original pharmacokinetic studies in renally and hepatically impaired subjects are not publicly available, a general methodology for such a trial would typically involve the following steps.
Protocol: Pharmacokinetic Assessment of this compound in Subjects with Renal or Hepatic Impairment
-
Subject Recruitment:
-
Enroll cohorts of subjects with varying degrees of renal impairment (mild, moderate, severe based on eGFR) or hepatic impairment (mild, moderate based on Child-Pugh score), and a cohort of healthy volunteers with normal renal and hepatic function to serve as a control group.
-
Ensure all subjects meet the inclusion and exclusion criteria, including age, sex, and absence of other confounding medical conditions or medications.
-
-
Dosing and Administration:
-
Administer a single, standard subcutaneous dose of this compound (e.g., 1.75 mg) to all subjects.
-
-
Pharmacokinetic Sampling:
-
Collect serial blood samples at predefined time points post-dose (e.g., pre-dose, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process blood samples to separate plasma and store frozen until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters for each subject, including:
-
Maximum plasma concentration (Cmax)
-
Time to maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUCt)
-
Area under the plasma concentration-time curve extrapolated to infinity (AUCinf)
-
Terminal half-life (t1/2)
-
-
Compare the mean pharmacokinetic parameters between each impairment group and the healthy control group to determine the effect of renal or hepatic impairment on this compound disposition.
-
Mandatory Visualizations
Signaling Pathway
This compound is a melanocortin receptor agonist, with its primary therapeutic effect for Hypoactive Sexual Desire Disorder (HSDD) mediated through the melanocortin 4 receptor (MC4R) in the central nervous system.[3][4]
Caption: this compound's mechanism of action and the impact of impaired organ function.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial assessing the impact of renal or hepatic impairment on the pharmacokinetics of a drug like this compound.
Caption: Workflow for a pharmacokinetic study in impaired populations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Increased incidence or severity of nausea and/or vomiting | Higher systemic exposure of this compound due to impaired renal or hepatic clearance. | - Consider pre-treatment with an antiemetic medication.- Ensure subjects are well-hydrated.- Monitor subjects closely after dosing.- In cases of severe or persistent nausea, consider dose reduction or discontinuation for that subject. |
| Unexpectedly high inter-subject variability in pharmacokinetic parameters within an impairment cohort | - Inaccurate classification of the degree of renal or hepatic impairment.- Concomitant medications affecting drug metabolism or excretion.- Individual differences in drug absorption or metabolism not related to organ impairment. | - Re-verify the eGFR or Child-Pugh scores of all subjects.- Review all concomitant medications for potential drug interactions.- Increase the sample size of the cohort if feasible to improve statistical power. |
| Focal hyperpigmentation | Increased systemic exposure and more frequent dosing can increase the risk of focal hyperpigmentation. | - Adhere strictly to the recommended dosing frequency (not more than 8 doses per month).- Advise subjects to report any changes in skin pigmentation.- Consider discontinuation of the study drug if significant hyperpigmentation occurs. |
References
- 1. Frontiers | Melanocortin 4 receptor signaling in Sim1 neurons permits sexual receptivity in female mice [frontiersin.org]
- 2. drugs.com [drugs.com]
- 3. The neurobiology of this compound for the treatment of hypoactive sexual desire disorder in premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Bremelanotide Treatment: A Technical Support Resource for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bremelanotide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic peptide analog of the α-melanocyte-stimulating hormone (α-MSH) and functions as a melanocortin receptor agonist.[1][2][3] It non-selectively activates several melanocortin receptor subtypes, with the highest affinity for MC1R and MC4R.[4][5] Its therapeutic effect in treating Hypoactive Sexual Desire Disorder (HSDD) is primarily attributed to its agonistic activity at the MC4 receptor in the central nervous system, particularly in the hypothalamus. Activation of these receptors is thought to modulate neuro-dopaminergic pathways associated with sexual desire and arousal.
Q2: What are the key pharmacokinetic parameters of this compound?
A2: When administered via subcutaneous injection, this compound has approximately 100% bioavailability. Key pharmacokinetic data are summarized in the table below.
| Parameter | Value | Reference |
| Bioavailability (subcutaneous) | ~100% | |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1.0 hours | |
| Plasma Protein Binding | 21% | |
| Metabolism | Hydrolysis of peptide bonds | |
| Elimination Half-Life | 2.7 hours (range: 1.9 - 4.0 hours) | |
| Excretion | 64.8% in urine, 22.8% in feces |
Q3: What are the most common adverse events observed with this compound treatment?
A3: The most frequently reported side effects associated with this compound are nausea, flushing, and headache. Nausea is the most common adverse event, occurring in approximately 40% of patients, and is often most pronounced after the first dose. Other common side effects include injection site reactions, vomiting, and dizziness.
Troubleshooting Guide
Issue 1: High variability in patient response.
Possible Causes and Solutions:
-
Patient Demographics: Subgroup analyses of the RECONNECT studies have shown that this compound is effective across various age, weight, and Body Mass Index (BMI) subgroups. However, individual patient characteristics can still contribute to variability.
-
Concomitant Medications: this compound can slow gastric emptying, which may alter the absorption of orally administered drugs. This is particularly relevant for medications that rely on threshold concentrations for efficacy, such as antibiotics or pain relievers. Avoid use with oral naltrexone-containing products as this compound can significantly decrease its exposure.
-
Psychosocial Factors: HSDD is a complex condition with biological and psychosocial components. Relationship issues, stress, and other psychological factors can influence treatment outcomes.
-
Hormonal Contraceptive Use: While this compound showed statistically significant improvements in desire for patients not taking hormonal contraceptives and a numerical advantage for those who were, the interplay between this compound and hormonal contraceptives may contribute to response variability.
Issue 2: Managing common side effects.
-
Nausea: This is the most common side effect and tends to be most severe with the initial dose, often improving with subsequent doses. Consider initiating anti-emetic therapy for patients who are bothered by nausea but wish to continue treatment.
-
Flushing and Headache: These are also common and are generally transient.
-
Injection Site Reactions: Pain, redness, or swelling at the injection site are typically mild and short-lived.
-
Increased Blood Pressure and Decreased Heart Rate: this compound can cause a temporary increase in blood pressure and a decrease in heart rate, which usually returns to baseline within 12 hours. It is contraindicated in patients with uncontrolled hypertension or known cardiovascular disease.
-
Focal Hyperpigmentation: Darkening of the skin on the face, gums, and breasts has been reported, particularly in patients with darker skin or with more frequent dosing (more than eight doses per month). This hyperpigmentation may not be reversible.
Experimental Protocols
Key Clinical Trial Efficacy Assessment:
The efficacy of this compound in the pivotal RECONNECT studies was assessed using co-primary endpoints:
-
Change from baseline in the Female Sexual Function Index - Desire Domain (FSFI-D): This is a patient-reported outcomes instrument used to assess changes in sexual desire.
-
Change from baseline in the Female Sexual Distress Scale - Desire/Arousal/Orgasm Item 13 (FSDS-DAO Item 13): This item specifically measures the level of distress a patient feels due to their low sexual desire.
Methodology: Patients self-administered 1.75 mg of this compound or a placebo subcutaneously via an autoinjector as needed before sexual activity for a 24-week period. Efficacy was determined by comparing the change from baseline to the end of the study for both co-primary endpoints between the this compound and placebo groups.
Visualizations
Caption: this compound's dual signaling pathway.
Caption: Troubleshooting workflow for this compound treatment.
References
Validation & Comparative
A Comparative Guide to Bremelanotide and Flibanserin for Hypoactive Sexual Desire Disorder (HSDD)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of bremelanotide and flibanserin, two FDA-approved treatments for Hypoactive Sexual Desire Disorder (HSDD) in premenopausal women. The information is compiled from peer-reviewed clinical trial data and is intended to support research and development efforts in female sexual health.
Mechanism of Action
This compound and flibanserin address HSDD through distinct central nervous system pathways.
This compound is a melanocortin receptor agonist.[1] It non-selectively activates several melanocortin receptor subtypes, with its therapeutic effect in HSDD primarily attributed to its action on the melanocortin 4 receptor (MC4R).[1][2] Activation of MC4R in the medial preoptic area of the hypothalamus is thought to modulate neural pathways involved in sexual desire and arousal, leading to an increase in dopamine release, an excitatory neurotransmitter.[3]
Flibanserin functions as a multifunctional serotonin agent.[4] It acts as an agonist at the serotonin 5-HT1A receptor and an antagonist at the 5-HT2A receptor. This dual action is believed to correct an imbalance of neurotransmitters by increasing dopamine and norepinephrine levels while decreasing serotonin levels in the prefrontal cortex, which may enhance sexual desire.
Signaling Pathways
The distinct mechanisms of action of this compound and flibanserin are visualized in the following signaling pathway diagrams.
Caption: this compound Signaling Pathway.
Caption: Flibanserin Signaling Pathway.
Clinical Efficacy: A Comparative Overview
The following tables summarize the key efficacy data from pivotal Phase III clinical trials for both this compound and flibanserin.
This compound (RECONNECT Studies)
| Endpoint | Study 301 | Study 302 | Integrated Analysis |
| Change in FSFI-Desire Domain Score | 0.30 (p<0.001) | 0.42 (p<0.001) | 0.35 (p<0.001) |
| Change in FSDS-DAO Item 13 Score | -0.37 (p<0.001) | -0.29 (p=0.005) | -0.33 (p<0.001) |
Flibanserin (Pivotal Premenopausal Trials - VIOLET, DAISY, BEGONIA)
| Endpoint | Pooled Analysis (VIOLET & DAISY) | BEGONIA Study |
| Change in Satisfying Sexual Events (SSEs) per month | +1.7 (vs +1.0 for placebo) | Statistically significant increase vs placebo |
| Change in eDiary Desire Score | Statistically significant improvement vs placebo | Statistically significant improvement vs placebo |
| Change in FSFI Desire Domain Score | Statistically significant improvement vs placebo | Statistically significant improvement vs placebo |
| Change in FSDS-R Score | Statistically significant improvement vs placebo | Statistically significant improvement vs placebo |
Flibanserin (SNOWDROP Study - Postmenopausal Women)
| Endpoint | Flibanserin | Placebo | p-value |
| Change in SSEs per 28 days | 1.0 | 0.6 | <0.01 |
| Change in FSFI Desire Domain Score | 0.7 | 0.4 | <0.01 |
| Change in FSDS-R Item 13 Score | -0.8 | -0.6 | <0.01 |
| Change in FSDS-R Total Score | -8.3 | -6.3 | <0.01 |
| Change in FSFI Total Score | 4.2 | 2.7 | <0.01 |
Experimental Protocols
This compound: The RECONNECT Studies
The RECONNECT program consisted of two identical Phase III, randomized, double-blind, placebo-controlled, multicenter trials (Study 301 and Study 302).
Caption: RECONNECT Study Workflow.
-
Participants: Premenopausal women with a diagnosis of acquired, generalized HSDD for at least six months.
-
Intervention: Participants self-administered either 1.75 mg of this compound or a placebo via subcutaneous injection as needed, approximately 45 minutes before anticipated sexual activity.
-
Primary Endpoints:
-
Change from baseline to end-of-study in the Female Sexual Function Index-Desire Domain (FSFI-D) score.
-
Change from baseline to end-of-study in the Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO) item 13 score (assessing distress due to low sexual desire).
-
-
Study Duration: 24 weeks of treatment.
Flibanserin: Pivotal Premenopausal and Postmenopausal Trials
The efficacy of flibanserin was established through several Phase III trials, including the VIOLET, DAISY, and BEGONIA studies in premenopausal women, and the SNOWDROP study in postmenopausal women.
Caption: Flibanserin Phase III Trial Workflow.
-
Participants: Premenopausal (VIOLET, DAISY, BEGONIA) or naturally postmenopausal (SNOWDROP) women with acquired, generalized HSDD.
-
Intervention: Participants received either 100 mg of flibanserin or a placebo orally, once daily at bedtime.
-
Co-Primary Endpoints (varied slightly across trials but generally included):
-
Change from baseline in the number of satisfying sexual events (SSEs).
-
Change from baseline in the FSFI desire domain score.
-
-
Secondary Endpoints: Included changes in the FSDS-R total score and FSFI total score.
-
Study Duration: 24 weeks of treatment followed by a 4-week follow-up period.
Adverse Events
A summary of the most common adverse events reported in clinical trials is presented below.
| This compound | Flibanserin |
| Nausea | Dizziness |
| Flushing | Somnolence |
| Headache | Nausea |
| Vomiting | Fatigue |
| Injection site reactions | Insomnia |
Conclusion
This compound and flibanserin offer distinct pharmacological approaches for the management of HSDD. This compound, a melanocortin receptor agonist administered as needed, has demonstrated efficacy in increasing sexual desire and reducing associated distress. Flibanserin, a daily oral serotonin modulator, has shown to improve satisfying sexual events and sexual desire. The choice between these agents may depend on patient preference regarding dosing regimen, potential side effects, and individual response. Further research, including head-to-head comparative trials, would be beneficial to more definitively delineate the relative efficacy and safety profiles of these two treatments.
References
- 1. What is this compound Acetate used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 3. The neurobiology of this compound for the treatment of hypoactive sexual desire disorder in premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Flibanserin? [synapse.patsnap.com]
A Comparative Analysis of Bremelanotide and PT-141 for Sexual Dysfunction
An Objective Guide for Researchers and Drug Development Professionals
Bremelanotide, marketed under the brand name Vyleesi, and its investigational designation PT-141, represent a novel approach to treating sexual dysfunction. Unlike phosphodiesterase type 5 (PDE5) inhibitors that target the vascular system, this synthetic peptide analog of alpha-melanocyte-stimulating hormone (α-MSH) acts on the central nervous system to modulate sexual desire and arousal. This guide provides a comprehensive comparative analysis of this compound and PT-141, focusing on their mechanism of action, clinical efficacy, pharmacokinetic profiles, and experimental protocols, with a clear distinction between the now-discontinued intranasal formulation and the FDA-approved subcutaneous injection.
Executive Summary
This compound and PT-141 are chemically identical. The distinction primarily lies in their developmental history and approved formulation. Early clinical trials investigated an intranasal formulation of PT-141 for both male and female sexual dysfunction. However, concerns over variable absorption and adverse effects, such as increased blood pressure, led to the discontinuation of this delivery method.[1][2][3] The subsequent development focused on a subcutaneous injection, which demonstrated a more predictable pharmacokinetic profile and a favorable safety and efficacy balance, ultimately leading to the FDA approval of this compound (Vyleesi) for hypoactive sexual desire disorder (HSDD) in premenopausal women.[1][4]
Mechanism of Action: A Central Nervous System Approach
This compound/PT-141 is a melanocortin receptor agonist with a high affinity for the melanocortin 4 receptor (MC4R) and melanocortin 3 receptor (MC3R), which are found in the central nervous system. Its mechanism of action is distinct from that of PDE5 inhibitors. Instead of directly inducing vasodilation, it is thought to modulate the neural pathways that govern sexual arousal and desire.
Activation of MC4R in the hypothalamus is believed to trigger a cascade of downstream signaling. This includes the release of dopamine, a neurotransmitter strongly associated with motivation, pleasure, and reward, in key brain regions like the medial preoptic area. By enhancing these dopaminergic pathways, this compound may increase sexual desire and responsiveness to sexual cues. There is also evidence to suggest it modulates serotonin levels, which can have an inhibitory effect on sexual desire.
dot
Comparative Efficacy: Clinical Trial Data
The clinical efficacy of this compound/PT-141 has been evaluated in both men with erectile dysfunction (ED) and women with HSDD. The most robust data comes from the Phase 3 RECONNECT studies, which assessed the subcutaneous formulation of this compound in premenopausal women.
This compound for Hypoactive Sexual Desire Disorder (HSDD) in Premenopausal Women
The RECONNECT studies were two identical, 24-week, randomized, double-blind, placebo-controlled trials. The primary efficacy endpoints were the change from baseline in the Female Sexual Function Index-Desire Domain (FSFI-D) score and the Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO) Item 13 score (measuring distress due to low sexual desire).
| Efficacy Endpoint | Study 301 (this compound vs. Placebo) | Study 302 (this compound vs. Placebo) | Integrated Studies (this compound vs. Placebo) |
| Change in FSFI-D Score | 0.30 (p<0.001) | 0.42 (p<0.001) | 0.35 (p<0.001) |
| Change in FSDS-DAO Item 13 Score | -0.37 (p<0.001) | -0.29 (p=0.005) | -0.33 (p<0.001) |
Data from the RECONNECT studies.
PT-141 for Erectile Dysfunction (ED) in Men
Earlier studies with the intranasal formulation of PT-141 showed promise in men with ED, including those who did not respond to sildenafil (Viagra). One study found that approximately 33.5% of men on intranasal PT-141 (10 mg) achieved a positive clinical response (erections sufficient for intercourse) compared to only 8.5% on placebo. Another study showed that co-administration of intranasal PT-141 with sildenafil significantly increased the duration of erectile activity compared to sildenafil alone.
| Study Population | Intervention | Outcome |
| Men with ED non-responsive to sildenafil | Intranasal PT-141 (10 mg) vs. Placebo | 33.5% positive clinical response vs. 8.5% (p=0.03) |
| Men with ED | Intranasal PT-141 (7.5 or 10 mg) + Sildenafil (50 or 100 mg) vs. Sildenafil alone | 5.3-fold increase in duration of erectile activity |
Data from studies on intranasal PT-141 in men with ED.
Pharmacokinetic Profiles: Subcutaneous vs. Intranasal
The route of administration significantly impacts the pharmacokinetic profile of this compound/PT-141. The subcutaneous formulation provides more consistent and predictable plasma concentrations, which is believed to contribute to its improved safety profile compared to the intranasal spray.
| Pharmacokinetic Parameter | Subcutaneous this compound (1.75 mg) | Intranasal PT-141 |
| Bioavailability | ~100% | Variable |
| Tmax (Time to Peak Plasma Concentration) | ~1.0 hour (range: 0.5-1.0 hours) | ~0.50 hours |
| Cmax (Peak Plasma Concentration) | 72.8 ng/mL | Dose-dependent increase |
| Half-life (t1/2) | ~2.7 hours (range: 1.9-4.0 hours) | ~1.85 to 2.09 hours |
Experimental Protocols
RECONNECT Phase 3 Trials for HSDD
Objective: To evaluate the efficacy and safety of subcutaneous this compound 1.75 mg in premenopausal women with HSDD.
Study Design: Two identical, multicenter, randomized, double-blind, placebo-controlled trials.
Participant Population: Premenopausal women with a diagnosis of generalized, acquired HSDD for at least 6 months. Key inclusion criteria included being in a stable, monogamous relationship for at least 6 months and being willing to attempt sexual activity at least once a month.
Intervention: Participants were randomized 1:1 to receive either this compound (1.75 mg) or a placebo, self-administered subcutaneously via an auto-injector as needed, approximately 45 minutes before anticipated sexual activity. Dosing was limited to no more than one dose in a 24-hour period and no more than eight doses per month.
Efficacy Assessment:
-
Female Sexual Function Index (FSFI): A 19-item self-report questionnaire assessing six domains of female sexual function (desire, arousal, lubrication, orgasm, satisfaction, and pain) over the past 4 weeks. Scores for each domain are calculated, and a total score is derived, with higher scores indicating better sexual function.
-
Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO): A patient-reported outcome measure used to assess the level of distress associated with sexual dysfunction. Item 13 specifically measures distress due to low sexual desire on a scale from 0 (never) to 4 (always).
dot
References
Co-administration of Bremelanotide and PDE5 Inhibitors for Erectile Dysfunction: A Comparative Guide
An examination of the synergistic potential of centrally-acting and peripherally-acting treatments for erectile dysfunction (ED), this guide provides a comparative analysis of the efficacy of bremelanotide when co-administered with a phosphodiesterase type 5 inhibitor (PDE5i). This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available clinical data, detailed experimental protocols, and an exploration of the distinct signaling pathways of these two drug classes.
Recent clinical interest has focused on the combination of this compound, a melanocortin receptor agonist that acts on the central nervous system to enhance sexual arousal, and PDE5 inhibitors, which promote penile erection through peripheral vascular effects. This approach is particularly aimed at men with ED who have not responded to PDE5i monotherapy, a significant patient population estimated to be between 30-40%.[1][2][3]
A Phase 2 clinical trial by Palatin Technologies is currently underway to evaluate a co-formulation of this compound and a PDE5i for ED patients who are non-responders to PDE5i monotherapy, with topline data anticipated by the end of 2024.[1][2] This follows earlier clinical studies that have suggested a synergistic effect between the two drugs, leading to statistically significant improvements in erectile function.
This guide synthesizes data from key published studies to provide a framework for understanding the potential of this combination therapy.
Quantitative Analysis of Efficacy
Two pivotal studies have provided initial evidence for the enhanced efficacy of co-administering this compound and a PDE5i. The following tables summarize the quantitative outcomes from these trials.
Table 1: Efficacy of Intranasal this compound (PT-141) Co-administered with Sildenafil
| Outcome Measure | Placebo | Sildenafil (25 mg) + Placebo Spray | Sildenafil (25 mg) + this compound (7.5 mg) |
| Mean Duration of >60% Base Rigidity (minutes) | 20.6 | 70.0 | 113.0 |
| Mean Duration of >60% Tip Rigidity (minutes) | 18.5 | 53.8 | 103.1 |
| *Statistically significant increase compared to sildenafil alone |
Source: Diamond, LE, et al. Urology. 2005.
Table 2: Efficacy of Intranasal this compound in Sildenafil Non-Responders
| Outcome Measure | Placebo (n=170) | This compound (10 mg) (n=172) | p-value |
| Positive Clinical Response | 8.5% (13 patients) | 33.5% (51 patients) | 0.03 |
| Mean Weekly Coitus Episodes (at end of study) | 1.4 | 2.2 | 0.03 |
| Mean Intercourse Satisfaction Domain (IIEF) | 10 | 16 | 0.03 |
Source: Safarinejad MR, et al. J Urology. 2008.
Experimental Protocols
A detailed understanding of the methodologies employed in these key studies is crucial for the interpretation of their findings.
Study 1: Co-administration of Intranasal PT-141 and Sildenafil in ED Responders
-
Study Design: This was a randomized, crossover design study involving 19 men with erectile dysfunction who were responders to sildenafil or vardenafil.
-
Interventions: Participants received three different treatments in a crossover fashion:
-
25 mg sildenafil and 7.5 mg intranasal this compound (PT-141).
-
25 mg sildenafil and an intranasal placebo spray.
-
A placebo tablet and an intranasal placebo spray.
-
-
Efficacy Assessment: Erectile activity was measured using RigiScan during two 30-minute episodes of visual sexual stimulation over a 6-hour period after dosing.
-
Key Inclusion Criteria: Men with a diagnosis of erectile dysfunction who were self-reported responders to either Viagra or Levitra.
-
Statistical Analysis: The study used a crossover design, and statistical comparisons were made between the treatment arms.
Study 2: Salvage of Sildenafil Failures with this compound
-
Study Design: A randomized, double-blind, placebo-controlled study was conducted with 342 married men (aged 28-59) with ED who were non-responders to sildenafil.
-
Interventions:
-
Group 1 (n=172): Received 10 mg of this compound as an intranasal spray, administered 45 minutes to 2 hours before sexual stimulation.
-
Group 2 (n=170): Received a matching placebo intranasal spray.
-
Patients were instructed to use the treatment for at least 16 attempts at home.
-
-
Efficacy Assessment: The primary efficacy endpoints were based on the International Index of Erectile Function (IIEF) questionnaire, mean intercourse satisfaction domain scores, and mean weekly coitus episodes.
-
Key Inclusion Criteria: Married men aged 28 to 59 years with a history of erectile dysfunction who had not responded to sildenafil treatment.
-
Statistical Analysis: The efficacy of the two treatments was assessed every four attempts and at the end of the study, with statistical comparisons made between the this compound and placebo groups.
Signaling Pathways and Mechanism of Action
The synergistic effect of this compound and PDE5is stems from their distinct and complementary mechanisms of action. This compound acts on the central nervous system to initiate sexual arousal, while PDE5is act peripherally to facilitate the physiological process of erection.
This compound Signaling Pathway
This compound is a synthetic analog of the naturally occurring neuropeptide alpha-melanocyte-stimulating hormone (α-MSH). It is an agonist at melanocortin receptors, particularly the MC4R, which is expressed in the brain. Activation of these receptors in the hypothalamus is thought to modulate key neural pathways involved in sexual desire and arousal. This central stimulation is believed to lead to the release of pro-erectile neurotransmitters.
PDE5i Signaling Pathway
PDE5 inhibitors work at the level of the corpus cavernosum in the penis. During sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells, which in turn stimulates the production of cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that leads to the relaxation of smooth muscle in the corpus cavernosum, allowing for increased blood flow and penile erection. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, these drugs lead to an accumulation of cGMP, thereby enhancing and prolonging the erectile response to sexual stimulation.
Combined Experimental Workflow
The logical workflow for a clinical trial investigating the co-administration of this compound and a PDE5i would involve screening for the appropriate patient population, a randomized and controlled treatment period, and subsequent efficacy and safety assessments.
Conclusion
The co-administration of this compound and a PDE5i represents a promising therapeutic strategy for erectile dysfunction, particularly for patients who do not respond to PDE5i monotherapy. The available data suggest a synergistic effect, with the central pro-arousal action of this compound complementing the peripheral vasodilatory effects of PDE5is. The ongoing Phase 2 clinical trial will provide more definitive data on the efficacy and safety of a co-formulated product. Future research should continue to explore optimal dosing, long-term safety, and patient-reported outcomes to fully elucidate the clinical utility of this combination therapy.
References
Bremelanotide Demonstrates Significant Improvement in Female Sexual Function Index for Hypoactive Sexual Desire Disorder
A comprehensive review of clinical trial data reveals that bremelanotide, a melanocortin receptor agonist, shows statistically significant and clinically meaningful improvements in the Female Sexual Function Index (FSFI) in premenopausal women with hypoactive sexual desire disorder (HSDD). This comparison guide provides an objective analysis of this compound's performance against placebo, supported by experimental data from pivotal clinical trials.
This compound, marketed as Vyleesi, is an injectable treatment for acquired, generalized HSDD in premenopausal women.[1] Its efficacy has been primarily evaluated in two large-scale, phase 3 clinical trials known as the RECONNECT studies (studies 301 and 302).[2][3] These studies provide robust data on the drug's impact on female sexual function, as measured by the FSFI, a widely used and validated questionnaire.
Comparative Efficacy: this compound vs. Placebo
The primary measure of sexual function in the RECONNECT trials was the FSFI, a 19-item self-report instrument that assesses six domains of female sexual function: desire, arousal, lubrication, orgasm, satisfaction, and pain. The data from these trials consistently show that this compound treatment leads to significant improvements in the FSFI total score and its various domains compared to placebo.
In a pooled analysis of a phase 2b dose-finding trial, premenopausal women with female sexual dysfunction who received this compound at doses of 1.25 mg and 1.75 mg showed a mean increase of 3.6 in their FSFI total score from baseline, compared to a 1.9-point increase in the placebo group (p = 0.0017).[4][5] Furthermore, the phase 3 RECONNECT studies demonstrated that this compound was associated with significant improvements in the FSFI total score, as well as the domains of arousal, lubrication, orgasm, and satisfaction (all p ≤ 0.01).
Specifically, the RECONNECT trials reported statistically significant increases in the FSFI desire domain score for women taking this compound compared to placebo. In study 301, the improvement was 0.30 (p<0.001), and in study 302, it was 0.42 (p<0.001). The integrated analysis of both studies showed an improvement of 0.35 (p<0.001). Beyond desire, this compound also led to significant improvements in the FSFI arousal and orgasm domain scores. At the first post-dosing assessment at 4 weeks, the this compound group showed a 23-25% increase in arousal scores and a 16-21% increase in orgasm scores over baseline, which was significantly higher than the placebo group. These improvements continued to increase over the 24-week study period.
| Efficacy Endpoint | This compound (1.75 mg) | Placebo | p-value | Study |
| Change in FSFI Desire Domain Score | ||||
| Study 301 | 0.30 | <0.001 | ||
| Study 302 | 0.42 | <0.001 | ||
| Integrated Studies | 0.35 | <0.001 | ||
| Change in FSFI Total Score | ||||
| Phase 2b (1.25/1.75 mg pooled) | +3.6 | +1.9 | 0.0017 | |
| Percentage of Women with FSFI Total Score > 26.5 | ||||
| Phase 2b (1.75 mg) | 49% | 36.5% |
Alternative Treatments
While this guide focuses on this compound, it is important to note the landscape of HSDD treatments. Flibanserin (Addyi) is another FDA-approved medication for premenopausal women with HSDD. Unlike the on-demand injectable this compound, flibanserin is a daily oral pill that works on serotonin receptors in the brain. Other treatments for female sexual dysfunction can include psychotherapy, hormone therapy (estrogen or testosterone), and bupropion (off-label). The choice of treatment depends on the individual's specific circumstances and preferences.
Experimental Protocols
The validation of this compound's effect on the FSFI is based on rigorous clinical trial methodologies, primarily from the RECONNECT studies.
Study Design: The RECONNECT studies were two identical, 24-week, randomized, double-blind, placebo-controlled, multicenter phase 3 trials.
Participant Population: The studies enrolled premenopausal women with a diagnosis of acquired, generalized HSDD.
Intervention: Participants were randomized to receive either this compound (1.75 mg) or a matching placebo, self-administered subcutaneously via an auto-injector on an as-needed basis approximately 45 minutes before anticipated sexual activity.
Data Collection: The Female Sexual Function Index (FSFI) was a key instrument for assessing efficacy. This questionnaire was administered at baseline and at various time points throughout the 24-week treatment period to measure changes in sexual function.
Primary Endpoints: The co-primary efficacy endpoints were the change from baseline to the end of the study in the FSFI desire domain score and the Female Sexual Distress Scale–Desire/Arousal/Orgasm (FSDS-DAO) item 13, which measures distress related to low sexual desire.
Visualizing the Science Behind this compound
To better understand the mechanisms and processes involved in the validation of this compound, the following diagrams are provided.
References
- 1. mensreproductivehealth.com [mensreproductivehealth.com]
- 2. This compound for the Treatment of Hypoactive Sexual Desire Disorder: Two Randomized Phase 3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for the Treatment of Hypoactive Sexual Desire Disorder: Two Randomized Phase 3 Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for female sexual dysfunctions in premenopausal women: a randomized, placebo-controlled dose-finding trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Bremelanotide vs. Placebo: A Comparative Analysis of Randomized Controlled Trials for Hypoactive Sexual Desire Disorder
An objective review of the pivotal RECONNECT studies, detailing the efficacy and safety of bremelanotide in premenopausal women with hypoactive sexual desire disorder (HSDD), supported by comprehensive experimental data and protocol descriptions.
This compound, a melanocortin receptor agonist, has been evaluated in multiple randomized controlled trials (RCTs) for the treatment of HSDD in premenopausal women. This guide provides a detailed comparison of this compound against placebo, focusing on the data from the pivotal Phase 3 RECONNECT (Research to Evaluate and Confirm the Efficacy and Safety of this compound in Women with HSDD) trials.
Efficacy Data
The efficacy of this compound was primarily assessed using the Female Sexual Function Index-Desire Domain (FSFI-D) score and the Female Sexual Distress Scale-Desaio/Arousal/Orgasm (FSDS-DAO) Item 13, which measures distress related to low sexual desire. The RECONNECT program consisted of two identical Phase 3 trials, Study 301 and Study 302.[1]
Table 1: Change from Baseline in Efficacy Endpoints (24-Week Treatment)
| Endpoint | Study | This compound (1.75 mg) | Placebo | Difference (P-value) |
| Change in FSFI-Desire Domain Score | Study 301 | 0.30 | - | 0.30 (P<.001)[1][2] |
| Study 302 | 0.42 | - | 0.42 (P<.001)[1][2] | |
| Integrated | 0.35 | - | 0.35 (P<.001) | |
| Change in FSDS-DAO Item 13 Score | Study 301 | -0.37 | - | -0.37 (P<.001) |
| Study 302 | -0.29 | - | -0.29 (P=.005) | |
| Integrated | -0.33 | - | -0.33 (P<.001) |
Data presented as mean change from baseline to end of study.
Statistically significant improvements in sexual desire and a reduction in related distress were observed in women treated with this compound compared to placebo across both individual and integrated analyses of the RECONNECT studies.
Secondary endpoints included the number of satisfying sexual events (SSEs). While there was no significant difference between the treatment groups for SSEs reported within 72 hours of study drug administration, other secondary measures of overall sexual function and distress showed significant favor for this compound. A dose-finding trial also indicated that pooled doses of 1.25 mg and 1.75 mg of this compound resulted in a statistically significant increase in the number of satisfying sexual events per month compared to placebo.
Safety and Tolerability
The safety profile of this compound was also extensively evaluated in the RECONNECT studies. The most commonly reported treatment-emergent adverse events are summarized below.
Table 2: Common Treatment-Emergent Adverse Events (>5% in this compound Group)
| Adverse Event | This compound (%) | Placebo (%) |
| Nausea | 40.0 | 1.3 |
| Flushing | 20.3 | 0.3 |
| Headache | 11.3 | 1.9 |
The majority of these adverse events were reported as mild to moderate in severity and were often transient. Nausea was the most frequent adverse event leading to study discontinuation, with a higher rate in the this compound group. No clinically significant effects on laboratory tests, electrocardiograms, or weight were observed.
Experimental Protocols
The RECONNECT studies were two identically designed, randomized, double-blind, placebo-controlled, multicenter trials.
Study Design:
-
Participants: Premenopausal women with a diagnosis of HSDD. The mean age of participants was 39 years, and the majority were white (85.6%).
-
Phases: The trials included a 4-week screening period, a 4-week at-home single-blind placebo period to establish baseline, and a 24-week double-blind treatment period. An optional 52-week open-label extension study was also conducted.
-
Randomization: Patients were randomized in a 1:1 ratio to receive either this compound (1.75 mg) or a matching placebo.
-
Dosing: this compound 1.75 mg or placebo was self-administered subcutaneously via an autoinjector on an as-needed basis, approximately 45 minutes before anticipated sexual activity.
-
Primary Endpoints: The co-primary efficacy endpoints were the change from baseline to the end of the 24-week treatment period in the FSFI-Desire Domain score and the FSDS-DAO Item 13 score.
-
Secondary Endpoints: These included changes in the total FSFI score, other FSFI domain scores (arousal, lubrication, orgasm, satisfaction), total FSDS-DAO score, and the number of satisfying sexual events.
Mechanism of Action and Experimental Workflow
Signaling Pathway
This compound is a synthetic peptide analog of the naturally occurring hormone alpha-melanocyte-stimulating hormone (α-MSH). It functions as an agonist at melanocortin receptors, particularly the MC3R and MC4R, which are located in the central nervous system. The precise mechanism by which this compound improves the symptoms of HSDD is not fully understood, but it is thought to involve the modulation of neural pathways associated with sexual desire and arousal. One theory suggests that this compound stimulates the release of dopamine in key brain regions involved in sexual behavior.
Caption: Proposed signaling pathway of this compound in the central nervous system.
Experimental Workflow
The workflow of the RECONNECT clinical trials followed a structured and rigorous process to ensure the validity and reliability of the data collected.
Caption: Experimental workflow of the Phase 3 RECONNECT clinical trials.
References
A Comparative Analysis of Bremelanotide and PDE5 Inhibitors: Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanisms of action of bremelanotide and phosphodiesterase type 5 (PDE5) inhibitors, two distinct classes of drugs used in the management of sexual dysfunction. This document is intended for an audience with a background in biomedical sciences and drug development, offering a detailed examination of their signaling pathways, a summary of relevant clinical data, and an overview of the experimental protocols used to characterize these compounds.
Introduction
Sexual dysfunction is a multifactorial condition with a significant impact on quality of life. Pharmacological interventions have emerged as key therapeutic strategies. This compound, a melanocortin receptor agonist, and PDE5 inhibitors, which target the cyclic guanosine monophosphate (cGMP) pathway, represent two different approaches to treating sexual dysfunction, each with a unique mechanism of action. This compound is approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women, while PDE5 inhibitors are the first-line oral therapy for erectile dysfunction (ED) in men.[1] This guide will dissect the molecular and physiological underpinnings of these two drug classes.
Mechanisms of Action
This compound: A Centrally Acting Melanocortin Receptor Agonist
This compound is a synthetic analog of the naturally occurring peptide hormone alpha-melanocyte-stimulating hormone (α-MSH). It acts as an agonist at melanocortin receptors, particularly the MC4R, which is predominantly expressed in the central nervous system.[1] The binding of this compound to these receptors is believed to modulate the activity of key neural pathways involved in sexual desire and arousal.
The proposed mechanism involves the activation of dopaminergic pathways in the brain, which are known to play a crucial role in motivation and reward. By stimulating MC4R in areas such as the hypothalamus, this compound is thought to enhance sexual desire and arousal through a central mechanism, independent of direct effects on vascular smooth muscle.[1]
PDE5 Inhibitors: Peripherally Acting Vasodilators
Phosphodiesterase type 5 (PDE5) inhibitors, such as sildenafil, tadalafil, and vardenafil, exert their effects primarily in the periphery. The mechanism of penile erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation. NO activates the enzyme guanylate cyclase, which increases the levels of cyclic guanosine monophosphate (cGMP). cGMP, in turn, leads to the relaxation of smooth muscle in the corpus cavernosum, allowing for increased blood flow and an erection.
PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, these drugs prevent the breakdown of cGMP, thereby enhancing the effect of NO and prolonging smooth muscle relaxation and penile erection. It is important to note that PDE5 inhibitors do not initiate erections but rather augment the natural erectile response to sexual stimulation.[2]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways of this compound and PDE5 inhibitors.
Caption: this compound signaling pathway in the central nervous system.
References
Head-to-head comparison of Bremelanotide and Flibanserin side effects
An Objective Comparison of Bremelanotide and Flibanserin Side Effects for Drug Development Professionals
This guide provides a head-to-head comparison of the side effect profiles of this compound (Vyleesi) and Flibanserin (Addyi), two FDA-approved treatments for hypoactive sexual desire disorder (HSDD) in premenopausal women. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at the adverse events documented in clinical trials, the underlying mechanisms, and the protocols used to gather this data.
Overview of Mechanisms and Side Effect Profiles
This compound and Flibanserin operate via distinct pharmacological pathways, which directly influence their respective side effect profiles.
This compound is a melanocortin receptor agonist, administered via subcutaneous injection on an as-needed basis approximately 45 minutes before anticipated sexual activity.[1] Its mechanism involves activating melanocortin receptors, particularly the melanocortin 4 receptor (MC4R), in the central nervous system to modulate pathways related to sexual desire.[2][3] This mechanism, however, is also linked to its most common side effects, which are generally acute and transient. The most frequently reported adverse events are nausea, flushing, and headache.[4][5] Notably, this compound can cause a temporary increase in blood pressure and a corresponding decrease in heart rate.
Flibanserin is a postsynaptic serotonin 1A receptor agonist and 2A receptor antagonist, taken orally once daily at bedtime. Its mechanism is not fully understood but is thought to involve altering the balance of neurotransmitters—specifically decreasing serotonin while increasing dopamine and norepinephrine levels in the prefrontal cortex—to improve sexual desire. Its side effect profile is dominated by central nervous system (CNS) depressant effects, including dizziness, somnolence (sleepiness), and fatigue. A significant safety concern for Flibanserin is the increased risk of severe hypotension and syncope (fainting), particularly when taken with alcohol or certain interacting medications.
Quantitative Comparison of Adverse Events
The following table summarizes the incidence of common treatment-emergent adverse events (TEAEs) for this compound and Flibanserin as reported in their respective Phase 3 clinical trials.
| Adverse Event | This compound 1.75 mg (Incidence %) | Flibanserin 100 mg (Incidence %) | Placebo (Incidence %) |
| Gastrointestinal | |||
| Nausea | 40.0 | ~10.0 | 1.3 (this compound Trials) |
| Vomiting | 4.8 | Not reported as a primary common event | - |
| Dry Mouth | - | Common, but % varies | - |
| Neurological/CNS | |||
| Dizziness | 2.2 | ~11.0 | - |
| Somnolence | - | ~11.0 | 3.0 (Flibanserin Trials) |
| Headache | 11.3 | Common, but % varies | 1.9 (this compound Trials) |
| Fatigue | 3.2 | ~9.0 | - |
| Insomnia | - | ~5.0 | - |
| Cardiovascular/Vascular | |||
| Flushing | 20.3 | - | 1.3 (this compound Trials) |
| Hypotension | Transient increases noted | 0.2 | <0.1 (Flibanserin Trials) |
| Syncope (Fainting) | - | 0.4 | 0.2 (Flibanserin Trials) |
| Other | |||
| Injection Site Reactions | 13.2 | N/A (Oral) | 0.5 (this compound Trials) |
| Focal Hyperpigmentation | 1.0 (with recommended use) | - | 0 (this compound Trials) |
| Discontinuation due to AE | 8.1 (due to nausea) | 13.0 | 6.0 (Flibanserin Trials) |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and Flibanserin are visualized below, illustrating their primary targets and downstream effects that contribute to both efficacy and adverse events.
Caption: this compound acts as an MC4R agonist in the CNS, leading to downstream effects on sexual desire.
Caption: Flibanserin modulates serotonin, dopamine, and norepinephrine activity in the brain.
Experimental Protocols for Side Effect Assessment
The adverse event data for both this compound and Flibanserin were collected during multi-center, randomized, double-blind, placebo-controlled Phase 3 trials.
General Protocol:
-
Study Population: Premenopausal women diagnosed with acquired, generalized HSDD. Exclusion criteria typically included other sexual dysfunctions, certain psychiatric disorders, or use of medications known to affect sexual function.
-
Design: Participants were randomized to receive either the active drug or a placebo for a period of 24 weeks. This compound trials (e.g., RECONNECT studies) involved as-needed subcutaneous injections, while Flibanserin trials (e.g., VIOLET, DAISY, BEGONIA) involved once-daily oral administration at bedtime.
-
Data Collection: Adverse events were systematically collected at regular intervals (e.g., monthly visits) throughout the study. This involved physical examinations, vital sign assessments (including blood pressure), ECGs, clinical laboratory tests, and patient-reported outcomes. Spontaneously reported adverse events by participants were also recorded.
-
Primary Endpoints: While efficacy endpoints focused on changes in sexual desire and associated distress, safety and tolerability were critical secondary outcomes. The frequency, severity, and duration of all adverse events were documented to build the comprehensive safety profile.
The workflow for these pivotal clinical trials is illustrated below.
Caption: Standard workflow for Phase 3 clinical trials assessing this compound and Flibanserin.
Summary and Conclusion for a Research Audience
The side effect profiles of this compound and Flibanserin are intrinsically linked to their distinct mechanisms of action and methods of administration.
-
This compound's profile is characterized by acute, transient, and tolerability-related events like nausea and flushing, which occur shortly after its as-needed injection. The incidence of nausea is notably high with the first dose but tends to decrease with subsequent use. Its effect on blood pressure warrants caution in patients with uncontrolled hypertension or cardiovascular disease.
-
Flibanserin's profile is defined by CNS depression, a consequence of its daily oral administration and modulation of central neurotransmitters. The primary risks of dizziness and somnolence necessitate bedtime dosing to mitigate daytime impairment. The significant interaction with alcohol, leading to an increased risk of severe hypotension and syncope, is a major clinical and regulatory concern.
For drug development professionals, this comparison highlights different risk-benefit considerations. This compound's challenges lie in managing acute tolerability, while Flibanserin's focus is on mitigating the risks of CNS depression and drug interactions associated with chronic daily use. Future research may focus on developing melanocortin agonists with reduced emetic potential or serotonin modulators with a more favorable CNS and cardiovascular safety profile.
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is this compound Acetate used for? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound for the Treatment of Hypoactive Sexual Desire Disorder: Two Randomized Phase 3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety Profile of this compound Across the Clinical Development Program - PubMed [pubmed.ncbi.nlm.nih.gov]
Bremelanotide's Affinity for Melanocortin Receptors: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of the binding affinity of bremelanotide for the melanocortin 1, 3, and 4 receptors (MC1R, MC3R, and MC4R). Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details underlying methodologies, and visualizes relevant biological pathways to offer an objective overview of this compound's receptor interaction profile.
Executive Summary
This compound is a synthetic peptide analogue of α-melanocyte-stimulating hormone (α-MSH) that functions as a non-selective agonist at several melanocortin receptors. Its pharmacological activity is most relevant at the MC1R and MC4R at therapeutic doses, with a notable affinity for MC3R as well.[1] This non-selective profile underpins its therapeutic effects and is a critical consideration in drug development and clinical application. This guide presents a detailed examination of its binding characteristics to provide a clear comparative reference.
Data Presentation: Receptor Binding Affinity and Functional Activity
The following table summarizes the quantitative data on this compound's binding affinity (Ki) and functional activity (EC50) for human MC1R, MC3R, and MC4R. The data is compiled from a study that characterized various melanocortin receptor ligands, providing a basis for direct comparison.
| Receptor | Ligand | pKi | Ki (nM) | pEC50 | EC50 (nM) |
| hMC1R | This compound | 8.87 ± 0.08 | 1.35 | 9.00 ± 0.04 | 1.00 |
| hMC3R | This compound | 7.91 ± 0.07 | 12.3 | 7.71 ± 0.13 | 19.5 |
| hMC4R | This compound | 8.48 ± 0.06 | 3.31 | 8.32 ± 0.07 | 4.79 |
Data sourced from Dure et al. (2022). pKi is the negative logarithm of the inhibition constant (Ki), and pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pKi or pEC50 value indicates stronger binding affinity or potency, respectively.
Experimental Protocols
The binding affinity and functional activity data presented in this guide were determined using established and validated in vitro assays. The general methodologies for these key experiments are detailed below.
Competitive Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Objective: To quantify the affinity of this compound for MC1R, MC3R, and MC4R.
Materials:
-
HEK293 cells stably expressing the human melanocortin receptor of interest (MC1R, MC3R, or MC4R).
-
Cell membrane preparation buffer (e.g., Tris-HCl with protease inhibitors).
-
Assay buffer (e.g., 25 mM HEPES, pH 7.4, with MgCl2, CaCl2, and BSA).
-
Radioligand: [125I]-NDP-α-MSH, a high-affinity melanocortin receptor agonist.
-
Test compound: this compound at various concentrations.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Membranes from HEK293 cells expressing the target receptor are prepared by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radioligand ([125I]-NDP-α-MSH) and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by filtration through a glass fiber filter mat.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional cAMP Production Assay
This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a second messenger, following receptor activation.
Objective: To determine the functional potency (EC50) of this compound at MC1R, MC3R, and MC4R.
Materials:
-
HEK293 cells expressing the human melanocortin receptor of interest.
-
Cell culture medium.
-
Test compound: this compound at various concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Plating: Cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Addition: The cell culture medium is replaced with a medium containing varying concentrations of this compound.
-
Incubation: The cells are incubated for a specific period to allow for receptor activation and subsequent cAMP production.
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: The concentration-response curve is plotted, and the EC50 value, the concentration of the agonist that produces 50% of the maximal response, is determined.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathway of melanocortin receptors and the general workflow of a competitive binding assay.
References
Meta-analysis of Bremelanotide Clinical Trial Data for Hypoactive Sexual Desire Disorder (HSDD)
This guide provides a comparative meta-analysis of clinical trial data for bremelanotide and its primary alternative, flibanserin, for the treatment of Hypoactive Sexual Desire Disorder (HSDD) in women. The information is intended for researchers, scientists, and drug development professionals, offering a detailed examination of efficacy, safety, and experimental protocols.
Comparative Efficacy and Safety of this compound and Flibanserin
This compound and flibanserin are two FDA-approved treatments for HSDD in premenopausal women, though flibanserin has also been studied in postmenopausal women.[1][2][3] The following tables summarize the quantitative data from key clinical trials to facilitate a direct comparison of their performance.
Table 1: Comparison of Key Clinical Trial Data
| Feature | This compound (RECONNECT Studies) | Flibanserin (SNOWDROP, VIOLET, DAISY, BEGONIA Trials) |
| Drug Class | Melanocortin Receptor Agonist | Serotonin Receptor 1A Agonist/Serotonin Receptor 2A Antagonist |
| Administration | Subcutaneous injection as needed (at least 45 minutes before sexual activity) | Oral tablet once daily at bedtime |
| Primary Efficacy Endpoints | - Change in Female Sexual Function Index-Desire Domain (FSFI-D) score- Change in Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO) Item 13 score | - Change in number of satisfying sexual events (SSEs)- Change in FSFI-D score |
| Key Efficacy Findings | Statistically significant improvement in sexual desire and reduction in related distress.[4][5] | Statistically significant, though modest, increase in SSEs and improvement in sexual desire. |
| Common Adverse Events | Nausea, flushing, headache. | Dizziness, somnolence, nausea, fatigue. |
Table 2: Quantitative Efficacy Outcomes
| Outcome Measure | This compound (Integrated RECONNECT Data) | Flibanserin (Representative Trial Data) |
| Change in FSFI-D Score | 0.35 (p<0.001) vs. placebo | 0.7 vs. 0.4 for placebo (SNOWDROP) |
| Change in FSDS-DAO Item 13 Score | -0.33 (p<0.001) vs. placebo | -0.8 vs. -0.6 for placebo (SNOWDROP) |
| Change in Satisfying Sexual Events (SSEs) per month | Not a primary endpoint; some analyses show no significant increase. | Increase of approximately 0.5 to 1 additional SSE every two months compared to placebo. |
Experimental Protocols
The following sections detail the methodologies of the pivotal clinical trials for this compound and flibanserin.
This compound: The RECONNECT Studies
The RECONNECT program consisted of two identical Phase 3, randomized, double-blind, placebo-controlled, multicenter trials (Study 301 and Study 302).
-
Objective: To evaluate the efficacy and safety of this compound in premenopausal women with HSDD.
-
Patient Population: Premenopausal women diagnosed with HSDD.
-
Study Design: Participants were randomized in a 1:1 ratio to receive either this compound (1.75 mg) or a placebo. The treatment was self-administered subcutaneously via an auto-injector on an as-needed basis for 24 weeks.
-
Efficacy Assessment: The co-primary endpoints were the change from baseline to the end of the study in the Female Sexual Function Index-Desire Domain (FSFI-D) score and the Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO) Item 13 score. Secondary endpoints included changes in the FSFI total score and the number of satisfying sexual events (SSEs).
Flibanserin: The SNOWDROP, VIOLET, DAISY, and BEGONIA Trials
These were multicenter, randomized, double-blind, placebo-controlled trials to assess the efficacy and safety of flibanserin. The SNOWDROP trial focused on postmenopausal women, while the others focused on premenopausal women.
-
Objective: To evaluate the efficacy and safety of flibanserin in women with HSDD.
-
Patient Population: Premenopausal or naturally postmenopausal women with HSDD.
-
Study Design: Participants were randomized to receive either flibanserin (100 mg) or a placebo, taken orally once daily at bedtime for 24 weeks.
-
Efficacy Assessment: Co-primary endpoints were the change from baseline in the number of satisfying sexual events (SSEs) over 28 days and the change in the FSFI desire domain score. Secondary endpoints included changes in the Female Sexual Distress Scale-Revised (FSDS-R) total score.
Signaling Pathways and Experimental Workflow
The mechanisms of action for this compound and flibanserin differ significantly, targeting distinct neurological pathways.
This compound Signaling Pathway
This compound is a synthetic peptide analog of the α-melanocyte-stimulating hormone (α-MSH) and functions as a melanocortin receptor agonist, primarily targeting the MC3R and MC4R in the central nervous system. Its activation of these receptors is thought to modulate inflammatory pathways and influence sexual desire and arousal, though the exact downstream mechanism is not fully elucidated. It is believed to stimulate dopamine release in key brain regions associated with sexual motivation.
Flibanserin Signaling Pathway
Flibanserin has a more complex mechanism, acting as a multifunctional serotonin agonist and antagonist (MSAA). It is a 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. This dual action is believed to decrease serotonin levels while increasing dopamine and norepinephrine levels in the prefrontal cortex, which is thought to be the basis for its effect on sexual desire.
Clinical Trial Workflow
The workflow for the pivotal clinical trials of both this compound and flibanserin followed a similar structure, as outlined below.
References
- 1. ovid.com [ovid.com]
- 2. This compound and flibanserin for low sexual desire in women: the fallacy of regulatory precedent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. intelligentliving.co [intelligentliving.co]
- 4. This compound for the Treatment of Hypoactive Sexual Desire Disorder: Two Randomized Phase 3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound for the Treatment of Hypoactive Sexual Desire Disorder: Two Randomized Phase 3 Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Bremelanotide vs. Testosterone for Hypoactive Sexual Desire Disorder
For researchers, scientists, and drug development professionals, understanding the nuanced differences between therapeutic agents for hypoactive sexual desire disorder (HSDD) is critical. This guide provides an objective comparison of the clinical benefits of bremelanotide and testosterone, supported by experimental data, detailed methodologies, and visualizations of their distinct mechanisms of action.
Mechanism of Action: A Tale of Two Pathways
This compound and testosterone address low libido through fundamentally different biological pathways. This compound acts on the central nervous system as a melanocortin receptor agonist, while testosterone functions as a steroid hormone that binds to androgen receptors.
This compound: This synthetic peptide analog of alpha-melanocyte-stimulating hormone (α-MSH) non-selectively activates several melanocortin receptor subtypes, with the most relevant for HSDD being the melanocortin-4 receptor (MC4R).[1] Activation of MC4R in the medial preoptic area of the hypothalamus is thought to modulate brain pathways involved in sexual response.[2][3] This stimulation leads to an increased release of dopamine, an excitatory neurotransmitter that plays a crucial role in sexual desire and motivation.[4] this compound, therefore, targets the neurological roots of sexual desire.
Testosterone: As the principal male sex hormone, testosterone also plays a role in female libido.[5] It enters target cells and binds to intracellular androgen receptors. This hormone-receptor complex then moves to the cell's nucleus, where it binds to androgen response elements on the DNA, either activating or repressing specific gene transcription. This process leads to the synthesis of proteins that influence cellular changes related to sexual function. In some tissues, testosterone can be converted to the more potent dihydrotestosterone (DHT) or aromatized to estradiol, both of which can also influence libido.
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways of this compound and testosterone in modulating sexual desire.
References
- 1. bostonmedicalgroup.com [bostonmedicalgroup.com]
- 2. This compound for Treatment of Female Hypoactive Sexual Desire - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The neurobiology of this compound for the treatment of hypoactive sexual desire disorder in premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Androgen - Wikipedia [en.wikipedia.org]
Bremelanotide vs. Flibanserin: A Statistical Showdown of Primary Endpoints for HSDD
A head-to-head statistical analysis of the primary endpoints for Bremelanotide (Vyleesi) and Flibanserin (Addyi), the two FDA-approved treatments for Hypoactive Sexual Desire Disorder (HSDD) in premenopausal women, reveals that both drugs demonstrated statistically significant improvements compared to placebo in their respective pivotal clinical trials. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.
Comparative Efficacy: A Look at the Numbers
The clinical development programs for this compound and Flibanserin utilized different primary endpoints to assess efficacy, reflecting their distinct mechanisms of action and administration schedules. This compound, an on-demand subcutaneous injection, was evaluated in the RECONNECT studies, while Flibanserin, a daily oral tablet, was assessed in a series of pivotal trials.
| Drug | Study | Primary Endpoint | Result | p-value |
| This compound | RECONNECT (Study 301) | Change from baseline in the Female Sexual Function Index-Desire Domain (FSFI-D) score | Statistically significant increase | <0.001[1][2][3][4][5] |
| Change from baseline in the Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO) Item 13 score (measuring distress) | Statistically significant decrease | <0.001 | ||
| RECONNECT (Study 302) | Change from baseline in the FSFI-D score | Statistically significant increase | <0.001 | |
| Change from baseline in the FSDS-DAO Item 13 score | Statistically significant decrease | =0.005 | ||
| Flibanserin | Pivotal Trials (Pooled Data) | Change from baseline in Satisfying Sexual Events (SSEs) over 28 days | Statistically significant increase | <0.0001 |
| Change from baseline in the Female Sexual Function Index desire domain (FSFI-d) score | Statistically significant increase | Not always met in individual trials | ||
| Change from baseline in the Female Sexual Distress Scale-Revised Item 13 (FSDS-R-13) score | Statistically significant decrease | Not always met in individual trials |
In the integrated analysis of the two RECONNECT studies, this compound showed a statistically significant increase in the FSFI-D score (p<0.001) and a significant reduction in distress related to low sexual desire as measured by the FSDS-DAO (p<0.001). For Flibanserin, pooled data from three pivotal trials demonstrated a statistically significant increase in the number of satisfying sexual events (SSEs) per month compared to placebo. However, it is noteworthy that in some of the individual pivotal trials for Flibanserin, only one of the two co-primary endpoints (SSE and sexual desire) reached statistical significance.
Under the Microscope: Experimental Protocols
This compound (RECONNECT Studies):
The RECONNECT program consisted of two identical Phase 3, randomized, double-blind, placebo-controlled, multicenter trials.
-
Study Population: Premenopausal women with a diagnosis of HSDD for at least six months.
-
Design: The trials included a 4-week no-treatment qualification period, followed by a 4-week single-blind placebo treatment period to establish a baseline, and then a 24-week double-blind treatment period.
-
Intervention: Participants self-administered either this compound (1.75 mg) or a placebo subcutaneously via an auto-injector on an as-needed basis, at least 45 minutes before anticipated sexual activity.
-
Primary Outcome Measures:
-
Female Sexual Function Index-Desire Domain (FSFI-D): A patient-reported outcome instrument used to measure changes in sexual desire.
-
Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO) Item 13: This specific item assesses the level of distress a woman experiences due to her low sexual desire.
-
Flibanserin (Pivotal Trials):
The efficacy of Flibanserin was established in three 24-week, randomized, double-blind, placebo-controlled trials involving over 2,000 premenopausal women with acquired, generalized HSDD.
-
Study Population: Premenopausal women with a diagnosis of acquired, generalized HSDD.
-
Design: Participants were randomized to receive either Flibanserin or a placebo for 24 weeks.
-
Intervention: Flibanserin (100 mg) or placebo was taken orally once daily at bedtime.
-
Primary Outcome Measures:
-
Satisfying Sexual Events (SSEs): The change from baseline in the number of SSEs was a key measure of efficacy.
-
Sexual Desire: Assessed via an electronic diary (eDiary).
-
Female Sexual Distress Scale-Revised (FSDS-R) Item 13: Measured the distress associated with low sexual desire.
-
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and clinical trial designs, the following diagrams provide a visual representation of this compound's signaling pathway and the experimental workflow of the RECONNECT studies.
Caption: this compound acts as a melanocortin-4 receptor agonist in the CNS.
Caption: Workflow of the Phase 3 RECONNECT clinical trials for this compound.
References
- 1. This compound for the Treatment of Hypoactive Sexual Desire Disorder: Two Randomized Phase 3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for Treatment of Female Hypoactive Sexual Desire - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for Treatment of Female Hypoactive Sexual Desire [mdpi.com]
- 4. This compound for the Treatment of Hypoactive Sexual Desire Disorder: Two Randomized Phase 3 Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide for Researchers: Bremelanotide Injection vs. Flibanserin Oral Pill for Hypoactive Sexual Desire Disorder
For drug development professionals and researchers in the field of female sexual dysfunction, understanding the nuances of approved treatments is paramount. This guide provides an objective comparison of two leading therapies for acquired, generalized Hypoactive Sexual Desire Disorder (HSDD) in premenopausal women: Bremelanotide, administered via subcutaneous injection, and Flibanserin, an oral pill. The comparison focuses on their distinct administration routes, mechanisms of action, pharmacokinetic profiles, and clinical trial data.
Administration and Dosing
The most apparent difference between this compound and Flibanserin lies in their route and frequency of administration. This compound is designed for on-demand use, offering flexibility to the patient, whereas Flibanserin requires chronic, daily administration to achieve its therapeutic effect.
| Feature | This compound (Vyleesi) | Flibanserin (Addyi) |
| Administration Route | Subcutaneous Injection[1] | Oral Tablet[1] |
| Dosing Schedule | As-needed, at least 45 minutes before anticipated sexual activity[1] | Once daily at bedtime[1] |
| Frequency Limitation | No more than one dose in 24 hours and no more than eight doses per month.[1] | Daily administration is required for efficacy. |
| Food and Alcohol Interactions | No interaction with alcohol has been noted. | Alcohol consumption should be avoided close to the time of dosing due to the risk of severe hypotension and syncope. |
Mechanism of Action
The two drugs target distinct neurobiological pathways to modulate sexual desire. This compound acts on the melanocortin system, while Flibanserin modulates serotonergic and dopaminergic pathways.
This compound is a melanocortin receptor agonist. It non-selectively activates several melanocortin receptor subtypes, with its therapeutic effect in HSDD believed to be mediated primarily through the melanocortin 4 receptor (MC4R) in the central nervous system. Activation of these receptors is thought to modulate neural pathways that influence sexual desire and arousal. This activation leads to an increase in dopamine, a neurotransmitter associated with reward and motivation, in key brain regions involved in sexual function.
Flibanserin functions as a multifunctional serotonin agonist and antagonist. It exhibits high affinity for serotonin receptors, acting as a 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. This dual action is thought to decrease serotonin levels while increasing the downstream release of dopamine and norepinephrine in the prefrontal cortex. This modulation of neurotransmitter balance is hypothesized to restore a more favorable environment for sexual desire.
Pharmacokinetic Profiles
The differing administration routes of this compound and Flibanserin are reflected in their pharmacokinetic properties.
| Pharmacokinetic Parameter | This compound (Subcutaneous) | Flibanserin (Oral) |
| Bioavailability | Approximately 100% | 33% |
| Time to Peak Plasma Concentration (Tmax) | Approximately 1.0 hour (range: 0.5-1.0 hours) | Approximately 0.75 hours (without food) |
| Protein Binding | 21% | Approximately 98% (primarily to albumin) |
| Metabolism | Hydrolysis of peptide bonds | Primarily by CYP3A4 and to a lesser extent CYP2C19 |
| Elimination Half-life | Approximately 2.7 hours (range: 1.9-4.0 hours) | Approximately 11 hours |
| Excretion | 64.8% in urine, 22.8% in feces | 51% in feces, 44% in urine |
Clinical Efficacy
The efficacy of both drugs has been evaluated in large, randomized, placebo-controlled trials. The primary endpoints in these studies typically included measures of sexual desire and distress.
This compound: The efficacy of this compound was established in the RECONNECT studies (Studies 301 and 302), two identical Phase 3 trials.
Flibanserin: The pivotal trials for Flibanserin include the VIOLET, DAISY, and BEGONIA studies.
A summary of the key efficacy outcomes from these trials is presented below.
| Efficacy Endpoint | This compound (RECONNECT Integrated Data) | Flibanserin (Pivotal Trials Pooled Data) |
| Change in Female Sexual Function Index - Desire Domain (FSFI-d) Score | Statistically significant increase vs. placebo (0.35, p < 0.001) | Statistically significant increase vs. placebo (0.9 vs 0.6, p < 0.0001) |
| Change in Female Sexual Distress Scale-Revised (FSDS-R) Item 13 Score | Statistically significant reduction in distress vs. placebo (-0.33, p < 0.001) | Statistically significant reduction in distress vs. placebo (-0.9 vs -0.6, p < 0.0001) |
| Change in Satisfying Sexual Events (SSEs) per month | Not a primary endpoint, but secondary analyses showed improvements. | Statistically significant increase vs. placebo (2.1 vs 1.2, p < 0.0001) |
Experimental Protocols
The clinical development programs for both this compound and Flibanserin involved rigorous, multi-phase studies. Below is a generalized overview of the methodologies employed in the pivotal Phase 3 trials.
Key Inclusion and Exclusion Criteria
Inclusion Criteria (Common to both this compound and Flibanserin trials):
-
Premenopausal women, generally 18 years of age or older.
-
Diagnosis of acquired, generalized HSDD for at least 6 months.
-
In a stable, monogamous, heterosexual relationship for at least one year.
-
Willingness to attempt sexual activity at least once a month.
Exclusion Criteria (Common to both this compound and Flibanserin trials):
-
Other primary sexual dysfunctions (e.g., sexual aversion disorder, substance-induced sexual dysfunction).
-
Major depressive disorder or other significant psychiatric conditions that could affect sexual function.
-
Use of medications known to affect sexual function.
-
Pregnancy or lactation.
-
For Flibanserin trials, specific contraindications related to alcohol use and liver impairment were key exclusion factors.
Efficacy Assessment Instruments
The primary and secondary endpoints in these trials were assessed using validated patient-reported outcome (PRO) instruments:
-
Female Sexual Function Index (FSFI): A 19-item questionnaire that assesses six domains of female sexual function: desire, arousal, lubrication, orgasm, satisfaction, and pain. The desire domain score was a key endpoint in many of the trials.
-
Female Sexual Distress Scale-Revised (FSDS-R): A 13-item scale that measures distress related to sexual dysfunction. Item 13, which specifically addresses distress due to low sexual desire, was often a primary endpoint.
-
Satisfying Sexual Events (SSEs): Typically recorded by patients in an electronic diary, this endpoint quantifies the number of sexual events that were deemed satisfying by the participant.
Statistical Analysis
The statistical analysis plans for these trials generally involved an analysis of covariance (ANCOVA) model to compare the change from baseline to the end of the study between the active treatment and placebo groups. The models often included baseline values as a covariate and randomization stratification factors. For missing data, the last-observation-carried-forward (LOCF) method was frequently employed in the Flibanserin trials. Responder analyses were also conducted to assess the clinical meaningfulness of the observed changes.
Conclusion
This compound and Flibanserin represent two distinct pharmacological approaches to the treatment of HSDD in premenopausal women. The choice between an on-demand injectable and a daily oral medication will depend on patient preference, lifestyle, and tolerability. For researchers and drug developers, the differing mechanisms of action and pharmacokinetic profiles offer valuable insights into the complex neurobiology of female sexual desire and provide a foundation for the development of future therapies. The robust clinical trial programs for both agents have established their efficacy and safety profiles, providing a benchmark for future research in this field.
References
Safety Operating Guide
Safeguarding Your Research: Essential Safety and Handling Protocols for Bremelanotide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling investigational compounds like Bremelanotide. This document provides crucial, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build unwavering trust in your laboratory practices.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves a combination of engineering controls and appropriate personal protective equipment. The following table summarizes the recommended measures to minimize exposure and ensure operator safety.
| Control Type | Recommendation | Source(s) |
| Engineering Controls | ||
| Ventilation | A well-ventilated area is essential. Use of a chemical fume hood or mechanical exhaust is required to minimize inhalation of dust or aerosols. | [1][2][3] |
| Safety Equipment | An eyewash station and safety shower must be readily accessible in the work area. | [1][4] |
| Personal Protective Equipment | ||
| Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA. Safety goggles with side-shields are recommended. | |
| Hand Protection | Wear compatible chemical-resistant gloves. The glove material should be impermeable to the substance. Always inspect gloves prior to use and wash hands thoroughly after handling. | |
| Body Protection | A lab coat or impervious clothing is required to prevent skin contact. | |
| Respiratory Protection | If dust or aerosols are generated, a NIOSH-approved respirator or a European Standard EN 149 approved respirator should be worn. |
Occupational Exposure Limits: It is important to note that currently, there are no established occupational exposure limit values (PEL, TLV) for this compound. Therefore, adherence to the principle of "As Low As Reasonably Practicable" (ALARP) for exposure is strongly advised.
Emergency First Aid Procedures
In the event of an accidental exposure to this compound, immediate and appropriate first aid is critical. The following table outlines the necessary steps for different types of exposure.
| Exposure Route | First Aid Protocol | Source(s) |
| Eye Contact | Immediately flush eyes with plenty of flowing water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention from an ophthalmologist. | |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. If symptoms occur, seek medical attention. Wash contaminated clothing before reuse. | |
| Inhalation | Move the individual to fresh air and keep them warm and at rest. If breathing is irregular or has stopped, administer artificial respiration. Seek immediate medical attention. | |
| Ingestion | If the person is conscious, wash out their mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Operational Plan: Step-by-Step Handling of this compound
A systematic workflow is essential for the safe handling of this compound from receipt to disposal. Adherence to these steps will minimize the risk of exposure and contamination.
Experimental Workflow for this compound Handling
Caption: This diagram outlines the procedural flow for the safe handling of this compound in a laboratory setting.
Disposal Plan for this compound Waste
Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Decision Pathway for this compound Waste
Caption: This decision tree provides guidance for the appropriate disposal of different types of this compound waste.
General Disposal Guidance:
-
Do not dispose of this compound down the drain or in regular trash unless it has been appropriately deactivated or is present in trace amounts in decontaminated materials.
-
For unused this compound, follow the FDA recommendation for "non-flush list" medicines: mix the compound with an unappealing substance like dirt, cat litter, or used coffee grounds, place the mixture in a sealed plastic bag, and then dispose of it in the household trash.
-
All contaminated materials, such as pipette tips, tubes, and gloves, should be collected in a designated and properly labeled hazardous waste container.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on chemical waste disposal, as regulations can vary.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
